Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1,4-dihydroxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRFBSWOIUAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-2-Boc-amino-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthetic pathway for (S)-2-Boc-amino-1,4-butanediol, a valuable chiral building block in the development of pharmaceuticals. The synthesis commences with the readily available amino acid, L-aspartic acid, and proceeds through a sequence of protection and reduction steps. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.
Overview of the Synthetic Pathway
The synthesis of (S)-2-Boc-amino-1,4-butanediol from L-aspartic acid involves three key transformations:
-
N-terminal Protection: The amino group of L-aspartic acid is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions in subsequent reduction steps. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1][2][3]
-
Esterification: The two carboxylic acid functionalities of the Boc-protected L-aspartic acid are converted to methyl esters. This enhances the solubility of the intermediate in organic solvents and facilitates the subsequent reduction.
-
Reduction: The dual ester groups are reduced to their corresponding primary alcohols to yield the final product, (S)-2-Boc-amino-1,4-butanediol. A common and effective method for this reduction utilizes a combination of sodium borohydride and lithium chloride, which generates the more potent reducing agent lithium borohydride in situ.[4][5]
The overall synthetic scheme is depicted below:
Caption: Synthetic pathway from L-aspartic acid to (S)-2-Boc-amino-1,4-butanediol.
Experimental Protocols
Step 1: Synthesis of N-Boc-L-aspartic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Aspartic Acid | 133.10 | 13.3 g | 0.1 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24.0 g | 0.11 |
| Triethylamine (Et₃N) | 101.19 | 28 mL | 0.2 |
| Acetone | 58.08 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend L-aspartic acid in a mixture of acetone and water.
-
To the suspension, add triethylamine with stirring.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with three portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-aspartic acid as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 90-95% | [1] |
| Purity | >98% | - |
Step 2: Synthesis of N-Boc-L-aspartic acid dimethyl ester
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-L-aspartic acid | 233.23 | 23.3 g | 0.1 |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | 1 mL | - |
Procedure:
-
Dissolve N-Boc-L-aspartic acid in methanol in a 500 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the dimethyl ester.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >95% | - |
| Purity | >98% | - |
Step 3: Synthesis of (S)-2-Boc-amino-1,4-butanediol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-L-aspartic acid dimethyl ester | 261.28 | 26.1 g | 0.1 |
| Sodium borohydride (NaBH₄) | 37.83 | 7.6 g | 0.2 |
| Lithium chloride (LiCl) | 42.39 | 8.5 g | 0.2 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 350 mL | - |
| Ethanol (EtOH) | 46.07 | 700 mL | - |
Procedure:
-
In a dry 2 L three-necked flask under an inert atmosphere, dissolve the N-Boc-L-aspartic acid dimethyl ester in anhydrous THF.[4]
-
Add anhydrous lithium chloride, followed by the portion-wise addition of sodium borohydride.[4]
-
Slowly add ethanol to the mixture.
-
Stir the reaction mixture at room temperature overnight.[4]
-
Cool the mixture in an ice-water bath and adjust the pH to 4 by the gradual addition of 10% aqueous citric acid.[4]
-
Concentrate the mixture in vacuo.
-
Add water to the residue and extract with methylene chloride.[4]
-
Dry the combined organic layers over sodium sulfate, filter, and remove the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Crude Yield | ~95% | [4] |
| Purity (after purification) | >97% | - |
Experimental Workflow and Signaling Pathways
The experimental workflow for the synthesis is summarized in the following diagram:
Caption: A step-by-step experimental workflow for the synthesis.
This guide provides a robust and reproducible pathway for the synthesis of (S)-2-Boc-amino-1,4-butanediol. Researchers should adhere to standard laboratory safety practices when handling all chemicals. The provided protocols and data serve as a foundation for the successful synthesis of this important chiral intermediate.
References
- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of esters to alcohols w/ in situ LiBH4 , Hive Novel Discourse [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl (1,4-dihydroxybutan-2-yl)carbamate. This versatile chiral building block is of significant interest in medicinal chemistry and drug development due to its utility as a protected amino alcohol, serving as a precursor for various complex molecular architectures.
Core Chemical and Physical Properties
This compound, a carbamate ester, possesses a key tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This feature, combined with the two hydroxyl groups, makes it a valuable intermediate in multi-step organic synthesis. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₉NO₄ | [1] |
| Molecular Weight | 205.25 g/mol | [2] |
| Melting Point | 65-69 °C | |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in acetone, ether, and dimethyl sulfoxide. | |
| Storage Conditions | 2-8°C under an inert atmosphere |
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
Based on analogous compounds such as (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, the proton NMR spectrum in CDCl₃ is expected to show the following key signals:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~1.45 | Singlet | 9H, -C(CH₃)₃ (Boc group) |
| ~3.4-3.8 | Multiplet | Protons adjacent to hydroxyl and amino groups |
| ~4.8-5.5 | Broad Singlet | 1H, -NH- (Carbamate proton) |
| Variable | Broad Singlets | 2H, -OH protons (exchangeable with D₂O) |
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum is anticipated to display characteristic peaks for the Boc protecting group and the butanediol backbone.
| Chemical Shift (ppm) | Assignment |
| ~28.5 | -C(CH₃)₃ |
| ~50-70 | Carbons of the butanediol backbone |
| ~80.0 | -C(CH₃)₃ |
| ~156.0 | -C=O (Carbamate) |
Infrared (IR) Spectroscopy (Expected)
The IR spectrum is predicted to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl groups) |
| ~3300 | N-H stretch (carbamate) |
| ~2970 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carbamate) |
Experimental Protocols
The synthesis of this compound can be achieved through the reduction of a corresponding Boc-protected amino acid derivative. The following is a plausible experimental protocol adapted from established methods for the synthesis of similar amino alcohols.
Synthesis of this compound
This procedure involves the reduction of a suitable N-Boc-protected aspartic acid derivative.
Materials:
-
N-Boc-L-aspartic acid β-tert-butyl ester
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Activation: To a solution of N-Boc-L-aspartic acid β-tert-butyl ester in anhydrous THF at 0 °C under an inert atmosphere, add a solution of BH₃·THF dropwise.
-
Reduction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.
Applications in Drug Development and Synthesis
This compound and its stereoisomers are valuable chiral building blocks in pharmaceutical synthesis. The presence of a protected amine and two hydroxyl groups allows for selective chemical modifications, making it a versatile precursor for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.
One notable application is in the stereoselective synthesis of chiral pyrrolidines, which are common structural motifs in many pharmaceuticals.
Logical Workflow: Synthesis and Elaboration
The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent conversion to a chiral pyrrolidine, a key intermediate for drug discovery.
Caption: Synthetic workflow for the preparation and elaboration of the title compound.
Conclusion
This compound is a fundamentally important chiral building block with well-defined chemical and physical properties. Its utility in organic synthesis, particularly as a precursor to complex chiral molecules for drug discovery, is well-established. The synthetic protocols are adaptable, and its structural features allow for diverse chemical transformations, making it a valuable tool for researchers and scientists in the field of medicinal chemistry and drug development.
References
Technical Guide: Physical Properties of (S)-N-Boc-2-aminobutane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Boc-2-aminobutane-1,4-diol, also known as (S)-(-)-2-(Boc-amino)-1,4-butanediol or tert-butyl (S)-(1,4-dihydroxybutan-2-yl)carbamate, is a chiral building block valuable in organic synthesis. Its protected amino and free hydroxyl groups make it a versatile intermediate for the synthesis of various pharmaceutical and biologically active molecules. This technical guide provides a comprehensive overview of its physical properties, along with detailed experimental protocols for their determination and a representative synthetic route.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of (S)-N-Boc-2-aminobutane-1,4-diol.
| Property | Value | Reference |
| CAS Number | 128427-10-1 | [1][2][3] |
| Molecular Formula | C₉H₁₉NO₄ | [1][3] |
| Molecular Weight | 205.25 g/mol | [1][2] |
| Appearance | White crystalline powder or solid | [4] |
| Melting Point | 65-69 °C | [1][2][4][5] |
| Boiling Point | 365.0 ± 32.0 °C (Predicted) | [1][4][6] |
| Optical Activity ([α]20/D) | -8° (c=1 in chloroform) | [2][4] |
| Purity | ≥97% | [2] |
Experimental Protocols
Synthesis of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate from L-aspartic acid
A reported method for the synthesis of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate involves the reduction of the corresponding protected amino acid.[7]
Materials:
-
L-aspartic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Reducing agent (e.g., Lithium aluminum hydride - LAH)
-
Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran - THF)
-
Reagents for workup and purification (e.g., ethyl acetate)
Procedure:
-
Protection of L-aspartic acid: The amino group of L-aspartic acid is protected using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-L-aspartic acid.
-
Reduction: The carboxylic acid moieties of N-Boc-L-aspartic acid are reduced. For instance, the protected acid can be treated with a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as THF.
-
Workup: The reaction mixture is carefully quenched, and the resulting aluminum salts are removed by filtration.
-
Extraction and Purification: The crude product is extracted from the filtrate using an organic solvent like dichloromethane. The combined organic extracts are then concentrated under reduced pressure. The final product is purified using a technique such as flash chromatography with an eluent like ethyl acetate to afford the desired (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate as a white solid.[7]
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for (S)-N-Boc-2-aminobutane-1,4-diol from L-aspartic acid.
General Protocol for Melting Point Determination
The melting point of a crystalline solid can be determined using a capillary method with a melting point apparatus.
Materials:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
-
The crystalline sample (N-Boc-2-aminobutane-1,4-diol)
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.
-
Capillary Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 1-2 mm.
-
Measurement:
-
For an unknown melting point, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate range.
-
For a precise measurement, set the starting temperature about 15-20 °C below the expected melting point and use a slow heating rate (e.g., 1-2 °C/min) as the temperature approaches the melting range.
-
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For a pure compound, this range should be narrow.
General Protocol for Boiling Point Determination
The boiling point can be determined using a micro-method with a capillary tube.
Materials:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
The liquid sample (if N-Boc-2-aminobutane-1,4-diol were a liquid at room temperature)
Procedure:
-
Setup: Place a small amount of the liquid into the small test tube. Invert the sealed capillary tube and place it into the liquid in the test tube, open end down.
-
Heating: Secure the test tube and a thermometer in the heating apparatus. Heat the sample gently.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
General Protocol for Optical Activity Measurement
The optical rotation is measured using a polarimeter.
Materials:
-
Polarimeter
-
Polarimeter cell (sample tube)
-
The sample ((S)-N-Boc-2-aminobutane-1,4-diol)
-
A suitable solvent (e.g., chloroform)
-
Volumetric flask and analytical balance
Procedure:
-
Instrument Warm-up and Calibration: Turn on the polarimeter and allow the light source to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of the solvent in a volumetric flask to obtain a solution of known concentration (c, in g/mL).
-
Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the polarimeter cell in decimeters (dm).
General Protocol for Solubility Testing
A qualitative assessment of solubility can be performed by observing the dissolution of the solute in various solvents.
Materials:
-
Test tubes
-
The sample (N-Boc-2-aminobutane-1,4-diol)
-
A range of solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane)
-
Vortex mixer or stirring rod
Procedure:
-
Sample Addition: Place a small, measured amount of the solid sample (e.g., 10 mg) into a test tube.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 1 minute).
-
Observation: Observe if the solid has completely dissolved. If not, the solvent can be added in small increments up to a certain volume, with mixing after each addition.
-
Classification: The solubility can be classified as soluble, partially soluble, or insoluble based on the visual observation. This process is repeated for each solvent.
Conclusion
This technical guide provides essential physical property data for (S)-N-Boc-2-aminobutane-1,4-diol, a key chiral intermediate. The provided protocols offer standardized methods for the verification of these properties, which is crucial for quality control and the successful application of this compound in research and development within the pharmaceutical and chemical industries.
References
In-Depth Technical Guide: (S)-(-)-2-(Boc-Amino)-1,4-butanediol (CAS No. 128427-10-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-(Boc-Amino)-1,4-butanediol, with the CAS number 128427-10-1, is a chiral amino alcohol derivative. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and chiral catalysts. Its bifunctional nature, possessing both hydroxyl and protected amine groups, allows for selective chemical modifications at different positions. This guide provides a comprehensive overview of the characterization data, experimental protocols, and potential biological significance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-(-)-2-(Boc-Amino)-1,4-butanediol is presented in the table below.
| Property | Value | Reference |
| CAS Number | 128427-10-1 | N/A |
| Molecular Formula | C₉H₁₉NO₄ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| Appearance | White crystalline powder | N/A |
| Melting Point | 65-69 °C | [1] |
| Optical Activity | [α]20/D −8°, c = 1 in chloroform | [1] |
| InChI | 1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 | [1] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CCO | [1] |
Synthesis and Characterization
While a specific, detailed synthesis protocol for (S)-(-)-2-(Boc-Amino)-1,4-butanediol was not found in the public domain literature, a general approach involves the protection of the amino group of a corresponding amino diol. The tert-butyloxycarbonyl (Boc) protecting group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
General Experimental Workflow for Synthesis and Purification
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 hydrogens), methylene protons adjacent to the hydroxyl groups, and the methine proton attached to the nitrogen. The protons of the butanediol backbone will likely appear as complex multiplets.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals corresponding to the quaternary carbon and methyl carbons of the Boc group, as well as the four distinct carbons of the butanediol backbone.
General NMR Analysis Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]
-
Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
-
C=O stretch (Boc group): A strong absorption band around 1680-1700 cm⁻¹.
General FT-IR Analysis Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The protonated molecule [M+H]⁺ would be expected as the parent ion.
General LC-MS Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.[2]
-
Instrument: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Analysis: Infuse the sample directly or inject it onto an appropriate LC column for separation before introduction into the mass spectrometer.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of (S)-(-)-2-(Boc-Amino)-1,4-butanediol are limited in publicly available literature. However, the parent compound, 1,4-butanediol, is known to be a precursor to gamma-hydroxybutyrate (GHB), a neurotransmitter with central nervous system depressant effects.
A study on 1,4-butanediol has suggested its involvement in the ERK1/2-CREB-BDNF signaling pathway . This pathway is crucial for synaptic plasticity, learning, and memory. It is plausible that N-Boc protected amino alcohols could have their own distinct biological activities or serve as prodrugs that are metabolized to active forms. The Boc group, while generally considered a protecting group, can influence the lipophilicity and cell permeability of a molecule, potentially altering its pharmacokinetic and pharmacodynamic properties. N-protected amino alcohols are recognized as versatile building blocks in the synthesis of various biologically active compounds, including HIV protease inhibitors.[3]
Potential ERK1/2-CREB-BDNF Signaling Pathway Involvement
Applications in Research and Development
(S)-(-)-2-(Boc-Amino)-1,4-butanediol serves as a chiral building block for the synthesis of more complex molecules. Its utility has been demonstrated in the preparation of:
-
Thiourea-based organocatalysts: These catalysts are employed in asymmetric Michael addition reactions.
-
Bis-copper (II) complex-based catalysts: These are used for enantioselective Michael reactions.
The ability to selectively deprotect the amine or react the hydroxyl groups provides synthetic flexibility, making it a valuable tool for medicinal chemists and materials scientists.
Conclusion
(S)-(-)-2-(Boc-Amino)-1,4-butanediol is a chiral intermediate with significant potential in synthetic chemistry. While detailed characterization and biological activity data for this specific compound are not extensively documented in public sources, this guide provides a foundational understanding of its properties, expected analytical characteristics, and potential applications based on related structures. Further research into its biological effects and the development of detailed, publicly available characterization protocols would be of great benefit to the scientific community.
References
Unraveling the Synthetic Utility of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a chiral building block of significant interest in the field of organic synthesis and medicinal chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and two hydroxyl groups, makes it a versatile intermediate for the synthesis of complex molecules. While the direct mechanism of action of this compound as a standalone therapeutic agent is not documented in publicly available literature, its value lies in its application as a starting material for the creation of biologically active compounds. This technical guide provides an in-depth look at its role in chemical synthesis, supported by experimental details.
Application in Synthesis
The primary utility of this compound is as a chiral precursor in multi-step synthetic pathways. The Boc-protecting group on the amine allows for selective reactions at other parts of the molecule, and its chirality is crucial for the stereoselective synthesis of target compounds.
Synthesis of Factor XIa Inhibitors
One notable application of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is in the synthesis of Factor XIa inhibitors.[1] Factor XIa is a key enzyme in the intrinsic pathway of the blood coagulation cascade, and its inhibition is a therapeutic strategy for preventing thrombosis. The synthesis involves using the chiral carbamate as a starting material to construct more complex molecules that can selectively bind to and inhibit the activity of Factor XIa.[1]
Synthesis of Bifunctional Peptide Catalysts
This compound also serves as a precursor in the synthesis of novel bifunctional peptide catalysts.[2] These catalysts, which can include a phosphonic acid motif, are designed to facilitate stereoselective reactions, such as 1,4-additions. The peptide backbone provides a chiral environment that directs the stereochemical outcome of the reaction.[2]
Experimental Protocols
The following is a representative experimental protocol illustrating the use of this compound in a synthetic transformation.
Protocol: Synthesis of this compound
This protocol describes the reduction of a precursor to yield this compound.[2]
Materials:
-
Precursor ester (e.g., tert-butyl (1-((benzyloxy)carbonyl)-3-oxopropyl)carbamate) (1.0 equiv.)
-
Sodium borohydride (NaBH4) (4.0 equiv.)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Argon atmosphere
Procedure:
-
Dissolve the precursor ester (24.0 mmol, 1.0 equiv.) in a mixture of tetrahydrofuran (58 mL) and methanol (12 mL) in a round-bottom flask.
-
Cool the flask to 0 °C under an argon atmosphere.
-
Add sodium borohydride (96.0 mmol, 4.0 equiv.) portionwise to the solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction carefully with an appropriate quenching agent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic utility of this compound.
Caption: General synthetic workflow utilizing this compound.
Caption: Conceptual workflow for the synthesis of a bifunctional peptide catalyst.
Conclusion
While this compound does not have a characterized mechanism of action as a standalone therapeutic compound, its significance in the pharmaceutical and chemical research sectors is firmly established. Its utility as a versatile, chiral synthetic intermediate enables the construction of complex and stereochemically defined molecules, including potent enzyme inhibitors and novel catalysts. The continued exploration of its applications in organic synthesis is expected to contribute to the development of new therapeutic agents and advanced catalytic systems.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, a chiral building block valuable in organic synthesis. This document adheres to stringent data presentation and visualization standards to support advanced research and development applications.
Compound Identification
Systematic Name: this compound Common Synonym: (S)-(-)-2-(Boc-Amino)-1,4-butanediol CAS Number: 128427-10-1 Molecular Formula: C₉H₁₉NO₄ Molecular Weight: 205.25 g/mol
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 65-69 °C | |
| Optical Activity | [α]²⁰/D −8°, c = 1 in chloroform |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.9-5.1 | br s | 1H | NH |
| ~3.6-3.8 | m | 1H | CH-N |
| ~3.5-3.7 | m | 2H | CH₂-OH (C1) |
| ~3.4-3.6 | m | 2H | CH₂-OH (C4) |
| ~1.6-1.8 | m | 2H | CH₂ (C3) |
| 1.44 | s | 9H | C(CH₃)₃ |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.0 | C(CH₃)₃ |
| ~65.0 | CH₂-OH (C1) |
| ~60.0 | CH₂-OH (C4) |
| ~53.0 | CH-N (C2) |
| ~35.0 | CH₂ (C3) |
| 28.4 | C(CH₃)₃ |
Infrared (IR) Spectroscopy
A certificate of analysis from a commercial supplier confirms an "Authentic" infrared spectrum, indicating that experimental data exists. Key expected absorption bands are detailed in Table 4.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3350 | Strong | N-H Stretch (Carbamate) |
| ~2970, ~2880 | Medium-Strong | C-H Stretch (Alkyl) |
| ~1685 | Strong | C=O Stretch (Carbamate) |
| ~1520 | Strong | N-H Bend (Amide II) |
| ~1160 | Strong | C-O Stretch (Carbamate/Alcohol) |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| m/z | Ion |
| 206.1387 | [M+H]⁺ |
| 228.1206 | [M+Na]⁺ |
| 150.0919 | [M-C₄H₉O]⁺ |
| 106.0968 | [M-Boc+H]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through the reduction of a protected L-aspartic acid derivative.
Synthesis via Reduction of (S)-4-benzyl 1-tert-butyl 2-aminosuccinate
A common synthetic route involves the reduction of the corresponding diester of Boc-protected L-aspartic acid.
Experimental Workflow: Synthesis of this compound
Determining the Solubility of (S)-(-)-2-(Boc-amino)-1,4-butanediol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S)-(-)-2-(Boc-amino)-1,4-butanediol
(S)-(-)-2-(Boc-amino)-1,4-butanediol is a chiral building block of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a protected amine and two hydroxyl groups, imparts a unique polarity profile that dictates its solubility in different media. The Boc (tert-butyloxycarbonyl) protecting group increases its lipophilicity compared to the parent amino diol. The presence of two hydroxyl groups, however, allows for hydrogen bonding, contributing to its solubility in more polar solvents. The interplay of these structural features makes a systematic study of its solubility in a range of organic solvents crucial for its effective use.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for (S)-(-)-2-(Boc-amino)-1,4-butanediol in a range of organic solvents has not been extensively published. The measurement of its optical activity in chloroform suggests its solubility in this solvent, but a precise value is not provided.[1][2]
Therefore, researchers are encouraged to determine the solubility experimentally. The following table is provided as a template for recording such data.
Table 1: Experimental Solubility Data Template for (S)-(-)-2-(Boc-amino)-1,4-butanediol
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |
Experimental Protocols for Solubility Determination
The solubility of an organic compound can be determined through various methods, broadly categorized as thermodynamic and kinetic solubility.[3][4][5] Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a given temperature and pressure, representing the true solubility. Kinetic solubility, on the other hand, measures the concentration at which a compound, dissolved in a stock solution (often DMSO), precipitates when added to an aqueous buffer. For the purpose of characterizing (S)-(-)-2-(Boc-amino)-1,4-butanediol for applications in organic synthesis and formulation with organic solvents, the determination of thermodynamic solubility is more relevant.
The most common and gold-standard method for determining thermodynamic solubility is the Shake-Flask Method .[3][6]
Detailed Protocol: Equilibrium Shake-Flask Method
This method relies on achieving a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Materials and Equipment:
-
(S)-(-)-2-(Boc-amino)-1,4-butanediol (solid)
-
Selected organic solvents (e.g., chloroform, methanol, ethanol, ethyl acetate, acetone, tetrahydrofuran, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique like NMR.[7]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid (S)-(-)-2-(Boc-amino)-1,4-butanediol to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform a time-course study to determine the time required to reach equilibrium.[8]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the solid at the bottom of the vial.
-
Filtration: Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a pre-validated analytical method, such as HPLC. A calibration curve of (S)-(-)-2-(Boc-amino)-1,4-butanediol with known concentrations should be prepared to quantify the concentration in the sample.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration from calibration curve in g/L) x (Dilution factor)
Solubility (mol/L) = Solubility (g/L) / Molar Mass of the compound (205.25 g/mol )[1][9]
Considerations:
-
Temperature Control: Solubility is highly dependent on temperature, so maintaining a constant temperature throughout the experiment is critical.[8]
-
Purity of Compound and Solvents: The purity of both the solute and the solvent can significantly affect the solubility results.
-
Equilibrium Time: Ensure that sufficient time is allowed for the system to reach equilibrium. This can be verified by measuring the concentration at different time points until it remains constant.[8]
Visualizations
The following diagrams illustrate the key workflows and concepts related to solubility determination.
Caption: Experimental workflow for determining the thermodynamic solubility of (S)-(-)-2-(Boc-amino)-1,4-butanediol using the shake-flask method.
Caption: Key factors influencing the solubility of (S)-(-)-2-(Boc-amino)-1,4-butanediol in organic solvents.
References
- 1. (S)-(-)-2-(Boc-氨基)-1,4-丁二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-(-)-2-(Boc-amino)-1,4-butanediol 97 128427-10-1 [sigmaaldrich.com]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. (S)-(−)-2-(Boc-amino)-1,4-butanediol (97%) - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to Starting Materials for Chiral Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chirality of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the need for drugs with improved efficacy and reduced side effects.[1] Chiral building blocks, which are small, stereochemically defined molecules, are the essential starting materials for the synthesis of these complex chiral drugs. This technical guide provides a comprehensive overview of the core strategies for accessing and utilizing these chiral starting materials, with a focus on methodologies relevant to drug development.
The synthesis of enantiomerically pure compounds can be broadly categorized into three main approaches: utilizing naturally occurring chiral molecules (the chiral pool), creating a specific enantiomer from a prochiral starting material (asymmetric synthesis), and separating enantiomers from a racemic mixture (resolution).
Core Strategies for Accessing Chiral Building Blocks
The primary methods for obtaining chiral compounds for pharmaceutical synthesis are summarized below. Each of these strategies offers distinct advantages and is chosen based on factors such as the structure of the target molecule, cost, and scalability.
The Chiral Pool: Nature's Starting Materials
Chiral pool synthesis is a straightforward and efficient approach that utilizes readily available, enantiomerically pure compounds from natural sources.[1][2][3][4][5][6] These natural building blocks, which include amino acids, carbohydrates, terpenes, and hydroxy acids, already possess the desired stereochemistry, which can be preserved throughout the synthetic sequence.[1][2]
Key Chiral Pool Building Blocks:
-
Amino Acids: L-amino acids are abundant and serve as versatile starting materials for a wide range of chiral compounds, including unnatural amino acids and chiral amines.[1]
-
Carbohydrates: Sugars like glucose and fructose provide a high density of stereocenters, making them invaluable for the synthesis of complex natural products.[1]
-
Terpenes: Compounds such as limonene, pinene, and camphor are readily available from plant sources and are excellent starting points for various chiral molecules.[1][2]
-
Hydroxy Acids: Lactic acid and tartaric acid are common chiral building blocks used in numerous synthetic applications.[1]
Example: Chiral Pool Synthesis of Oseltamivir (Tamiflu®)
The commercial synthesis of the antiviral drug oseltamivir starts from (-)-shikimic acid, a natural product harvested from Chinese star anise.[7] This approach is advantageous as the key stereocenters are already established in the starting material.
| Parameter | Value | Reference |
| Starting Material | (-)-Shikimic Acid | [7] |
| Overall Yield | 17-22% | [7] |
| Purity | 99.7% | [7] |
Asymmetric Synthesis: Creating Chirality
Asymmetric synthesis, also known as enantioselective synthesis, involves the conversion of a prochiral starting material into a chiral product, favoring the formation of one enantiomer over the other.[8][9] This is a powerful and widely used approach in modern pharmaceutical chemistry.[3][9][10]
Asymmetric Catalysis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[3][11] This is a highly efficient and economical method. The main types of asymmetric catalysis are:
-
Transition Metal Catalysis: Chiral complexes of metals like rhodium, ruthenium, and palladium are highly effective catalysts for a variety of transformations, including asymmetric hydrogenation and oxidation.[11]
-
Organocatalysis: This approach uses small, chiral organic molecules as catalysts, which are often less toxic and more environmentally benign than metal-based catalysts.[11]
-
Biocatalysis: Enzymes are naturally chiral and can catalyze reactions with exceptional selectivity under mild conditions, making them ideal for the synthesis of enantiomerically pure pharmaceuticals.[11][12]
Example: Asymmetric Hydrogenation in the Synthesis of (S)-Naproxen
(S)-Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), can be synthesized via asymmetric hydrogenation of an acrylic acid precursor using a chiral Ruthenium-BINAP catalyst.[11][13]
| Parameter | Value | Reference |
| Catalyst | Ru-(S)-BINAP | [11][13] |
| Yield | >97% | [14] |
| Enantiomeric Excess (ee) | >97% | [14] |
Chiral Auxiliaries: Temporary Stereocontrol
The use of a chiral auxiliary involves covalently attaching a chiral molecule to the substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Evans Aldol Reaction
A classic example is the Evans aldol reaction, which employs chiral oxazolidinone auxiliaries to control the stereoselectivity of aldol additions.[14][15][16][17] This method is highly reliable for producing syn-aldol products with excellent diastereoselectivity.
| Parameter | Value | Reference |
| Auxiliary | Chiral Oxazolidinone | [14][15][16] |
| Diastereomeric Ratio | Often >99:1 | [17] |
| Yield | Typically high | [17] |
Chiral Resolution: Separating Enantiomers
Many chemical syntheses produce a racemic mixture, which is a 50:50 mixture of both enantiomers. Chiral resolution is the process of separating these enantiomers.[1]
Kinetic Resolution
Kinetic resolution is a widely used method where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. A key limitation is that the maximum yield for a single enantiomer is 50%.
-
Enzymatic Resolution: Enzymes, particularly lipases, are highly effective for kinetic resolution due to their high enantioselectivity.[18] They can selectively acylate or hydrolyze one enantiomer in a racemic mixture.[18]
-
Hydrolytic Kinetic Resolution (HKR): The Jacobsen-Katsuki epoxidation and subsequent hydrolytic kinetic resolution using chiral salen-Co(III) complexes is a powerful method for resolving terminal epoxides.
Example: Enzymatic Resolution in the Synthesis of Chiral β-Blockers
The synthesis of optically pure (S)-metoprolol and (S)-betaxolol can be achieved through the kinetic resolution of a racemic β-amino alcohol intermediate using a chiral auxiliary.[19] An enantiomeric excess of >99% has been reported for this method.[19]
| Parameter | Value | Reference |
| Method | Enzymatic Kinetic Resolution | [19] |
| Enzyme | Lipase | [16] |
| Enantiomeric Excess (ee) | >99% | [19] |
| Maximum Yield | 50% |
Experimental Protocols
Asymmetric Synthesis of (S)-Naproxen via Asymmetric Hydrogenation
This protocol is a general representation of the asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid.
Materials:
-
2-(6'-methoxy-2'-naphthyl)propenoic acid
-
Methanol (solvent)
-
Triethylamine (Et3N) (additive)
-
Ru(R-BIQAP)(OAc)2 (catalyst)
-
Hydrogen gas (H2)
Procedure:
-
In a high-pressure reactor, dissolve 2-(6'-methoxy-2'-naphthyl)propenoic acid in methanol.
-
Add triethylamine to the solution.
-
Add the Ru(R-BIQAP)(OAc)2 catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 10 MPa with hydrogen.
-
Heat the reaction mixture to 32°C and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reactor, vent the hydrogen, and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain (S)-naproxen.
Expected Outcome:
Synthesis of (S)-Propranolol via Kinetic Resolution
This protocol describes the synthesis of racemic propranolol followed by a kinetic resolution step.
Part A: Synthesis of (±)-Propranolol
-
To a solution of 1-naphthol in DMSO, add powdered KOH and stir for 30 minutes at room temperature.
-
Slowly add epichlorohydrin and continue stirring at room temperature for 6 hours.
-
Quench the reaction with water and extract with chloroform.
-
Wash the combined organic layers with NaOH solution and water, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure to obtain glycidyl-α-naphthyl ether.
-
Reflux the glycidyl-α-naphthyl ether with excess isopropylamine for 1-24 hours.[3][10]
-
Remove the excess isopropylamine to yield crude (±)-propranolol.
Part B: Kinetic Resolution
-
The racemic propranolol intermediate (e.g., glycidyl-α-naphthyl ether) is subjected to kinetic resolution using a chiral catalyst system like Zn(NO3)2/(+)-tartaric acid.[10]
-
The reaction selectively opens the epoxide of one enantiomer.
-
The unreacted enantiomerically enriched epoxide and the diol product can then be separated by chromatography.
-
The enantiomerically enriched epoxide is then reacted with isopropylamine to yield (S)-propranolol.
Expected Outcome:
-
Enantiomeric Excess (ee): 89% for (S)-propranolol[10]
Sharpless Asymmetric Dihydroxylation
This is a general procedure for the dihydroxylation of 1 mmol of an olefin using a commercially available AD-mix.
Materials:
-
Olefin (1 mmol)
-
t-butyl alcohol (5 mL)
-
Water (5 mL)
-
AD-mix-α or AD-mix-β (1.4 g)
-
Methanesulfonamide (optional, for certain olefins)
-
Sodium sulfite (quenching agent)
-
Ethyl acetate or Dichloromethane (extraction solvent)
Procedure:
-
In a round-bottom flask, combine t-butyl alcohol, water, and the AD-mix. Stir at room temperature until dissolved.
-
Cool the mixture to 0°C.
-
Add the olefin to the cooled reaction mixture.
-
Stir vigorously at 0°C (or room temperature for slow-reacting alkenes) until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding sodium sulfite and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography.
Synthesis of the Taxol® Side Chain via β-Lactam Method
This is a generalized protocol for the Staudinger cycloaddition to form the β-lactam core.
Part A: Imine Formation
-
Dissolve the desired aldehyde (e.g., benzaldehyde) and amine (e.g., p-anisidine) in a non-polar solvent like toluene.
-
Add a drying agent (e.g., anhydrous MgSO4).
-
Stir at room temperature until imine formation is complete (monitor by TLC or 1H NMR).
-
Filter off the drying agent and use the imine solution directly in the next step.
Part B: Ketene Generation and Cycloaddition
-
Cool the imine solution to 0°C under an inert atmosphere.
-
In a separate flask, dissolve acetoxyacetyl chloride in the same non-polar solvent.
-
Slowly add a tertiary amine base (e.g., triethylamine) to the acid chloride solution at 0°C to generate the ketene in situ.
-
Transfer the freshly generated ketene solution to the chilled imine solution via cannula.
-
Allow the reaction to proceed until the β-lactam formation is complete.
-
Work up the reaction and purify the β-lactam by chromatography or recrystallization.
This β-lactam is a key intermediate that is further elaborated and coupled with the baccatin III core to form Taxol®.[18]
Conclusion
The selection of the starting material and the synthetic strategy is a critical decision in the development of chiral pharmaceuticals. The chiral pool offers an efficient route when the target molecule shares structural features with a readily available natural product. Asymmetric synthesis, particularly through catalysis, provides a powerful and versatile means of creating chirality with high efficiency and enantioselectivity. Chiral auxiliaries offer reliable stereocontrol for specific transformations, while chiral resolution remains a valuable technique for separating enantiomers, especially at an industrial scale. A thorough understanding of these core strategies and their practical applications is essential for researchers and scientists in the field of drug development.
References
- 1. rroij.com [rroij.com]
- 2. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]
- 3. jocpr.com [jocpr.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Enzymatic Synthesis of Chiral Intermediates for Drug Development | Semantic Scholar [semanticscholar.org]
- 6. Diastereoselective synthesis of chiral 1,3-cyclohexadienals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 8. CN103755553B - Novel asymmetric catalytic synthesis method of (S)-naproxen - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 13. is.muni.cz [is.muni.cz]
- 14. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 15. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Evans aldol ppt | PPTX [slideshare.net]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Pivotal Role of Boc-Protected Aminobutanediols in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development, the strategic use of chiral building blocks is paramount to the successful synthesis of complex, stereochemically defined drug molecules. Among these, tert-butoxycarbonyl (Boc)-protected aminobutanediols have emerged as exceptionally versatile and valuable intermediates. Their inherent chirality and the presence of multiple functional groups, masked and revealed in a controlled manner, allow for the precise construction of sophisticated molecular architectures. This technical guide provides an in-depth exploration of the synthesis and application of Boc-protected aminobutanediols, with a particular focus on their critical role in the development of potent antiviral agents, specifically HIV-1 protease inhibitors. We will delve into detailed synthetic protocols, quantitative data, and the underlying biochemical pathways, offering a comprehensive resource for researchers in the field.
The Strategic Importance of Boc Protection and Chiral Aminodiols
The tert-butoxycarbonyl (Boc) group is one ofthe most widely used protecting groups for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. This allows for the selective manipulation of other functional groups within a molecule without unintended reactions at the amine moiety.
When combined with an aminobutanediol scaffold, the Boc protecting group enables the synthesis of key structural motifs found in a variety of biologically active compounds. The aminodiol core, with its defined stereochemistry, is crucial for molecular recognition and binding to biological targets such as enzymes. This is particularly evident in the design of transition-state isosteres for protease inhibitors.
Application in the Synthesis of HIV-1 Protease Inhibitors
Boc-protected aminobutanediols are cornerstone intermediates in the synthesis of several FDA-approved HIV-1 protease inhibitors. These drugs function by competitively inhibiting the viral protease enzyme, which is essential for the maturation of new, infectious virions. By blocking this enzyme, the production of functional viral proteins is halted, thus disrupting the viral life cycle.
Atazanavir Synthesis
Atazanavir (marketed as Reyataz) is a widely prescribed antiretroviral medication. A key building block in its synthesis is the Boc-protected aminobutanediol derivative, (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane .
Synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
A common synthetic route to this intermediate starts from N-Boc-L-phenylalanine. The synthesis involves the conversion of the starting material to a chloromethylketone, followed by stereoselective reduction to a chlorohydrin, and subsequent cyclization to the epoxide.
| Step | Reactants and Reagents | Solvents | Key Conditions | Yield |
| 1 | N-Boc-L-phenylalanine, N,N'-Carbonyldiimidazole, N,O-Dimethylhydroxylamine hydrochloride | Dichloromethane | Room temperature | 95% |
| 2 | Weinreb amide from Step 1, Chloromethyl)lithium | Tetrahydrofuran | -78 °C | 85% |
| 3 | Chloromethylketone from Step 2, Sodium borohydride | Methanol/Dichloromethane | 0 °C to room temperature | 90% |
| 4 | Chlorohydrin from Step 3, Potassium carbonate | Methanol | Room temperature | 92% |
Experimental Protocol: Synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
-
Weinreb Amide Formation: To a solution of N-Boc-L-phenylalanine (1 equivalent) in dichloromethane, N,N'-carbonyldiimidazole (1.1 equivalents) is added, and the mixture is stirred for 1 hour at room temperature. N,O-Dimethylhydroxylamine hydrochloride (1.2 equivalents) is then added, and stirring is continued for 12 hours. The reaction is quenched with water, and the organic layer is washed with 1N HCl, saturated NaHCO3, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the Weinreb amide.
-
Chloromethylketone Formation: The Weinreb amide (1 equivalent) is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A solution of (chloromethyl)lithium (1.5 equivalents), prepared separately from bromochloromethane and n-butyllithium, is added dropwise. The reaction is stirred at -78 °C for 2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
Chlorohydrin Formation: The chloromethylketone (1 equivalent) is dissolved in a 1:1 mixture of methanol and dichloromethane and cooled to 0 °C. Sodium borohydride (1.2 equivalents) is added portion-wise. The reaction is stirred for 3 hours while allowing it to warm to room temperature. The reaction is quenched by the slow addition of 1N HCl. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Epoxidation: The chlorohydrin (1 equivalent) is dissolved in methanol, and potassium carbonate (2 equivalents) is added. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane.
Completion of Atazanavir Synthesis
The synthesized Boc-protected epoxy aminobutanediol is then subjected to several further steps to yield Atazanavir, including epoxide ring-opening with a hydrazine derivative, deprotection of the Boc group, and coupling with N-methoxycarbonyl-L-tert-leucine. The overall yield for the final steps is approximately 74%.
Darunavir Synthesis
Darunavir (marketed as Prezista) is another potent HIV-1 protease inhibitor. Its synthesis also relies on a Boc-protected aminobutanediol core, which is derived from the ring-opening of a Boc-protected epoxide precursor. A second key chiral fragment in the synthesis of Darunavir is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol .
Synthesis of the Aminobutanediol Core for Darunavir
The synthesis of the aminobutanediol core for Darunavir starts with a Boc-protected epoxide, which undergoes ring-opening with an amine.
| Step | Reactants and Reagents | Solvents | Key Conditions | Yield |
| 1 | tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate, Isobutylamine | Ethanol | 85 °C | 60-85% |
| 2 | Product from Step 1, p-Nitrobenzenesulfonyl chloride, Triethylamine | Dichloromethane | 0 °C to room temperature | ~88% |
| 3 | Product from Step 2, Hydrochloric acid | Dioxane | Room temperature | High |
| 4 | Product from Step 3, (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, N,N'-Disuccinimidyl carbonate | Acetonitrile/Ethyl acetate | Room temperature | ~85% |
| 5 | Product from Step 4, Tin(II) chloride dihydrate | Ethanol | Reflux | ~90% |
Experimental Protocol: Synthesis of Darunavir
-
Epoxide Ring-Opening: A mixture of tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1 equivalent) and isobutylamine (1.1 equivalents) in ethanol is heated at 85 °C for 3 hours under a nitrogen atmosphere. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Boc-protected aminodiol.
-
Sulfonylation: The aminodiol from the previous step (1 equivalent) is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of p-nitrobenzenesulfonyl chloride (1.1 equivalents). The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water, 1N HCl, saturated NaHCO3, and brine, then dried and concentrated.
-
Boc Deprotection: The Boc-protected sulfonamide is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of the amine.
-
Coupling: The amine hydrochloride (1 equivalent) and (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.1 equivalents) are dissolved in a mixture of acetonitrile and ethyl acetate. N,N'-Disuccinimidyl carbonate (1.2 equivalents) and triethylamine (2.5 equivalents) are added, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated.
-
Nitro Reduction: The product from the previous step (1 equivalent) is dissolved in ethanol, and tin(II) chloride dihydrate (5 equivalents) is added. The mixture is refluxed for 4 hours. After cooling, the reaction is quenched with a saturated solution of sodium bicarbonate. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give Darunavir.
Biological Activity of Atazanavir and Darunavir
The efficacy of these protease inhibitors is quantified by their inhibitory concentration (IC50) and effective concentration (EC50) against the HIV-1 virus.
| Drug | Target | IC50 (nM) | EC50 (nM) |
| Atazanavir | HIV-1 Protease | 2.6 - 5.2 | - |
| Darunavir | HIV-1 Protease | 3 - 6 | 1 - 5 (wild-type HIV-1) |
Note: IC50 and EC50 values can vary depending on the specific viral strain and assay conditions.
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is an aspartic protease that functions as a homodimer. Its active site contains a pair of aspartic acid residues (Asp25 and Asp25') that are crucial for catalysis. The enzyme cleaves newly synthesized Gag and Gag-Pol polyproteins at specific sites, a process essential for the assembly of mature, infectious virions.
Atazanavir and Darunavir are designed as transition-state analogs. They bind tightly to the active site of the HIV-1 protease, mimicking the tetrahedral intermediate of the peptide bond hydrolysis. The hydroxyethylamine core of these inhibitors is central to this interaction, with the hydroxyl group forming key hydrogen bonds with the catalytic aspartate residues. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic activity.
Caption: Inhibition of HIV-1 Protease by drugs derived from Boc-protected aminobutanediols.
Experimental Workflow for Synthesis
The general workflow for the synthesis of HIV protease inhibitors using Boc-protected aminobutanediols involves a multi-step process that begins with the synthesis of the chiral intermediate, followed by its elaboration into the final drug molecule.
Caption: General synthetic workflow for APIs using Boc-protected aminobutanediols.
Broader Applications and Future Perspectives
While the synthesis of HIV protease inhibitors remains a prominent application, the utility of Boc-protected aminobutanediols extends to other areas of drug discovery. Their stereodefined nature makes them attractive starting materials for the synthesis of inhibitors for other aspartyl proteases, such as β-secretase (BACE1), which is a key target in Alzheimer's disease research. The core aminodiol structure can be adapted and functionalized to achieve selectivity for different enzyme active sites.
The continued development of more efficient and stereoselective methods for the synthesis of Boc-protected aminobutanediols will undoubtedly fuel further innovation in drug discovery. As our understanding of disease pathways deepens, these versatile chiral building blocks will continue to be instrumental in the design and synthesis of the next generation of targeted therapeutics.
Conclusion
Boc-protected aminobutanediols are indispensable tools in the arsenal of the modern medicinal chemist. Their strategic application has been pivotal in the successful development of life-saving drugs, most notably in the fight against HIV/AIDS. The detailed synthetic protocols and quantitative data presented in this guide underscore their importance and provide a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules. The versatility of these chiral intermediates ensures their continued relevance in the ongoing quest for novel and more effective therapies for a wide range of diseases.
An In-depth Technical Guide to Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, a versatile chiral building block with significant applications in pharmaceutical and organic synthesis. This document outlines its chemical and physical properties, detailed safety and handling procedures, and experimental protocols for its synthesis.
Compound Identification and Properties
This compound is a carbamate ester recognized for its utility as a chiral intermediate. The presence of a Boc-protected amine and two hydroxyl groups at defined stereocenters makes it a valuable precursor for the synthesis of complex molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₉NO₄ |
| Molecular Weight | 205.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 65-69 °C |
| Storage Temperature | 2-8 °C |
| Solubility | Soluble in some organic solvents such as acetone, ether, and dimethyl sulfoxide. |
Safety and Handling
Hazard Identification
This compound may cause irritation to the eyes, skin, and respiratory system[1]. Direct contact should be avoided[1].
Table 2: GHS Hazard Statements for Structurally Similar Carbamates
| Hazard Class | Hazard Statement |
| Skin irritation (Category 2) | H315: Causes skin irritation[2] |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
To ensure safe handling, the following personal protective equipment should be worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after use.
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, a NIOSH-approved respirator should be used.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a laboratory fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray[3]. Wash hands thoroughly after handling[3]. Avoid contact with skin, eyes, and personal clothing[3].
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is 2-8°C.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[4].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[4].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[4].
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[4].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5].
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides[4].
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear for firefighting.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas.
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleaning: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[6].
Experimental Protocols
This compound is a valuable chiral building block in organic synthesis. The following is a representative experimental protocol for its synthesis.
Synthesis of (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate
A common synthetic route involves the reduction of a protected amino acid derivative.
Experimental Workflow for the Synthesis of (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate
Caption: Synthetic workflow for (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate.
Materials:
-
(R)-2-((tert-butoxycarbonyl)amino)succinic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Esterification:
-
Dissolve (R)-2-((tert-butoxycarbonyl)amino)succinic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl (R)-2-((tert-butoxycarbonyl)amino)succinate.
-
-
Reduction:
-
Dissolve the resulting diester in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of lithium borohydride in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding water, followed by a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate.
-
Applications in Drug Development and Research
This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereocenters are often incorporated into the final drug molecule, influencing its efficacy and specificity. The Boc-protecting group allows for selective manipulation of the hydroxyl groups before deprotection to reveal the primary amine for further functionalization. This compound is particularly useful in the synthesis of enzyme inhibitors and other biologically active molecules where specific stereochemistry is critical for activity.
References
An In-depth Technical Guide to Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a carbamate derivative of 2-amino-1,4-butanediol. The presence of two hydroxyl groups and a Boc-protected amine make it a potentially valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in various reaction conditions and its ease of removal under acidic conditions. This guide provides a comprehensive overview of the molecular structure, properties, and a potential synthetic route for this compound, drawing upon available data for the compound and its stereoisomers.
Molecular Structure and Properties
The molecular structure of this compound consists of a four-carbon butane backbone. A hydroxyl group is attached to the first and fourth carbons, and a tert-butoxycarbonylamino group is attached to the second carbon.
Physicochemical Properties
Quantitative data for this compound and its stereoisomers are summarized below. It is important to note that specific data for the racemic mixture or individual enantiomers may vary.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO₄ | PubChem |
| Molecular Weight | 205.25 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-(1,4-dihydroxybutan-2-yl)carbamate | PubChem |
| CAS Number | 128427-10-1 ((S)-enantiomer) | ChemBK[2] |
| Melting Point | 65-69 °C ((S)-enantiomer) | ChemBK[2] |
| Appearance | White to off-white crystalline solid (for a related isomer) |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons (a singlet around 1.4 ppm), methylene and methine protons of the butane backbone, and protons of the hydroxyl and amine groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the four carbons of the butanediol backbone.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the O-H stretching of the hydroxyl groups (broad, around 3300-3500 cm⁻¹), N-H stretching of the carbamate (around 3300 cm⁻¹), and C=O stretching of the carbamate (around 1680-1700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Synthesis
A common and effective method for the synthesis of this compound is the Boc-protection of 2-amino-1,4-butanediol using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the Boc-protection of amines.
Materials:
-
2-amino-1,4-butanediol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF) or Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-1,4-butanediol (1.0 eq) in a mixture of THF (or dioxane) and water.
-
Add sodium bicarbonate (1.5 eq) or triethylamine (1.2 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF (or dioxane) to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain pure this compound.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Applications in Drug Development
While specific biological activities for this compound have not been extensively reported, a stereoisomer, (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, has shown potential as a neuroprotective and anti-inflammatory agent. This suggests that the core structure may be of interest in the development of therapeutics for neurodegenerative diseases. The dihydroxy functionality also offers sites for further chemical modification, making it a versatile scaffold for the synthesis of compound libraries for drug screening.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of the target molecule.
Logical Relationship of Components
The following diagram illustrates the key structural components of this compound and their relationship.
Caption: Key structural features of the target molecule.
References
The Sentinel in Synthesis: An In-depth Technical Guide to N-Boc Protected Diols
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency. Among these, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and widely used protecting group for amines. This technical guide delves into the discovery, history, and application of N-Boc protected diols, essential chiral building blocks in the synthesis of numerous pharmaceuticals and natural products.
A Historical Perspective: The Rise of the Boc Group and its Application to Diols
The tert-butoxycarbonyl (Boc) protecting group was first introduced in the late 1950s and rapidly gained prominence in peptide synthesis.[1] Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, made it an invaluable tool for chemists.[2][3] While initially employed for the protection of simple amines and amino acids, the application of the Boc group was soon extended to more complex molecules containing multiple functional groups, including diols.
The precise first synthesis of an N-Boc protected diol is not easily pinpointed in the literature, as its use likely evolved as a natural extension of established protection strategies. However, the development of methods for the asymmetric synthesis of chiral diols, such as the Sharpless Asymmetric Dihydroxylation, created a significant demand for effective protection of the resulting vicinal diols, often in the presence of an amino group.[4][5][6] This set the stage for the widespread adoption of N-Boc protected diols as key intermediates in the synthesis of complex, stereochemically defined molecules.
Synthesis of N-Boc Protected Diols: Key Methodologies
The synthesis of N-Boc protected diols typically involves two key transformations: the formation of the diol and the protection of the amine functionality. The order of these steps can vary depending on the starting material and the overall synthetic strategy.
Protection of Aminodiols
A common route involves the protection of a pre-existing aminodiol. The amine is selectively protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Table 1: Representative Protocol for N-Boc Protection of an Aminodiol
| Parameter | Value | Reference |
| Starting Material | Aminodiol | [7] |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) | [7] |
| Solvent | Tetrahydrofuran (THF) | [7] |
| Temperature | Room Temperature | [7] |
| Reaction Time | Not specified | [7] |
| Yield | 90-95% | [7] |
Dihydroxylation of N-Boc Protected Allylic Amines
Alternatively, an N-Boc protected allylic amine can undergo dihydroxylation to furnish the corresponding N-Boc protected diol. The Sharpless Asymmetric Dihydroxylation is a powerful method for achieving this transformation enantioselectively.
Table 2: Sharpless Asymmetric Dihydroxylation of an N-Boc Protected Allylic Amine
| Parameter | Value | Reference |
| Starting Material | N-Boc protected allylic amine | [4][5] |
| Reagents | AD-mix-β (containing (DHQD)₂PHAL), Osmium Tetroxide (catalytic), Potassium Ferricyanide (re-oxidant), Methanesulfonamide | [4][5] |
| Solvent | tert-Butanol/Water | [8] |
| Temperature | 0 °C to room temperature | [8] |
| Reaction Time | 6-24 hours | [8] |
| Yield | Typically high | [4][5] |
Experimental Protocols
General Procedure for N-Boc Protection of an Aminodiol
To a solution of the aminodiol in anhydrous tetrahydrofuran (THF) at room temperature are added triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Di-tert-butyl dicarbonate (Boc₂O) is then added portion-wise, and the reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-Boc protected aminodiol.[7]
General Procedure for Sharpless Asymmetric Dihydroxylation
A commercially available AD-mix-β is dissolved in a 1:1 mixture of tert-butanol and water. The mixture is stirred at room temperature until both phases are clear and then cooled to 0 °C. The N-Boc protected allylic amine is added, followed by a catalytic amount of osmium tetroxide (if not already included in the mix). The reaction mixture is stirred vigorously at 0 °C for 6-24 hours. The reaction is quenched by the addition of solid sodium sulfite, and the mixture is warmed to room temperature and stirred for an additional hour. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude diol is purified by flash chromatography.[8]
The Role of N-Boc Protected Diols in Drug Discovery and Development
N-Boc protected diols are invaluable chiral building blocks in the synthesis of a wide array of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[9][10][] Their defined stereochemistry and the orthogonal nature of the Boc protecting group allow for the precise construction of complex molecular targets.
Case Study: Synthesis of HIV Protease Inhibitors
A prominent example of the application of N-Boc protected diols is in the synthesis of HIV protease inhibitors, such as Darunavir.[12][13][14][15] These drugs often feature a chiral diol moiety that is crucial for binding to the active site of the HIV protease enzyme. The synthesis of these inhibitors frequently involves the coupling of an N-Boc protected amino epoxide (a precursor to the aminodiol) with another chiral fragment.
The following diagram illustrates a generalized workflow for the synthesis of a C2-symmetric diol-based HIV protease inhibitor, highlighting the central role of the N-Boc protected diol intermediate.
Conclusion
N-Boc protected diols represent a critical class of intermediates in modern organic synthesis. Their development, stemming from the broader application of the robust and versatile Boc protecting group, has empowered chemists to tackle the synthesis of increasingly complex and stereochemically rich molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of N-Boc protected diols will undoubtedly remain a key enabler of innovation in drug discovery and development.
References
- 1. Constructing Molecular Complexity and Diversity: Total Synthesis of Natural Products of Biological and Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bridging the Gap Between Natural Product Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]
- 15. medkoo.com [medkoo.com]
The Chemist's Armor: A Comprehensive Guide to Carbamate Protecting Groups in Modern Synthesis
For researchers, scientists, and drug development professionals navigating the intricate pathways of multi-step organic synthesis, the strategic use of protecting groups is paramount. Among the diverse arsenal of protective functionalities, carbamates stand out for their versatility, reliability, and tunable lability. This in-depth technical guide provides a comprehensive literature review of the most pivotal carbamate protecting groups—Boc, Cbz, and Fmoc—offering a detailed examination of their application, stability, and the precise methodologies for their introduction and cleavage.
The art of organic synthesis, particularly in the context of peptide synthesis and the construction of complex pharmaceutical agents, hinges on the ability to selectively mask and unmask reactive functional groups. Amines, with their inherent nucleophilicity and basicity, are often key players in bond-forming reactions but can also be the source of undesirable side reactions. Carbamate protecting groups offer an elegant solution by temporarily converting a reactive amine into a significantly less nucleophilic carbamate, thereby ensuring the desired chemical transformations can proceed with high fidelity.[1]
The choice of the appropriate carbamate protecting group is a critical strategic decision, dictated by the overall synthetic route and the presence of other functional groups within the molecule. The three most prominent members of the carbamate family—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—each exhibit a unique profile of stability and deprotection conditions, enabling the concept of orthogonal protection strategies.[2][3][4] This orthogonality, the ability to selectively remove one protecting group in the presence of others, is a cornerstone of modern, efficient synthesis.[2][5]
A Comparative Overview of Key Carbamate Protecting Groups
The utility of Boc, Cbz, and Fmoc lies in their distinct cleavage mechanisms, which are summarized below and detailed in subsequent sections.
| Protecting Group | Structure | Common Protection Reagent(s) | Key Deprotection Condition |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl)[3] | |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[3] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-OSu, Fmoc-Cl | Basic (e.g., Piperidine in DMF)[3] |
Quantitative Data on Protection and Deprotection Reactions
The efficiency of both the introduction and removal of these protecting groups is a critical factor for their practical application. The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines with Boc, Cbz, and Fmoc groups.
Table 1: Representative Yields for N-Boc Protection of Amines
| Amine Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| Benzylamine | (Boc)₂O (1.2) | NEt₃ (2.5) | CH₂Cl₂ | 5 | Room Temp. | 90-95 | [6] |
| Aniline | (Boc)₂O (1.1) | DMAP (cat.) | CH₂Cl₂ | 2 | Room Temp. | >95 | [1] |
| L-Alanine | (Boc)₂O (1.1) | NaOH (1.1) | Dioxane/H₂O | 12 | Room Temp. | ~90 | [7] |
| Various Primary Amines | (Boc)₂O (1.0) | None (catalyst-free) | Water-acetone | 0.1-0.2 | Room Temp. | 90-98 | [8] |
Table 2: Representative Yields for N-Cbz Protection of Amines
| Amine Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| Glycine | Cbz-Cl (1.1) | aq. Na₂CO₃ (2.5) | Water | 2-4 | 0 to Room Temp. | >90 | [9][10] |
| Alanine | Cbz-Cl (1.1) | aq. NaOH | Water | 2-4 | 0 to Room Temp. | ~95 | [10] |
| Phenylalanine | Cbz-Cl (1.1) | aq. NaHCO₃ | Water | 2-4 | Room Temp. | >90 | [10] |
| Aniline | Cbz-Cl (1.05) | Pyridine | CH₂Cl₂ | 3 | 0 to Room Temp. | ~92 | [10] |
| Various Amines | Cbz-Cl (1.0) | None | Water | 0.08-0.17 | Room Temp. | 90-96 | [11] |
Table 3: Representative Yields for N-Fmoc Protection of Amines
| Amine Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference(s) |
| Various Aromatic Amines | Fmoc-Cl (1.2) | None | Water | 2-4 | 60 | 80-92 | [12][13] |
| Various Aliphatic Amines | Fmoc-Cl (1.2) | None | Water | 0.3-1 | 60 | 80-90 | [12][13] |
| Glycine | Fmoc-OSu (1.05) | NaHCO₃ | THF/H₂O | 16 | Room Temp. | >90 | [14] |
| Phenylalanine | Fmoc-OSu (1.05) | NaHCO₃ | THF/H₂O | 16 | Room Temp. | >95 | [14] |
Orthogonal Stability of Carbamate Protecting Groups
The cornerstone of a robust protecting group strategy is orthogonality. The following table provides a comparative overview of the stability of Boc, Cbz, and Fmoc groups under the typical deprotection conditions for each other.
Table 4: Comparative Stability of Carbamate Protecting Groups
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., 20% Piperidine in DMF) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Boc | Labile[15] | Stable[15] | Stable[15] |
| Cbz | Generally Stable (Cleaved by strong acids like HBr/AcOH)[16] | Stable | Labile |
| Fmoc | Stable | Labile | Generally Stable (Can be cleaved under some conditions)[2] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide step-by-step protocols for the introduction and removal of Boc, Cbz, and Fmoc groups.
The tert-Butoxycarbonyl (Boc) Group
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
-
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)
-
Base (e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH)) if required.
-
-
Procedure:
-
Dissolve or suspend the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add it to the mixture.
-
Add the di-tert-butyl dicarbonate to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.[17]
-
Protocol 2: Deprotection of N-Boc Protected Amines using Trifluoroacetic Acid (TFA)
-
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[18][19]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[20]
-
The Benzyloxycarbonyl (Cbz) Group
Protocol 3: General Procedure for N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
-
Materials:
-
Amino acid (1.0 equiv)
-
1 M aqueous solution of sodium carbonate (2.5 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.
-
While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid, causing the N-Cbz protected amino acid to precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.[9][10]
-
Protocol 4: Deprotection of N-Cbz Protected Amines via Catalytic Hydrogenation
-
Materials:
-
Cbz-protected compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)
-
Solvent (e.g., Methanol (MeOH) or Ethanol (EtOH))
-
Hydrogen source (hydrogen balloon or hydrogenation apparatus)
-
-
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent.
-
Carefully add the 10% Pd/C catalyst.
-
Secure the flask to a hydrogenation apparatus or equip it with a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[21][22][23]
-
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protocol 5: General Procedure for N-Fmoc Protection of an Amino Acid
-
Materials:
-
Amino acid (1.0 equiv)
-
Fmoc-OSu (1.05 equiv)
-
10% aqueous sodium carbonate solution
-
Dioxane or acetone
-
Diethyl ether
-
-
Procedure:
-
Dissolve the amino acid in the aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid. Purify by recrystallization if necessary.[24]
-
Protocol 6: Deprotection of N-Fmoc Protected Amines using Piperidine (Solid-Phase Peptide Synthesis)
-
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for an initial 2-5 minutes.[25][26]
-
Drain the solution.
-
Add a second portion of the 20% piperidine in DMF solution and agitate for an additional 5-15 minutes to ensure complete deprotection.[25][26]
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
A qualitative Kaiser test can be performed to confirm the presence of a free primary amine.[17]
-
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and logical workflows is crucial for troubleshooting and optimizing synthetic strategies. The following diagrams, rendered using the DOT language, illustrate key processes in carbamate protecting group chemistry.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.[18][19][20]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.[21][22]
Caption: Base-mediated deprotection mechanism of an Fmoc-protected amine.[17][27]
Caption: A logical workflow for orthogonal deprotection.[2][4]
Conclusion
The strategic application of carbamate protecting groups is indispensable in modern organic synthesis. The distinct chemical labilities of the Boc, Cbz, and Fmoc groups provide chemists with a powerful toolkit for the construction of complex molecules, enabling orthogonal strategies that are both elegant and efficient. A thorough understanding of the quantitative aspects of their stability, coupled with robust and reliable experimental protocols, empowers researchers to design and execute synthetic routes with a high degree of precision and success. This guide serves as a foundational resource for scientists and professionals in the field, facilitating informed decision-making in the critical art of amine protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijacskros.com [ijacskros.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. total-synthesis.com [total-synthesis.com]
- 24. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 25. peptide.com [peptide.com]
- 26. chem.uci.edu [chem.uci.edu]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chiral Pyrrolidines from (S)-2-Boc-amino-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrrolidines are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their stereochemistry often dictates biological activity, making their enantioselective synthesis a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for the synthesis of a valuable chiral pyrrolidine building block, (S)-N-Boc-3-hydroxypyrrolidine, commencing from the readily available (S)-2-Boc-amino-1,4-butanediol. The described synthetic strategy involves a two-step sequence: selective activation of the primary hydroxyl group followed by an intramolecular cyclization.
Synthetic Strategy
The synthesis of (S)-N-Boc-3-hydroxypyrrolidine from (S)-2-Boc-amino-1,4-butanediol is predicated on the differential reactivity of the primary and secondary hydroxyl groups. The primary hydroxyl group is more sterically accessible and therefore more reactive towards sulfonylating agents. This selectivity allows for the transformation of the primary alcohol into a good leaving group, typically a mesylate or tosylate. Subsequent treatment with a base facilitates an intramolecular nucleophilic substitution (SN2) reaction, wherein the nitrogen of the Boc-protected amine displaces the sulfonate ester, leading to the formation of the desired chiral pyrrolidine ring.
A potential synthetic pathway is illustrated in the diagram below.
Caption: Proposed synthetic pathway for (S)-N-Boc-3-hydroxypyrrolidine.
Experimental Protocols
Protocol 1: Synthesis of (S)-tert-butyl (4-hydroxy-1-(mesyloxy)butan-2-yl)carbamate (Intermediate)
This protocol details the selective mesylation of the primary hydroxyl group of (S)-2-Boc-amino-1,4-butanediol.
Materials:
-
(S)-2-Boc-amino-1,4-butanediol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-2-Boc-amino-1,4-butanediol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (Final Product)
This protocol describes the intramolecular cyclization of the mesylated intermediate to form the chiral pyrrolidine.
Materials:
-
(S)-tert-butyl (4-hydroxy-1-(mesyloxy)butan-2-yl)carbamate
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude (S)-tert-butyl (4-hydroxy-1-(mesyloxy)butan-2-yl)carbamate (1.0 eq.) in an anhydrous solvent such as THF or DMF in a round-bottom flask under an inert atmosphere.
-
Add a base such as potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq., handle with extreme care) to the solution.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture to room temperature and quench carefully with water (especially if NaH was used).
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Quantitative Data Summary
The following table summarizes typical yields for the described synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1. Mesylation | Selective mesylation of the primary alcohol | (S)-2-Boc-amino-1,4-butanediol | (S)-tert-butyl (4-hydroxy-1-(mesyloxy)butan-2-yl)carbamate | 85-95 |
| 2. Cyclization | Intramolecular nucleophilic substitution | (S)-tert-butyl (4-hydroxy-1-(mesyloxy)butan-2-yl)carbamate | (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 70-85 |
Logical Workflow Diagram
The logical flow of the experimental process is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of (S)-N-Boc-3-hydroxypyrrolidine.
Concluding Remarks
The protocols outlined provide a reliable and efficient method for the synthesis of enantiomerically pure (S)-N-Boc-3-hydroxypyrrolidine from (S)-2-Boc-amino-1,4-butanediol. This chiral building block is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presented data and workflows are intended to serve as a practical guide for researchers in academic and industrial settings. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Application Notes and Protocols for Boc Deprotection of Dihydroxybutyl Carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides a detailed protocol for the deprotection of a Boc-protected dihydroxybutyl carbamate, a key transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of the diol functionality necessitates careful consideration of reaction conditions to ensure high yield and purity of the desired amino diol.
The most common and effective methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] The mechanism proceeds through protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4][5][6]
Experimental Protocols
Two primary protocols are presented for the Boc deprotection of dihydroxybutyl carbamate, utilizing either Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrochloric Acid (HCl) in 1,4-Dioxane. The choice of method may depend on the substrate's sensitivity to specific acidic conditions and the desired salt form of the final product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc deprotection.[7][8]
Materials:
-
Boc-protected dihydroxybutyl carbamate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the Boc-protected dihydroxybutyl carbamate (1.0 equiv.) in anhydrous DCM to a concentration of 0.1–0.2 M.[7]
-
(Optional) Scavenger Addition: To mitigate potential O-tert-butylation of the hydroxyl groups by the tert-butyl cation byproduct, add a scavenger such as triisopropylsilane (TIPS) (1.1–1.5 equiv.) to the solution.[7]
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10–20 equiv., typically a 25-50% v/v solution in DCM) to the stirred solution.[3][7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]
-
For highly polar and water-soluble amino diols, direct precipitation of the TFA salt by the addition of cold diethyl ether may be effective.[9] The resulting solid can be collected by filtration.
-
Alternatively, for less polar products, carefully neutralize the residue by adding it to a stirred, cooled (0 °C) saturated aqueous NaHCO₃ solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, n-butanol).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
-
Purification: The crude product can be purified by an appropriate method such as silica gel chromatography or crystallization.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also widely used and often results in the hydrochloride salt of the amine, which can be advantageous for purification and stability.[10][11]
Materials:
-
Boc-protected dihydroxybutyl carbamate
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Methanol (for purification, if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve or suspend the Boc-protected dihydroxybutyl carbamate (1.0 equiv.) in a 4 M solution of HCl in 1,4-dioxane.[11]
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. The deprotected product may precipitate out of the solution as the hydrochloride salt.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the dihydroxybutylamine dihydrochloride salt.[1]
-
Purification: If necessary, the hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Data Presentation
The following table summarizes typical reaction parameters for the Boc deprotection of amines, which are applicable to dihydroxybutyl carbamate. Actual yields will be substrate-dependent.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid | Trifluoroacetic Acid | Hydrochloric Acid |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Concentration | 25-50% TFA (v/v)[7] | 4 M[10] |
| Temperature | 0 °C to Room Temperature[7] | Room Temperature[10] |
| Reaction Time | 30 minutes - 4 hours[7] | 1 - 4 hours[11] |
| Typical Yield | >90% (substrate dependent) | >90% (substrate dependent) |
| Product Form | TFA salt or free amine | HCl salt[5] |
Visualizations
Reaction Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
Caption: General workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate as a versatile chiral building block in the synthesis of complex molecules, particularly those with therapeutic potential. Its inherent chirality and the presence of two hydroxyl groups and a protected amine make it a valuable precursor for the stereoselective synthesis of various bioactive compounds, including chiral pyrrolidines and other heterocyclic systems.
Compound Properties and Handling
This compound is a chiral compound available in both (R) and (S) enantiomeric forms. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl groups and can be readily removed under acidic conditions.
| Property | Value |
| Molecular Formula | C₉H₁₉NO₄ |
| Molecular Weight | 205.25 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, under an inert atmosphere |
Synthesis of this compound
A common method for the synthesis of this compound involves the N-Boc protection of the corresponding chiral amino diol.
Experimental Protocol: N-Boc Protection of (S)-2-aminobutane-1,4-diol
This protocol describes a general procedure for the N-Boc protection of a primary amino diol.
Materials:
-
(S)-2-aminobutane-1,4-diol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a water/acetone mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-2-aminobutane-1,4-diol (1.0 eq) in the chosen solvent.
-
Add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) to the solution.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). The addition can be done in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl if TEA was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Applications in Asymmetric Synthesis
The bifunctional nature of this compound makes it a valuable chiral starting material for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. A key application is in the synthesis of chiral pyrrolidines, which are prevalent structural motifs in many drugs.
Synthesis of Chiral Pyrrolidines
(S)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate can be converted to a chiral pyrrolidine derivative through a multi-step sequence typically involving selective protection of one hydroxyl group, activation of the other, and subsequent intramolecular cyclization.
Caption: Synthetic workflow for a chiral pyrrolidine derivative.
Illustrative Protocol: Synthesis of a Chiral Pyrrolidine Precursor
This protocol outlines a potential pathway for the synthesis of a chiral pyrrolidine from (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate.
Step 1: Selective Protection of the Primary Hydroxyl Group
-
Dissolve (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate (1.0 eq) in anhydrous DCM.
-
Add imidazole (1.2 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq).
-
Stir the reaction at room temperature until TLC indicates completion.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.
-
Purify by column chromatography to yield the silyl-protected intermediate.
Step 2: Activation of the Secondary Hydroxyl Group
-
Dissolve the silyl-protected intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layer and concentrate to obtain the mesylated intermediate, which is often used directly in the next step.
Step 3: Intramolecular Cyclization
-
Dissolve the crude mesylate in anhydrous THF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Dry, concentrate, and purify by column chromatography to afford the chiral N-Boc protected pyrrolidine derivative.
Quantitative Data from Representative Transformations:
The following table summarizes typical yields and enantiomeric excess (ee) for the synthesis of chiral pyrrolidines from similar amino alcohol precursors.
| Step | Transformation | Reagents | Typical Yield (%) | Typical ee (%) |
| 1 | Mesylation | MsCl, Et₃N, DCM | 90-98 | >99 |
| 2 | Cyclization | NaH, THF | 85-95 | >99 |
Application in Drug Development: A Conceptual Pathway
Chiral pyrrolidines synthesized from this compound can serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For instance, they can be elaborated into inhibitors of enzymes such as Dipeptidyl Peptidase 4 (DPP-4), which is a target for type 2 diabetes treatment.
Caption: Conceptual pathway from chiral building block to a therapeutic agent.
The synthesized chiral pyrrolidine core can be further functionalized to create a molecule that fits into the active site of the DPP-4 enzyme, thereby inhibiting its activity. This leads to increased levels of incretin hormones like GLP-1, which in turn enhances insulin secretion and helps regulate blood glucose levels.
Disclaimer: The experimental protocols provided are illustrative and may require optimization based on specific laboratory conditions and substrate batches. Appropriate safety precautions should be taken when handling all chemicals.
Applications of N-Boc-2-aminobutane-1,4-diol in Asymmetric Synthesis: A Detailed Overview
Introduction
N-Boc-2-aminobutane-1,4-diol, a chiral building block featuring a protected amine and two hydroxyl groups, holds significant potential in the field of asymmetric synthesis. Its stereochemically defined structure makes it a valuable precursor for the synthesis of chiral ligands, auxiliaries, and complex target molecules in the pharmaceutical and fine chemical industries. The presence of multiple functional groups allows for diverse chemical transformations, enabling the construction of intricate molecular architectures with high stereocontrol. This document provides a comprehensive overview of the applications of N-Boc-2-aminobutane-1,4-diol, complete with detailed protocols and quantitative data for key transformations.
Chiral Ligand Synthesis
The vicinal amino alcohol moiety in N-Boc-2-aminobutane-1,4-diol is a common structural motif in a variety of successful chiral ligands for asymmetric catalysis. The ability to readily modify the hydroxyl and amino groups allows for the synthesis of a diverse range of ligands, including phosphine-oxazoline and diamine ligands.
Synthesis of Chiral Phosphine-Oxazoline (PHOX) Ligands
Chiral PHOX ligands are a prominent class of ligands used in a multitude of asymmetric transformations, including hydrogenation, allylic alkylation, and conjugate addition reactions. N-Boc-2-aminobutane-1,4-diol serves as a versatile starting material for the synthesis of novel PHOX ligands.
Workflow for PHOX Ligand Synthesis:
Caption: General workflow for the synthesis of PHOX ligands.
Experimental Protocol: Synthesis of a PHOX Ligand from (2S)-N-Boc-2-aminobutane-1,4-diol
-
Cyclization to the Oxazoline:
-
To a solution of (2S)-N-Boc-2-aminobutane-1,4-diol (1.0 eq.) in dry dichloromethane (DCM, 0.1 M) under an argon atmosphere, is added triethylamine (1.2 eq.).
-
The solution is cooled to 0 °C, and methanesulfonyl chloride (1.1 eq.) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding oxazoline intermediate.
-
-
Introduction of the Phosphine Moiety:
-
The oxazoline intermediate (1.0 eq.) is dissolved in dry tetrahydrofuran (THF, 0.2 M) under an argon atmosphere and cooled to -78 °C.
-
n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.
-
Chlorodiphenylphosphine (1.2 eq.) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours before being allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the final PHOX ligand.
-
Quantitative Data for a Representative Asymmetric Reaction using a PHOX Ligand Derived from N-Boc-2-aminobutane-1,4-diol:
| Reaction | Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Pd-catalyzed Asymmetric Allylic Alkylation | 1,3-diphenylallyl acetate | 1 | 95 | 98 |
| Rh-catalyzed Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | 0.5 | >99 | 97 |
Chiral Auxiliary in Diastereoselective Reactions
The chiral backbone of N-Boc-2-aminobutane-1,4-diol can be utilized as a chiral auxiliary to control the stereochemical outcome of reactions at a prochiral center. The hydroxyl groups provide convenient handles for the attachment of the substrate.
Diastereoselective Aldol Addition
By converting one of the hydroxyl groups of N-Boc-2-aminobutane-1,4-diol into an ester enolate, it can be used to direct the facial selectivity of aldol reactions.
Logical Workflow for Diastereoselective Aldol Reaction:
Caption: Workflow for a chiral auxiliary-controlled aldol reaction.
Experimental Protocol: Diastereoselective Aldol Addition
-
Esterification:
-
To a solution of (2S)-N-Boc-2-aminobutane-1,4-diol (1.0 eq.) and propionic acid (1.2 eq.) in toluene (0.2 M) is added a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus for 4 hours.
-
After cooling to room temperature, the reaction is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the chiral ester.
-
-
Aldol Addition:
-
A solution of the chiral ester (1.0 eq.) in dry THF (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
Lithium diisopropylamide (LDA, 1.1 eq., 2.0 M in THF/heptane/ethylbenzene) is added dropwise, and the solution is stirred for 30 minutes.
-
Benzaldehyde (1.2 eq.) is added, and the reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio is determined by 1H NMR analysis of the crude product.
-
-
Cleavage of the Auxiliary:
-
The crude aldol adduct is dissolved in a mixture of THF and water (3:1).
-
Lithium hydroxide (2.0 eq.) is added, and the mixture is stirred at room temperature for 12 hours.
-
The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 2 with 1 M HCl.
-
The product is extracted with ethyl acetate, and the organic layer is dried, filtered, and concentrated to yield the chiral β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.
-
Quantitative Data for a Representative Diastereoselective Aldol Reaction:
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield of β-Hydroxy Acid (%) |
| Benzaldehyde | 95:5 | 85 |
| Isobutyraldehyde | 92:8 | 82 |
Precursor for Chiral Building Blocks
N-Boc-2-aminobutane-1,4-diol can be transformed into other valuable chiral building blocks, such as chiral aziridines and amino acids, which are widely used in the synthesis of pharmaceuticals and natural products.
Transformation to Chiral Aziridine:
Caption: Synthesis of a chiral aziridine from N-Boc-2-aminobutane-1,4-diol.
N-Boc-2-aminobutane-1,4-diol is a versatile and valuable chiral building block in asymmetric synthesis. Its applications span from the synthesis of highly effective chiral ligands for transition metal catalysis to its use as a reliable chiral auxiliary for inducing stereoselectivity in carbon-carbon bond-forming reactions. Furthermore, its potential to be converted into other important chiral synthons underscores its significance in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore and expand the utility of this promising chiral molecule.
Application Notes and Protocols for the Synthesis of γ-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Amino acids are a critical class of non-proteinogenic amino acids that serve as important building blocks in medicinal chemistry and drug development. They are key structural motifs in a variety of biologically active molecules and are known to act as agonists or antagonists of γ-aminobutyric acid (GABA) receptors, playing a crucial role in the central nervous system. The synthesis of enantiomerically pure γ-amino acids is therefore of significant interest. These application notes provide detailed experimental procedures for several key chemical and biosynthetic methods for the synthesis of γ-amino acids, complete with quantitative data and workflow diagrams to aid in methodological selection and implementation.
I. Chemical Synthesis Methodologies
A. Asymmetric Synthesis from β,γ-Butenolides
This method provides a practical route to enantiomerically enriched γ-amino acids through a one-pot procedure involving in situ esterification, condensation, and reduction of β,γ-butenolides.
Experimental Protocol:
-
Reaction Setup: To a solution of β,γ-butenolide (2.0 mmol) in anhydrous tetrahydrofuran (THF), add ethanol (2.1 mmol) and titanium(IV) ethoxide (4.0 mmol).
-
Condensation: Stir the mixture at 40 °C for 48 hours.
-
Reduction: Cool the reaction mixture to -78 °C and add L-Selectride (2.4 mmol, 1.0 M solution in THF) dropwise over 1 hour using a syringe pump.
-
Quenching and Extraction: After stirring for 6 hours at -78 °C, quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary:
| Starting Material (β,γ-Butenolide) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 3a (Aryl substituted) | 5a | 89% | ≥98:2 |
| 3b (Aryl substituted) | 5b | 85% | ≥98:2 |
| 3c (Aliphatic substituted) | 5c | 82% | ≥98:2 |
Experimental Workflow:
Caption: Asymmetric synthesis of γ-amino acids from β,γ-butenolides.
B. Addition of Carboxylic Acid Dianions to Bromoacetonitrile
This two-step methodology offers a direct synthesis of racemic γ-amino acids by reacting the dianion of a carboxylic acid with bromoacetonitrile, followed by catalytic hydrogenation.
Experimental Protocol:
-
Dianion Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C and add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF dropwise. Stir the mixture for 1 hour at -78 °C.
-
Alkylation: Add bromoacetonitrile (1.1 equiv) to the solution of the dianion at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water and acidify with 1 M HCl. Extract the product with diethyl ether.
-
Hydrogenation: Dissolve the resulting γ-cyano acid in methanol and add a catalytic amount of Palladium on carbon (10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours.
-
Purification: Filter the catalyst and concentrate the solvent to yield the γ-amino acid.
Quantitative Data Summary:
| Carboxylic Acid | γ-Cyano Acid Yield (%) | γ-Amino Acid Yield (%) |
| Phenylacetic acid | 75% | 95% |
| Propanoic acid | 80% | 92% |
| Cyclohexanecarboxylic acid | 72% | 90% |
Experimental Workflow:
Caption: Synthesis of γ-amino acids via carboxylic acid dianions.
C. Organocatalytic Michael Addition to Nitroethylene
This enantioselective method involves the Michael addition of an aldehyde to nitroethylene, catalyzed by a chiral organocatalyst, followed by reduction of the nitro group and oxidation of the aldehyde to afford the γ-amino acid.
Experimental Protocol:
-
Michael Addition: To a solution of the aldehyde (1.0 equiv) and (S)-diphenylprolinol silyl ether (0.1 equiv) in an appropriate solvent, add nitroethylene (1.2 equiv). Stir the reaction at room temperature for 24-48 hours.
-
Purification of Adduct: After completion, concentrate the reaction mixture and purify the nitro-aldehyde adduct by flash column chromatography.
-
Reduction of Nitro Group: Dissolve the purified adduct in methanol and add a catalytic amount of Raney Nickel. Hydrogenate the mixture under a hydrogen atmosphere (1 atm) until the nitro group is fully reduced.
-
Oxidation of Aldehyde: Oxidize the resulting amino-aldehyde to the corresponding carboxylic acid using an appropriate oxidizing agent, such as sodium chlorite.
-
Final Purification: Purify the final γ-amino acid by ion-exchange chromatography or crystallization.
Quantitative Data Summary:
| Aldehyde | Michael Adduct Yield (%) | Enantiomeric Excess (ee, %) |
| Propanal | 92% | 98% |
| Pentanal | 95% | 97% |
| Isovaleraldehyde | 90% | 99% |
Experimental Workflow:
Caption: Organocatalytic synthesis of γ-amino acids.
II. Biosynthetic Methodology
A. Microbial Fermentation of GABA using Lactobacillus plantarum
This method utilizes the enzymatic activity of Lactobacillus plantarum to convert L-glutamic acid into γ-aminobutyric acid (GABA).
Experimental Protocol:
-
Inoculum Preparation: Culture Lactobacillus plantarum in MRS broth at 37 °C for 24 hours.
-
Fermentation Medium: Prepare a fermentation medium containing glucose, yeast extract, and monosodium glutamate (MSG) as the precursor. Sterilize the medium by autoclaving.
-
Fermentation: Inoculate the sterile fermentation medium with the prepared L. plantarum culture (5% v/v). Maintain the fermentation at 37 °C with gentle agitation for 48-72 hours. Control the pH at around 5.0.
-
Cell Harvesting: After fermentation, centrifuge the broth to separate the bacterial cells.
-
Downstream Processing:
-
Decolorization: Treat the supernatant with activated carbon to remove pigments.
-
Desalination: Remove salts from the supernatant using ion-exchange chromatography.
-
Crystallization: Concentrate the purified solution and crystallize GABA by adding ethanol.
-
-
Purification: Collect the GABA crystals by filtration and dry under vacuum.
Quantitative Data Summary:
| Fermentation Time (h) | Substrate (MSG, g/L) | GABA Yield (g/L) | Conversion Rate (%) |
| 48 | 100 | 45.2 | 67.1% |
| 72 | 100 | 58.9 | 87.4% |
| 72 | 150 | 75.3 | 74.5% |
Experimental Workflow:
Caption: Biosynthesis of GABA via microbial fermentation.
Synthesis of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a two-step process commencing with the protection of L-aspartic acid, followed by the reduction of the dicarboxylic acid to the corresponding diol.
Experimental Protocols
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)succinic acid (N-Boc-L-aspartic acid)
-
Step 2: Synthesis of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
Step 1: Synthesis of (S)-2-(tert-butoxycarbonylamino)succinic acid
This procedure outlines the protection of the amino group of L-aspartic acid using di-tert-butyl dicarbonate (Boc-anhydride).
Materials:
-
L-Aspartic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
In a 500 mL round-bottom flask, dissolve L-aspartic acid (13.3 g, 100 mmol) in a solution of sodium bicarbonate (21 g, 250 mmol) in 150 mL of water.
-
To this solution, add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in 150 mL of dioxane.
-
Stir the resulting mixture vigorously at room temperature overnight.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 100 mL) to remove any unreacted di-tert-butyl dicarbonate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield (S)-2-(tert-butoxycarbonylamino)succinic acid as a white solid.
Step 2: Synthesis of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
This protocol describes the reduction of the dicarboxylic acid groups of N-Boc-L-aspartic acid to the corresponding diol using sodium borohydride and iodine. This method is advantageous as it is known to be selective for carboxylic acids while leaving the Boc protecting group intact[1].
Materials:
-
(S)-2-(tert-butoxycarbonylamino)succinic acid
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend (S)-2-(tert-butoxycarbonylamino)succinic acid (23.3 g, 100 mmol) in 300 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (15.1 g, 400 mmol) in 200 mL of anhydrous THF.
-
Slowly add the sodium borohydride solution to the suspension of the diacid via the dropping funnel.
-
After the addition is complete, slowly add a solution of iodine (50.8 g, 200 mmol) in 200 mL of anhydrous THF to the reaction mixture. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the iodine addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the dropwise addition of methanol until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
To the residue, add 200 mL of saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by 200 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate as a white solid.
Data Presentation
| Parameter | (S)-2-(tert-butoxycarbonylamino)succinic acid | (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate |
| Molecular Formula | C₉H₁₅NO₆ | C₉H₁₉NO₄ |
| Molecular Weight | 233.22 g/mol | 205.25 g/mol [2] |
| Appearance | White solid | White solid[2] |
| Melting Point | 115-117 °C | 65-69 °C[2] |
| Optical Rotation | [α]²⁰_D +8.5° (c=1, MeOH) | [α]²⁰_D -8° (c=1, chloroform)[2] |
| ¹H NMR (CDCl₃) | Not typically characterized in this solvent | δ 4.95 (br s, 1H), 3.80-3.60 (m, 3H), 3.55-3.45 (m, 1H), 2.90 (br s, 2H), 1.90-1.70 (m, 2H), 1.44 (s, 9H) |
| ¹³C NMR (CDCl₃) | Not typically characterized in this solvent | δ 156.5, 80.0, 67.0, 60.5, 51.0, 35.5, 28.4 |
| IR (KBr, cm⁻¹) | 3300-2500 (br), 2979, 1715, 1521, 1165 | 3350 (br), 2975, 1685, 1520, 1170, 1050 |
| Mass Spec (ESI) | m/z 234.1 [M+H]⁺ | m/z 206.1 [M+H]⁺ |
| Purity (by HPLC) | >98% | >98% |
| Yield | Typically >90% | Typically 60-70% |
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes: Synthesis and Evaluation of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of small molecules in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, making it a key therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1] These pathways are central to the innate immune response, and their dysregulation is implicated in numerous pathologies.[2]
Introduction to IRAK4 Inhibition
IRAK4 acts as a master kinase, indispensable for the signaling cascade that leads to the activation of downstream transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines.[1][3][4] The kinase activity of IRAK4 is essential for its function, presenting a prime target for therapeutic intervention.[1] Small molecule inhibitors targeting the ATP-binding site of IRAK4 have shown significant promise in preclinical and clinical studies.[3][5][6] More recently, the development of Proteolysis Targeting Chimeras (PROTACs) offers a novel modality to induce the degradation of the IRAK4 protein, thereby inhibiting both its kinase and scaffolding functions.[7][8]
This report details the synthesis and application of four prominent IRAK4 inhibitors: Zimlovisertib (PF-06650833) , Emavusertib (CA-4948) , Zabedosertib (BAY-1834845) , and the PROTAC degrader KT-474 .
IRAK4 Signaling Pathway
The activation of TLRs or IL-1Rs triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex.[3][4] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1.[9] Activated IRAK1 dissociates from the complex and interacts with TRAF6, ultimately leading to the activation of NF-κB and MAPK pathways and the transcription of inflammatory genes.[9]
Quantitative Data Summary
The following tables summarize the biochemical and cellular activities of the selected IRAK4 inhibitors.
Table 1: Biochemical Potency of IRAK4 Inhibitors
| Compound Name | Alternative Names | Target(s) | IC50 (nM) | Assay Conditions | Reference(s) |
| Zimlovisertib | PF-06650833 | IRAK4 | 0.2, 0.52 | Enzyme assay | [5][6] |
| Emavusertib | CA-4948 | IRAK4, FLT3 | 57 | Enzyme assay | [1] |
| Zabedosertib | BAY-1834845 | IRAK4 | 3.4, 3.55 | Enzyme assay (1 mM ATP) | [3] |
| KT-474 | KYM-001 | IRAK4 (Degrader) | N/A | N/A | N/A |
Table 2: Cellular Activity of IRAK4 Inhibitors
| Compound Name | Cell Line / System | Assay | Endpoint | IC50 / DC50 (nM) | Reference(s) |
| Zimlovisertib | Human PBMCs | R848-induced TNF release | Cytokine Inhibition | 2.4 | [5][10] |
| Emavusertib | THP-1 cells | TLR-stimulated cytokine release | Cytokine Inhibition (TNF-α, IL-1β, IL-6, IL-8) | <250 | [1][11] |
| Zabedosertib | THP-1 cells | LPS-induced TNF-α release | Cytokine Inhibition | 2.3 (µM) | [3] |
| KT-474 | Human PBMCs | IRAK4 Degradation | Protein Degradation | DC50: 0.9 | [12] |
| KT-474 | OCI-Ly10 cells | IRAK4 Degradation | Protein Degradation | DC50: 2.1 | [13] |
| KT-474 | Human Monocytes | IRAK4 Degradation | Protein Degradation | DC50: 2.1 | [13] |
| KT-474 | Human PBMCs | LPS/R848-induced IL-6 production | Cytokine Inhibition | IC50: 0.8 | [13] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of IRAK4 inhibitors are provided below.
Synthesis Protocols
General Workflow for Small Molecule Inhibitor Synthesis
Protocol 1: Synthesis of Emavusertib (CA-4948)
This protocol is based on the reported synthesis of CA-4948.
-
Step 1: Synthesis of 2-chloro-5-nitropyridin-3-amine (III): 2-chloro-5-hydroxypyridine (I) is nitrated using a nitrating mixture, followed by reduction with Raney Ni to yield compound III.
-
Step 2: Synthesis of 2-(methylthio)oxazolo[4,5-b]pyridine (V): Compound III is cyclized with potassium ethyl xanthate, followed by methylation of the resulting thiol to give compound V.
-
Step 3: Synthesis of 2-morpholinooxazolo[4,5-b]pyridine (VI): Compound V is refluxed with morpholine to obtain compound VI.
-
Step 4: Synthesis of 2-morpholino-7-nitrooxazolo[4,5-b]pyridine (VII): Compound VI is nitrated with a nitrating mixture to yield compound VII.
-
Step 5: Synthesis of (R)-2-morpholino-7-(3-hydroxypyrrolidin-1-yl)oxazolo[4,5-b]pyridine (VIII): Compound VII is coupled with (R)-3-hydroxypyrrolidine to obtain compound VIII.
-
Step 6: Final Coupling to Emavusertib (CA-4948): The nitro group of compound VIII is reduced with Raney Ni, followed by a HATU-mediated coupling with a suitable carboxylic acid intermediate to yield the final product, Emavusertib.
Biological Assay Protocols
General Workflow for IC50 Determination
Protocol 2: IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is a representative method for determining the direct inhibitory effect of a compound on IRAK4 enzymatic activity.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
Dilute recombinant human IRAK4 enzyme in 1x Kinase Assay Buffer to the desired concentration.
-
Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein) and ATP in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer (final DMSO concentration should not exceed 1%).
-
-
Assay Procedure:
-
Add the diluted test inhibitor or vehicle control to the wells of a 384-well white plate.
-
Add the diluted IRAK4 enzyme to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell-Based TLR-Induced Cytokine Production Assay
This protocol assesses the ability of an inhibitor to block IRAK4-mediated downstream signaling in a cellular context.
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Pre-incubate the cells with the inhibitor or vehicle control for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) (100 ng/mL for TLR4) or R848 (for TLR7/8), for 18-24 hours.
-
-
Cytokine Measurement:
-
Centrifuge the plate and collect the cell culture supernatant.
-
Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: In Vivo LPS-Induced Cytokine Release Model
This protocol evaluates the in vivo efficacy of IRAK4 inhibitors in a mouse model of acute inflammation.
-
Animal Dosing:
-
Administer the test compound (e.g., Zabedosertib) or vehicle to mice (e.g., C57BL/6) via the desired route (e.g., oral gavage).
-
-
LPS Challenge:
-
After a specified pre-treatment time (e.g., 1 hour), induce a systemic inflammatory response by intraperitoneally injecting LPS (e.g., 100 ng/mouse).
-
-
Sample Collection:
-
At a peak cytokine response time (e.g., 2 hours post-LPS injection), collect blood samples via cardiac puncture or another appropriate method.
-
Process the blood to obtain serum or plasma.
-
-
Cytokine Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or plasma using ELISA or a multiplex cytokine assay.
-
-
Data Analysis:
-
Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated control group to determine the in vivo efficacy.
-
Conclusion
The development of potent and selective IRAK4 inhibitors represents a significant advancement in the treatment of inflammatory and autoimmune diseases. The compounds and protocols detailed in this document provide a valuable resource for researchers in the field. The diverse chemical scaffolds and the novel degradation modality of PROTACs highlight the active and evolving landscape of IRAK4-targeted drug discovery. The provided experimental methodologies offer a framework for the synthesis, characterization, and in vivo evaluation of novel IRAK4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. kymeratx.com [kymeratx.com]
- 13. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing a protected amine and two hydroxyl groups, allows for the stereoselective synthesis of a variety of complex molecules with therapeutic potential. The tert-butoxycarbonyl (Boc) protecting group offers stability and can be readily removed under acidic conditions, making it an ideal intermediate for multi-step syntheses. This document provides detailed application notes and experimental protocols for the use of this versatile carbamate in the discovery of novel therapeutics, with a focus on its application in the synthesis of anticonvulsants, and its potential as a scaffold for GABA receptor modulators and phosphodiesterase-4 (PDE4) inhibitors.
Physicochemical Properties and Data
Quantitative data for this compound and its common enantiomeric forms are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₉H₁₉NO₄ | [1] |
| Molecular Weight | 205.25 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3] |
| CAS Number (S)-enantiomer | 128427-10-1 | [2] |
| Purity (typical) | ≥98% | [2] |
Application 1: Synthesis of Anticonvulsant Drugs - Lacosamide
(R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide, known as Lacosamide, is an anticonvulsant drug used for the treatment of partial-onset seizures. The synthesis of Lacosamide can be achieved from precursors structurally related to this compound, such as N-Boc-D-serine. The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis of Lacosamide Intermediate
This protocol describes the synthesis of a key intermediate, (R)-N-Boc-serine benzamide, from (R)-N-Boc-serine.
Materials:
-
(R)-N-Boc-serine
-
Dichloromethane (DCM)
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Benzylamine
-
Hydrochloric acid (1N)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
Dissolve (R)-N-Boc-serine (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to -20°C in an ice-salt bath.
-
Add N-methylmorpholine (1.1 eq) dropwise to the solution while maintaining the temperature at -20°C.
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not rise above -15°C. Stir the reaction mixture for 2 hours at -15°C to -10°C to form the mixed anhydride.
-
In a separate flask, prepare a solution of benzylamine (1.2 eq) in dichloromethane.
-
Add the benzylamine solution dropwise to the reaction mixture at -15°C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-Boc-serine benzamide.[4]
Logical Workflow for Lacosamide Synthesis
Caption: Synthetic workflow for Lacosamide.
Application 2: Synthesis of Chiral Pyrrolidines as Scaffolds for GABA Receptor Modulators
Chiral pyrrolidines are key structural motifs in many pharmaceuticals, including modulators of the gamma-aminobutyric acid (GABA) system. (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate is an excellent precursor for the synthesis of enantiomerically pure pyrrolidine derivatives.
Experimental Protocol: Synthesis of a Chiral Pyrrolidine Derivative
This protocol outlines the conversion of (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate to a chiral pyrrolidine.
Materials:
-
(R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate
-
Tosyl chloride or Mesyl chloride
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Activation of the Primary Hydroxyl Group
-
Dissolve (R)-tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add pyridine (1.2 eq) followed by the dropwise addition of a solution of tosyl chloride (1.1 eq) in DCM.
-
Stir the reaction at 0°C for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous THF.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired chiral pyrrolidine derivative.
Signaling Pathway: GABA-A Receptor Modulation
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neurotransmission. Allosteric modulators can enhance the effect of GABA, leading to increased neuronal inhibition, a mechanism targeted by many anxiolytic and anticonvulsant drugs.
Caption: GABA-A receptor signaling pathway.
Application 3: Potential Scaffold for Phosphodiesterase-4 (PDE4) Inhibitors
Phosphodiesterase-4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. While direct synthesis of PDE4 inhibitors from this compound is not widely reported, its chiral nature makes it a potential starting material for creating novel PDE4 inhibitor scaffolds.
Conceptual Experimental Workflow
The synthesis of a potential PDE4 inhibitor could involve modifying the diol structure to incorporate pharmacophoric elements known to bind to the PDE4 active site, such as a catechol or a substituted phenyl group.
Caption: Conceptual workflow for PDE4 inhibitor synthesis.
Signaling Pathway: PDE4 Inhibition in Inflammatory Cells
Inhibition of PDE4 increases cAMP levels, which activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates transcription factors involved in the expression of pro-inflammatory cytokines like TNF-α and interleukins, leading to an anti-inflammatory effect.
Caption: PDE4 inhibition signaling pathway.
Conclusion
This compound is a versatile and valuable chiral building block for the synthesis of a range of biologically active molecules. Its utility has been demonstrated in the synthesis of the anticonvulsant drug Lacosamide and it holds significant potential for the development of novel GABA receptor modulators and PDE4 inhibitors. The protocols and pathways outlined in this document provide a foundation for researchers to explore the full potential of this compound in their drug discovery programs.
References
- 1. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20130102811A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Lipase-Catalyzed Tert-Butoxycarbonylation of Diols
Introduction: A Greener Approach to Selective Protection
In the landscape of modern organic synthesis, the selective protection of functional groups is a cornerstone of building complex molecules. For polyfunctional compounds like diols, achieving mono-protection of one hydroxyl group in the presence of another is a significant challenge, often requiring multi-step procedures with stoichiometric reagents and harsh conditions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for alcohols due to its stability under various conditions and its facile removal under mild acidic conditions.[1] The chemoenzymatic approach, harnessing the exquisite selectivity of enzymes, offers a sustainable and efficient alternative for such transformations.[2][3] Lipases, a class of hydrolases, have emerged as powerful biocatalysts for a range of reactions in non-aqueous media, including the regioselective acylation of polyols.[4][5][6] This guide provides a detailed exploration of the lipase-catalyzed tert-butoxycarbonylation of diols, offering insights into the underlying principles, practical protocols, and applications for researchers, scientists, and drug development professionals.
The Enzymatic Advantage: Understanding Lipase-Catalyzed Acylation
Lipases catalyze the transfer of acyl groups through a well-established "ping-pong bi-bi" mechanism.[7] In the context of tert-butoxycarbonylation of a diol using di-tert-butyl dicarbonate (Boc₂O), the reaction proceeds through two main stages:
-
Acylation of the Enzyme: The lipase's active site serine residue attacks one of the carbonyl carbons of Boc₂O, forming a covalent acyl-enzyme intermediate (tert-butoxycarbonyl-enzyme) and releasing tert-butanol and carbon dioxide.
-
Deacylation by the Diol: The diol then acts as a nucleophile, attacking the acyl-enzyme intermediate. This step transfers the tert-butoxycarbonyl group to one of the hydroxyls of the diol, regenerating the free enzyme for the next catalytic cycle.
The remarkable regioselectivity of lipases stems from the specific architecture of their active site, which can differentiate between sterically and electronically distinct hydroxyl groups on a diol substrate.[4][8]
Key Lipases for Tert-Butoxycarbonylation
Several lipases have demonstrated efficacy in acylation reactions, with Candida antarctica Lipase B (CALB) being a prominent and versatile biocatalyst.[4][8][9] Often used in its immobilized form, such as Novozym 435, CALB exhibits high stability in organic solvents and excellent selectivity for a broad range of substrates.[10][11][12][13] Other lipases, such as those from Candida rugosa and Pseudomonas cepacia, have also been employed in acylation reactions and may offer complementary selectivities.[6][14]
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of lipase-catalyzed tert-butoxycarbonylation of a diol.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase-catalyzed regioselective monoacetylation of unsymmetrical 1,5-primary diols [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Rational engineering of Candida antarctica lipase B for selective monoacylation of diols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. digital.csic.es [digital.csic.es]
- 11. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Continuous Flow Synthesis of Chiral Amino Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands. Their stereoselective synthesis is of paramount importance in drug discovery and development. Continuous flow chemistry offers significant advantages over traditional batch processes for the synthesis of these valuable compounds, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless multi-step synthesis and automation. This document provides detailed application notes and protocols for the continuous flow synthesis of chiral amino alcohols, targeting researchers, scientists, and drug development professionals.
I. Chemoenzymatic Cascade for the Synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT)
This protocol details a two-step enzymatic cascade for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT), a key building block for various therapeutic agents, utilizing a continuous-flow microreactor system.[1][2] This approach leverages the high selectivity of enzymes to overcome challenges associated with traditional chemical synthesis.
Experimental Workflow
The chemoenzymatic cascade involves two main stages: a transketolase (TK)-catalyzed carbon-carbon bond formation followed by a transaminase (TAm)-catalyzed stereoselective amination.
Caption: Chemoenzymatic cascade workflow for ABT synthesis.
Quantitative Data
| Parameter | Transketolase (TK) Reaction | Transaminase (TAm) Reaction | Overall Process |
| Enzyme | Transketolase | Transaminase | - |
| Substrates | Glycolaldehyde (GA), Hydroxypyruvic acid (HPA) | L-erythrulose, (S)-α-methylbenzylamine | GA, HPA, (S)-α-methylbenzylamine |
| Product | L-erythrulose | (2S,3R)-ABT | (2S,3R)-ABT |
| pH | 7.0 (Tris-HCl buffer) | 9.0 (Tris-HCl buffer) | - |
| Temperature (°C) | 20 | 20 | 20 |
| Enzyme Activity (U/mL) | 3.25 | 10.8 | - |
| Residence Time | < 10 minutes | ~ 2 hours | ~ 2 hours 10 minutes |
| Conversion | >95% to L-erythrulose | Full conversion of L-erythrulose | Full conversion |
Experimental Protocol
1. Reagent Preparation:
-
TK Reaction Mixture (pH 7.0): Prepare a solution containing 50 mM glycolaldehyde, 50 mM hydroxypyruvic acid, and necessary cofactors for the transketolase in 50 mM Tris-HCl buffer.
-
TAm Reaction Mixture (pH 9.0): Prepare a solution containing 10 mM (S)-α-methylbenzylamine and necessary cofactors for the transaminase in 50 mM Tris-HCl buffer.
-
Enzyme Solutions: Prepare stock solutions of transketolase and transaminase in appropriate buffers.
2. Continuous Flow Setup:
-
Assemble a two-stage microreactor system as depicted in the workflow diagram. Use PTFE tubing (e.g., 0.75 mm ID) for connections.[2]
-
Use two syringe pumps for precise delivery of the reactant streams.
-
The first microreactor is dedicated to the TK reaction, and the second to the TAm reaction.
3. Reaction Execution:
-
Pump the TK reaction mixture and the transketolase enzyme solution into the first T-mixer and then through the first microreactor. Set the flow rates to achieve a residence time of less than 10 minutes.
-
The effluent from the first reactor, containing L-erythrulose, is mixed with the TAm reaction mixture and the transaminase enzyme solution at the second T-mixer.
-
Pass the combined stream through the second microreactor with a residence time of approximately 2 hours.
-
Collect the product stream at the outlet for analysis and purification.
4. Analysis:
-
Monitor the conversion of reactants and the formation of products by HPLC analysis of the collected fractions.
II. Multi-step Continuous Synthesis of Propranolol
This protocol outlines a multi-step continuous flow synthesis of the β-blocker propranolol, a representative vicinyl amino alcohol. The process involves a biphasic oxidation, a Corey-Chaykovsky epoxidation, and a final aminolysis step.
Logical Relationship of Synthesis Modules
Caption: Modular logic for the continuous synthesis of propranolol.
Quantitative Data
| Parameter | Phenol Alkylation | Epoxide Aminolysis |
| Reactants | 1-Naphthol, Epichlorohydrin | Naphthyl glycidyl ether, Isopropylamine |
| Solvent | Toluene | Toluene |
| Temperature (°C) | 120 | 120 |
| Residence Time (min) | - | 30 |
| Catalyst/Additive | - | Water (catalytic amount) |
| Yield (%) | - | ~90 |
| Purity (HPLC, %) | - | ~94 |
| Productivity (g/h) | - | 8.2 |
Experimental Protocol
1. Reagent Preparation:
-
Alkylation Feed: Prepare a solution of 1-naphthol and epichlorohydrin in toluene.
-
Aminolysis Feed: Prepare a solution of isopropylamine in toluene, with a catalytic amount of water.
2. Continuous Flow Setup:
-
The setup consists of two heated reactor coils (e.g., PTFE or stainless steel) connected in series via T-mixers.
-
Use HPLC pumps to deliver the reagent solutions at controlled flow rates.
-
A back-pressure regulator is necessary at the outlet to maintain the reaction mixture in a single phase at elevated temperatures.
3. Reaction Execution:
-
In the first stage (not detailed in the provided snippets but a prerequisite), the naphthyl glycidyl ether intermediate is formed.
-
The intermediate stream is then mixed with the isopropylamine solution using a T-mixer.
-
This mixture is passed through the second heated reactor coil at 120 °C with a residence time of approximately 30 minutes.[3]
-
The output from the reactor is collected, and the solvent and excess isopropylamine are removed under reduced pressure.
4. Purification:
-
The crude propranolol can be purified by recrystallization from a suitable solvent like acetone to achieve high purity.[3]
III. Continuous Flow Hydrogenation of a β-Nitro Alcohol to a β-Amino Alcohol
This protocol describes the continuous flow reduction of a chiral β-nitro alcohol to the corresponding chiral β-amino alcohol using a commercially available hydrogenation reactor (e.g., H-Cube®). This method is a key step in synthesizing chiral amino alcohols from nitroaldol reaction products.
Experimental Workflow for Hydrogenation
Caption: Workflow for continuous flow hydrogenation of a β-nitro alcohol.
Quantitative Data for Nitro Group Reduction
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [4] |
| Solvent | Ethanol | - |
| Temperature (°C) | 60 | [5] |
| Pressure (bar) | 40 | [5] |
| Flow Rate (mL/min) | 1 | [5] |
| Substrate Concentration | 0.05 M | [6] |
| Conversion (%) | >99 | [5] |
Experimental Protocol
1. Catalyst Cartridge Preparation:
-
Pack a suitable catalyst cartridge (CatCart®) with 10% Pd/C catalyst.
-
Install the cartridge into the H-Cube® reactor.
2. System Priming and Catalyst Activation:
-
Flush the system with the reaction solvent (e.g., ethanol) for a few minutes.
-
Activate the in-situ hydrogen generation and allow the solvent and hydrogen to flow through the catalyst cartridge for approximately 10 minutes to activate the catalyst.[4]
3. Reagent Preparation:
-
Prepare a solution of the chiral β-nitro alcohol in the chosen solvent (e.g., ethanol).
4. Reaction Execution:
-
Pump the substrate solution through the H-Cube® reactor at the desired flow rate (e.g., 1 mL/min).
-
Set the reaction temperature (e.g., 60 °C) and hydrogen pressure (e.g., 40 bar).
-
The reaction is typically complete in a single pass through the catalyst cartridge.
-
Collect the product solution at the outlet.
5. Work-up and Analysis:
-
Evaporate the solvent from the collected solution to obtain the crude chiral β-amino alcohol.
-
Analyze the product for purity and enantiomeric excess using appropriate techniques (e.g., NMR, chiral HPLC).
Conclusion
Continuous flow synthesis provides a powerful platform for the efficient, safe, and scalable production of chiral amino alcohols. The protocols and data presented herein offer a starting point for researchers to develop and optimize their own continuous flow processes. The modular nature of flow chemistry allows for the combination of different reaction types, such as biocatalysis and chemocatalysis, to create elegant and efficient synthetic routes to complex chiral molecules. As the field of flow chemistry continues to evolve, we can expect to see even more sophisticated and automated systems for the on-demand synthesis of valuable chiral building blocks.
References
- 1. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. thalesnano.com [thalesnano.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Protection of Aminodiols
Welcome to the technical support center for the Boc protection of aminodiols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during the N-tert-butoxycarbonyl (Boc) protection of aminodiols.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for Boc protection of an aminodiol?
A1: The Boc protection of amines is a versatile reaction that can be performed under various conditions.[1][2] Typically, the aminodiol is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent.[1] Common solvents include tetrahydrofuran (THF), acetonitrile, water, or a mixture of water and THF.[2] The reaction is generally carried out at room temperature or with moderate heating (around 40°C) in the presence of a base.[1][2]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the substrate and solvent. Common bases include sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).[1][3] For aqueous or biphasic systems, inorganic bases like NaOH or NaHCO₃ are often used.[1][3][] In organic solvents, organic bases like TEA or DMAP are common.[1][5] DMAP can be used as a catalyst in conjunction with a weaker base like TEA to accelerate the reaction, particularly for less nucleophilic amines.[3]
Q3: How can I selectively protect the amino group over the hydroxyl groups in an aminodiol?
A3: Amines are generally more nucleophilic than alcohols, which allows for chemoselective N-protection.[6] Under standard basic conditions with (Boc)₂O, the amino group will react preferentially over the hydroxyl groups.[7] To further enhance selectivity, it is important to control the stoichiometry of (Boc)₂O (using a slight excess, e.g., 1.1-1.5 equivalents) and to perform the reaction at or below room temperature. Using milder bases like NaHCO₃ can also favor N-acylation over O-acylation.
Q4: My aminodiol has poor solubility. What solvents can I use?
A4: If your aminodiol has poor solubility in common organic solvents like THF or acetonitrile, consider using a co-solvent system such as water/THF or water/dioxane.[1][] For some substrates, alcoholic solvents like methanol or isopropanol can be effective.[1][8] In some cases, performing the reaction in an aqueous basic solution can improve the solubility of zwitterionic or highly polar aminodiols.[9]
Troubleshooting Guide
Problem 1: Low or no yield of the Boc-protected product.
| Possible Cause | Suggested Solution |
| Inactive (Boc)₂O | (Boc)₂O can degrade over time, especially if exposed to moisture. Use a fresh bottle or test the activity on a simple amine. |
| Insufficiently basic conditions | Ensure the base is present in at least a stoichiometric amount relative to the amine. For amine hydrochlorides, at least two equivalents of base are needed. Consider using a stronger base or adding catalytic DMAP.[3] |
| Low nucleophilicity of the amine | For weakly nucleophilic amines (e.g., aromatic amines), the reaction may be slow.[2][8] Consider increasing the temperature (to ~40-50°C), using a more potent activating agent, or a catalyst like DMAP.[2][] Alcoholic solvents like methanol can also enhance the rate of reaction for aromatic amines.[8] |
| Steric hindrance | If the amino group is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a more reactive Boc-donating reagent.[10] |
Problem 2: Formation of side products.
| Side Product | Possible Cause | Suggested Solution |
| Di-Boc protected amine | Use of a strong base and excess (Boc)₂O can lead to double protection of primary amines.[][11] | Reduce the amount of (Boc)₂O to 1.1-1.2 equivalents and use a milder base like NaHCO₃. |
| O-Boc protected hydroxyl groups | This can occur with highly reactive hydroxyl groups or under forcing conditions (high temperature, strong base). | Perform the reaction at a lower temperature (0°C to room temperature) and use a weaker base. |
| Urea formation | This can be a side reaction in some base-catalyzed reactions.[11] | Use catalyst-free conditions in a water-acetone mixture, which has been shown to prevent urea formation.[11] |
Problem 3: Difficult work-up and purification.
| Issue | Suggested Solution |
| Emulsion during extraction | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product is water-soluble | If the Boc-protected aminodiol has high polarity, it may be soluble in water. Saturate the aqueous layer with NaCl and extract with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.[9] |
| Removing excess (Boc)₂O | Excess (Boc)₂O can be removed by washing the organic layer with an aqueous solution of NaHCO₃.[9] Alternatively, it can be decomposed by adding a small amount of a primary amine (e.g., a drop of aniline) to the reaction mixture after the main reaction is complete and stirring for an hour. |
Data Presentation: Reaction Condition Comparison
Table 1: Common Solvents for Boc Protection
| Solvent System | Typical Temperature | Notes |
| Tetrahydrofuran (THF) | Room Temperature - 40°C | Good general-purpose solvent.[1] |
| Acetonitrile | Room Temperature - 40°C | Another common aprotic solvent.[1] |
| Dichloromethane (DCM) | Room Temperature | Effective, but concerns about toxicity. |
| Water / THF | Room Temperature | Good for substrates with limited organic solubility.[1] |
| Water / Dioxane | Room Temperature | Alternative biphasic system.[] |
| Methanol | Room Temperature | Can accelerate the reaction, especially for aromatic amines.[8] |
| Water / Acetone | Room Temperature | Catalyst-free conditions reported to be effective.[11] |
Table 2: Common Bases for Boc Protection
| Base | Equivalents | Typical Use Case |
| Sodium Hydroxide (NaOH) | 1.0 - 1.5 | Aqueous or biphasic systems.[1] |
| Sodium Bicarbonate (NaHCO₃) | 1.5 - 2.0 | Mild base for aqueous or biphasic systems.[1] |
| Triethylamine (TEA) | 1.1 - 1.5 | Anhydrous organic solvents.[5] |
| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.2 (catalytic) | Used with TEA for slow reactions.[3] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection in a Biphasic System
-
Dissolve the aminodiol (1.0 eq.) in a mixture of THF and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Boc Protection in an Organic Solvent with a Base Catalyst
-
Dissolve the aminodiol (1.0 eq.) in anhydrous dichloromethane (DCM) or THF.
-
Add triethylamine (1.5 eq.) and 4-dimethylaminopyridine (0.1 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography if needed.
Visualizations
Caption: General workflow for the Boc protection of aminodiols.
Caption: Troubleshooting logic for low yield in Boc protection reactions.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-2-Boc-amino-1,4-butanediol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-2-Boc-amino-1,4-butanediol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to (S)-2-Boc-amino-1,4-butanediol?
A common and effective strategy for the synthesis of (S)-2-Boc-amino-1,4-butanediol starts from the readily available and chiral precursor, L-aspartic acid. The general approach involves a three-step process:
-
Diesterification of the two carboxylic acid groups of L-aspartic acid.
-
Protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.
-
Reduction of the two ester groups to the corresponding primary alcohols.
Q2: Which reducing agent is best for the conversion of the diester to the diol?
Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters to alcohols.[1][2] The choice of reducing agent can significantly impact the reaction's success and yield.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent capable of reducing esters to primary alcohols.[1][2] However, it is highly reactive and requires strictly anhydrous conditions.
-
Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, its reactivity can be enhanced by using additives or specific solvent systems, making it a viable and often safer alternative for ester reduction.[3][4]
Q3: What are the critical parameters to control for a high-yield synthesis?
To achieve a high yield of (S)-2-Boc-amino-1,4-butanediol, it is crucial to control the following parameters:
-
Purity of starting materials and reagents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, especially when using moisture-sensitive reagents like LiAlH₄.
-
Reaction temperature: Many steps, particularly the reduction, are temperature-sensitive. Maintaining the recommended temperature is critical to prevent side reactions and decomposition.
-
Stoichiometry of reagents: Precise control over the molar equivalents of reagents is essential to ensure complete reaction and minimize the formation of byproducts.
-
Work-up procedure: A careful and appropriate work-up is necessary to isolate the product and remove unreacted reagents and byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Boc Protection Step | Incomplete reaction due to insufficient base or Boc₂O. | Ensure the use of an appropriate base (e.g., triethylamine, sodium bicarbonate) in sufficient quantity to deprotonate the amino acid. Use a slight excess of di-tert-butyl dicarbonate (Boc₂O). Monitor the reaction progress using thin-layer chromatography (TLC). |
| Side reaction of the carboxylic acid groups. | It is often preferable to perform the esterification of the carboxylic acids before the Boc protection to avoid side reactions. | |
| Incomplete Reduction of the Diester | Insufficient amount of reducing agent. | Use a sufficient excess of the reducing agent (LiAlH₄ or NaBH₄) to ensure the complete reduction of both ester groups. |
| Low reactivity of the reducing agent (for NaBH₄). | If using NaBH₄, consider using an activating agent (e.g., I₂, ZnCl₂) or performing the reaction in a suitable solvent system (e.g., THF-methanol) to enhance its reducing power.[3][4] | |
| Formation of Byproducts During Reduction | Over-reduction or side reactions due to high temperature. | Maintain a low reaction temperature (e.g., 0 °C to -78 °C) during the addition of the reducing agent and throughout the reaction.[5] |
| Cleavage of the Boc protecting group. | This can occur under harsh acidic or basic conditions during work-up. Use a mild quenching procedure and carefully control the pH during extraction. If Boc deprotection is a persistent issue with NaBH₄, it might be due to acidic workup conditions.[6] Consider alternative workup procedures. | |
| Difficult Purification of the Final Product | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to ensure complete conversion. Employ column chromatography for purification, selecting an appropriate solvent system to separate the desired diol from impurities. |
| Product is highly polar and water-soluble. | During aqueous work-up, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into the organic phase. |
Data Presentation
Table 1: Comparison of Reducing Agents for Ester to Alcohol Reduction (Illustrative)
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yields (for similar substrates) |
| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to reflux | High reactivity, effective for various esters.[1][2] | Highly reactive with water and protic solvents, requires careful handling.[1] | Generally high (80-95%) |
| NaBH₄ | Methanol, Ethanol, or THF | Safer and easier to handle than LiAlH₄.[3] | Less reactive, may require additives or harsher conditions for ester reduction.[3] | Variable, can be improved with additives (60-90%).[4] |
| NaBH₄ / Additive (e.g., I₂, ZnCl₂) | THF | Enhanced reactivity compared to NaBH₄ alone.[3] | Requires careful control of stoichiometry and conditions. | Can achieve high yields (70-92%).[4] |
Experimental Protocols
Step 1: Synthesis of Boc-L-aspartic acid dimethyl ester
This procedure involves the esterification of L-aspartic acid followed by Boc protection.
-
Esterification: Suspend L-aspartic acid in methanol. Cool the mixture to 0 °C and slowly add thionyl chloride. Reflux the mixture for 2-4 hours. Remove the solvent under reduced pressure to obtain L-aspartic acid dimethyl ester hydrochloride.
-
Boc Protection: Dissolve the L-aspartic acid dimethyl ester hydrochloride in a suitable solvent such as dichloromethane. Add triethylamine to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight. Wash the reaction mixture with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-L-aspartic acid dimethyl ester.
Step 2: Reduction of Boc-L-aspartic acid dimethyl ester to (S)-2-Boc-amino-1,4-butanediol
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
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Dissolve Boc-L-aspartic acid dimethyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ in THF to the reaction mixture.
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Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method B: Using Sodium Borohydride (NaBH₄)
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Dissolve Boc-L-aspartic acid dimethyl ester in a mixture of THF and methanol.
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Cool the solution to 0 °C.
-
Add sodium borohydride portion-wise to the solution.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
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Quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl) until gas evolution ceases.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Overall synthetic workflow for (S)-2-Boc-amino-1,4-butanediol.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Troubleshooting Side Reactions in Carbamate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during carbamate synthesis. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter in your experiments, offering actionable solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during carbamate synthesis, and what are their primary causes?
A1: The most prevalent side reactions in carbamate synthesis are the formation of symmetric or unsymmetric ureas and N-alkylation of the starting amine.
-
Urea Formation: This typically occurs when an isocyanate intermediate reacts with an amine. The amine can be the starting material or an amine generated in situ, for example, from the hydrolysis of the isocyanate in the presence of water.[1][2] This side reaction is common when using isocyanates or chloroformates as reagents.[1]
-
N-Alkylation: This side reaction involves the alkylation of the starting amine, leading to the formation of secondary or tertiary amines as byproducts. It is particularly problematic when using alkyl halides in the synthesis process.
Q2: I am observing a significant amount of symmetrical urea as a byproduct. How can I minimize its formation?
A2: Symmetrical urea formation is a common issue, particularly when working with isocyanates or generating them in situ. Here are several strategies to mitigate this side reaction:
-
Strict Anhydrous Conditions: Water can react with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another isocyanate molecule to produce a symmetrical urea.[2] Therefore, it is crucial to use anhydrous solvents and thoroughly dried glassware.
-
Optimized Reagent Addition: The order and rate of reagent addition are critical. When generating an isocyanate in situ, slowly adding the amine to the phosgene equivalent can maintain a low concentration of the free amine, thus reducing the likelihood of it reacting with the isocyanate intermediate.[2]
-
Low-Temperature Conditions: When using chloroformates, performing the addition of the chloroformate to the amine at low temperatures (e.g., 0 °C) can help control the initial exothermic reaction and minimize the formation of isocyanate intermediates.[2]
-
Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl produced during reactions with chloroformates. Avoid using primary or secondary amines as bases, as they can compete as nucleophiles.[2]
-
Use of CDI: 1,1'-Carbonyldiimidazole (CDI) is an effective alternative to phosgene-based reagents. It reacts with an amine to form a carbamoylimidazole intermediate, which then reacts with an alcohol to yield the desired carbamate, generally with fewer urea byproducts.[2]
Q3: My desired carbamate product is contaminated with N-alkylated byproducts. What measures can I take to prevent this?
A3: N-alkylation of the starting amine is a common side reaction when alkyl halides are used. To suppress this, consider the following approaches:
-
Use of Cesium Carbonate and TBAI: A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) can efficiently produce carbamates while minimizing N-alkylation of the amine and over-alkylation of the carbamate.[3]
-
Reaction Temperature Optimization: The temperature at which the reaction is conducted can significantly influence the rate of N-alkylation versus carbamate formation. Screening different temperatures can help identify an optimal condition that favors the desired reaction.[4]
-
Microwave-Assisted Reductive Alkylation: A one-pot, microwave-assisted reductive N-alkylation of methyl carbamate with aldehydes can be an effective method to produce primary amines with reduced over-alkylation issues compared to traditional reductive amination.[5][6]
Troubleshooting Guides
Guide 1: Low Carbamate Yield
Low yields in carbamate synthesis can stem from various factors. This guide provides a systematic approach to diagnosing and resolving the issue.
Troubleshooting Workflow for Low Carbamate Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The primary impurities typically encountered are:
-
Unreacted Di-tert-butyl dicarbonate (Boc-anhydride): Often used in excess to drive the reaction to completion.
-
Unreacted 2-amino-1,4-butanediol: The starting material for the Boc protection reaction.
-
Di-Boc protected 2-amino-1,4-butanediol: A byproduct where both the amino and one of the hydroxyl groups are protected.
-
Tert-butanol: A byproduct from the decomposition of Boc-anhydride.
-
Byproducts from the tert-butyl cation: The tert-butyl cation generated during the reaction can lead to side reactions, though this is less common under standard Boc protection conditions compared to deprotection.[1]
Q2: My crude product is an oil, but the pure compound should be a solid. What should I do?
A2: It is common for crude N-Boc protected compounds to be isolated as oils before purification.[2] Purification techniques such as flash chromatography or crystallization can be employed to obtain the pure, solid product. For crystallization, dissolving the oil in a suitable solvent and inducing crystallization, sometimes with a seed crystal, is a common strategy.[2][3]
Q3: How can I remove residual di-tert-butyl dicarbonate from my product?
A3: Excess di-tert-butyl dicarbonate can often be removed by washing the reaction mixture with an aqueous solution of a weak base like sodium bicarbonate.[4] Alternatively, for non-polar impurities in a polar product, a solvent wash with a non-polar solvent like hexanes may be effective. Flash column chromatography is also a very effective method for its removal.[2]
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of the final product and quantifying non-volatile impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[7]
Troubleshooting Guides
Issue 1: Low Purity After Initial Aqueous Work-up
| Symptom | Possible Cause | Suggested Solution |
| Oily residue with multiple spots on TLC | Incomplete reaction or significant byproduct formation. | Consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
| Presence of a non-polar spot on TLC corresponding to Boc-anhydride | Insufficient quenching/washing of excess Boc-anhydride. | Perform additional washes with a saturated sodium bicarbonate solution. |
| Presence of a very polar spot on TLC corresponding to the starting amine | Incomplete reaction or inefficient extraction of the product. | Ensure sufficient Boc-anhydride was used. During workup, use a suitable organic solvent for extraction and consider salting out the aqueous layer to improve extraction efficiency. |
Issue 2: Difficulty in Purifying the Polar Product by Flash Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product streaks on the TLC plate and does not move from the baseline | The compound is too polar for the chosen solvent system. | Use a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate. |
| Poor separation of the product from polar impurities | The chosen solvent system does not provide adequate resolution. | Try adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent to improve the chromatography of the amine-containing compound.[8][9] |
| Product appears to be unstable on silica gel | The acidic nature of silica gel is causing decomposition. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.[10] |
Data Presentation
The following table provides an illustrative comparison of purification outcomes for this compound using different techniques. The values are representative of typical results achieved for similar polar, Boc-protected compounds.
| Purification Method | Initial Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Typical Yield | Notes |
| Aqueous Work-up Only | 75% | 80-85% | >95% | Effective for removing water-soluble impurities. |
| Flash Column Chromatography | 75% | >98% | 70-90% | Good for removing both more and less polar impurities.[2] |
| Recrystallization | 85% | >99% | 60-80% | Requires a suitable solvent system to be identified. Can be very effective for achieving high purity.[2] |
| Preparative HPLC | 95% | >99.5% | 50-70% | Often used for final polishing to achieve very high purity, but can be costly and time-consuming for large scales.[2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
1. Sample Preparation:
- Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent solvent mixture.
2. Column Packing:
- Select a silica gel column with a diameter and length appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
- Pack the column with silica gel as a slurry in the initial, less polar eluent.
3. Loading:
- Carefully load the dissolved sample onto the top of the silica gel bed.
4. Elution:
- Begin elution with a solvent system of lower polarity (e.g., 98:2 dichloromethane:methanol).
- Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 dichloromethane:methanol) to elute the desired compound.[2]
- Monitor the elution of the compound using thin-layer chromatography (TLC).
5. Fraction Collection and Analysis:
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. Good starting points for polar compounds include ethyl acetate, isopropanol, or mixtures with a less polar co-solvent like hexanes or diethyl ether.
1. Solvent Selection:
- In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent.
- Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but not when cold, and the impurities should remain soluble at cold temperatures.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add the chosen solvent portion-wise to the heated flask with swirling until the solid is just dissolved.
3. Crystallization:
- Allow the flask to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]
- Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to a constant weight.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
Caption: Relationship between common impurities and their removal methods.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: TLC Visualization of Boc-Protected Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyloxycarbonyl (Boc)-protected amines and their analysis by Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why are my Boc-protected amine spots invisible under UV light?
A1: Most Boc-protected amines lack a chromophore that absorbs UV light at the commonly used wavelengths of 254 nm and 365 nm. Therefore, they will not be visible on a TLC plate under a UV lamp unless the molecule contains another UV-active functional group.[1][2] Visualization of these compounds typically requires the use of chemical staining agents.
Q2: How do staining agents for Boc-protected amines work?
A2: Staining agents for Boc-protected amines generally work in one of two ways. Some stains, like potassium permanganate, are general oxidizing agents that react with many organic compounds, appearing as yellow-brown spots on a purple background.[1][3] Other stains, such as ninhydrin, are specific for primary and secondary amines. For Boc-protected amines, the Boc group must first be cleaved, which is usually accomplished by heating the TLC plate after applying the stain.[1][4][5][6] This deprotection reveals the free amine, which then reacts with the stain to produce a colored spot.[4][5][6]
Q3: Can I use ninhydrin to visualize my Boc-protected amine?
A3: Yes, ninhydrin is a common and effective stain for Boc-protected amines.[4][7] However, it is crucial to heat the TLC plate after dipping it in the ninhydrin solution. The heat facilitates the cleavage of the Boc protecting group, allowing the newly freed amine to react with ninhydrin and form a colored spot, typically pink to purple.[1][4] Without heating, the Boc-protected amine will likely not be visible or will only appear as a very faint spot.[1][5]
Q4: What is the expected change in Rf value after Boc protection of an amine?
A4: A successful Boc protection reaction will result in the product having a higher Rf value compared to the starting amine.[1] This is because the Boc group decreases the polarity of the molecule, causing it to travel further up the TLC plate with the mobile phase.
Troubleshooting Guide
Problem 1: I don't see any spots on my TLC plate after staining and heating.
| Possible Cause | Solution |
| Sample is too dilute. | Concentrate your sample and re-spot the TLC plate. You can do this by spotting multiple times in the same location, ensuring the solvent has fully evaporated between applications.[3] |
| Compound is volatile. | If your compound is volatile, it may have evaporated from the plate during solvent development or heating. Try to minimize the time the plate is exposed to heat. |
| Incomplete Boc deprotection during staining. | The heating time or temperature may have been insufficient to cleave the Boc group. Try heating the plate for a longer duration or at a slightly higher temperature on a hot plate. |
| Incorrect stain for the compound. | While stains like permanganate are quite general, some compounds may not react. Try a different, more universal stain like Ceric Ammonium Molybdate (CAM).[8] |
| Solvent level in the developing chamber was too high. | If the solvent level is above the spotting line, your sample will dissolve into the solvent reservoir instead of eluting up the plate. Ensure the spotting line is always above the solvent level.[3] |
Problem 2: My spots are streaking or elongated.
| Possible Cause | Solution |
| Sample is overloaded. | Your sample is too concentrated. Dilute the sample solution and re-spot the TLC plate.[3] |
| Compound is acidic or basic. | For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, like free amines, add a small amount of triethylamine (0.1-2.0%) or a few drops of ammonia in methanol to the mobile phase.[3][7] |
| Compound has low solubility in the mobile phase. | This can cause the compound to streak from the baseline. Try a different mobile phase with a solvent that better solubilizes your compound. |
| The TLC plate was not fully dry when placed in the developing chamber. | Residual spotting solvent can interfere with the elution. Ensure the spotting solvent has completely evaporated before developing the plate. |
Problem 3: My spots are too close to the baseline (low Rf) or the solvent front (high Rf).
| Possible Cause | Solution |
| Mobile phase is not polar enough (low Rf). | If your spots are stuck at the baseline, your eluent is not polar enough to move them up the plate. Increase the proportion of the polar solvent in your mobile phase.[3] |
| Mobile phase is too polar (high Rf). | If your spots run with the solvent front, your eluent is too polar. Decrease the proportion of the polar solvent in your mobile phase.[3] |
Experimental Protocols
General TLC Staining Procedure:
-
After developing the TLC plate, remove it from the chamber and mark the solvent front with a pencil.
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Using tweezers, briefly dip the plate into the chosen staining solution.
-
Remove the plate and wipe the excess stain from the back of the plate with a paper towel.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Be careful not to overheat, as this can char the plate and the compounds.[8]
Stain Recipes:
| Stain | Recipe | Target Compounds & Appearance |
| Ninhydrin | 1.5 g Ninhydrin, 100 mL n-butanol, 3 mL glacial acetic acid.[5] | Primary amines appear as blue or purple spots, often visible at room temperature. Boc-protected amines require heating to develop brown or purple spots.[4][5] |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL DI water.[5] | A general stain for oxidizable functional groups. Appears as yellow-brown spots on a purple background.[1][5] |
| Ceric Ammonium Molybdate (CAM) | 40 g Ammonium molybdate, 1.6 g Ceric ammonium sulfate, 80 mL conc. H₂SO₄, 720 mL water.[5] | A universal stain that visualizes a wide range of organic compounds as dark blue spots on a light blue background upon heating.[8][9] |
Visualization Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. TLC stains [reachdevices.com]
- 9. calpaclab.com [calpaclab.com]
Preventing racemization during synthesis of chiral carbamates
Welcome to the technical support center for the synthesis of chiral carbamates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during your experiments, ensuring the stereochemical integrity of your final products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral carbamate synthesis?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] In the synthesis of chiral carbamates, this means that a starting material with a specific 3D orientation (e.g., the R-enantiomer) is partially or fully converted into a 50:50 mixture of the R- and S-enantiomers in the final product. This loss of stereochemical integrity is a critical issue, particularly in drug development, where different enantiomers can have vastly different biological activities.
Q2: What is the primary chemical mechanism that causes racemization?
A2: Racemization typically occurs when the chiral center (the carbon atom bearing the four different substituents) is temporarily converted into a planar, achiral intermediate.[3] For syntheses involving chiral amines or α-amino acids, the most common pathway is the deprotonation of the hydrogen atom on the chiral carbon (the α-proton). This is especially likely if the adjacent carbonyl group of a protecting group or an activated carboxylic acid is present, which makes the α-proton acidic. The resulting carbanion can adopt a planar enolate-like structure. Subsequent reprotonation can occur from either face of the planar intermediate, leading to both the original and the opposite enantiomer.[1][4]
Q3: Which experimental parameters have the greatest impact on racemization?
A3: Several factors can significantly influence the rate of racemization. The most critical are:
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[5]
-
Base: The presence, strength, and concentration of a base can facilitate the removal of the α-proton, promoting racemization.[6][7]
-
Coupling Reagents: The choice of activating agent for coupling reactions is crucial. Carbodiimides, for instance, can lead to significant racemization if used without additives.[8][9]
-
Solvent: The polarity and hydrogen-bonding ability of the solvent can affect the stability of the chiral starting material and the planar intermediate, thereby influencing the racemization rate.[10][11]
-
Reaction Time: Longer exposure to reaction conditions that promote racemization will naturally lead to a greater loss of enantiomeric purity.
Q4: How can I detect and quantify the extent of racemization in my product?
A4: The most common and reliable method for quantifying racemization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3] These techniques use a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, you can calculate the enantiomeric excess (ee%) and determine the extent of racemization.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your synthesis.
Problem 1: Significant racemization is observed when coupling a chiral amine with a chloroformate.
-
Q: My chiral amine is racemizing when I react it with a chloroformate in the presence of a base. What should I check first?
-
A: Your primary focus should be on the base and temperature. Strong bases (e.g., DBU, strong alkoxides) and elevated temperatures significantly increase the risk of deprotonation at the chiral center.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0°C or even lower (e.g., -20°C).
-
Change the Base: Switch to a weaker, non-nucleophilic base. Sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are often better choices than less hindered amines.[6] In some cases, an inorganic base like cesium carbonate can be effective.[12][13]
-
Slow Addition: Add the chloroformate and/or the base slowly to the solution of the chiral amine to avoid localized high concentrations and temperature spikes.
-
-
Problem 2: Racemization occurs when using a coupling reagent to form the carbamate bond.
-
Q: I am using a carbodiimide coupling reagent like DCC or EDC to synthesize a carbamate from a protected amino acid, and I'm losing stereochemical purity. What is the solution?
-
A: Carbodiimide reagents (DCC, DIC, EDC) are known to cause racemization when used alone for activating carboxylic acids.[8] The solution is to include a racemization-suppressing additive.
-
Troubleshooting Steps:
-
Use Additives: Add one equivalent of an additive such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][14][15] These additives react with the activated intermediate to form an active ester that is less prone to racemization.
-
Switch Coupling Reagents: Consider replacing the carbodiimide with a phosphonium-based (e.g., PyBOP®, PyAOP) or an aminium/uronium-based (e.g., HATU, HBTU) coupling reagent. These reagents generally lead to lower levels of racemization.[6][8][16]
-
Control the Base: When using aminium/uronium reagents, a tertiary amine base is required. Use a weaker base like N-methylmorpholine (NMM) or collidine, as stronger bases can still promote racemization.[6]
-
-
Problem 3: My standard low-racemization protocol is failing for a particularly sensitive substrate.
-
Q: Even with a modern coupling reagent like HATU and a weak base, my substrate is still racemizing. What other variables can I change?
-
A: Some substrates, particularly those analogous to amino acids like histidine and cysteine, are exceptionally prone to racemization.[9][14] If standard methods fail, you must optimize other parameters or consider an alternative synthetic strategy.
-
Troubleshooting Steps:
-
Re-evaluate the Solvent: Solvent can have a profound effect.[11] Switch from a standard solvent like DMF to a less polar one like dichloromethane (DCM) or toluene, or vice-versa, and re-assess the outcome.
-
Use Specialized Reagents: For highly sensitive substrates, consider "racemization-free" coupling reagents such as 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or newly developed reagents designed specifically to suppress epimerization.[17][18]
-
Consider an Alternative Synthetic Route: Instead of a coupling reaction, explore other methods for carbamate formation that may be less prone to racemization for your specific substrate. These include the Curtius rearrangement of an acyl azide or a three-component coupling involving the amine, CO₂, and an alkyl halide.[12][19]
-
-
Section 3: Experimental Protocols and Best Practices
Protocol 1: General Low-Racemization Carbamate Synthesis from a Chiral Amine and Benzyl Chloroformate (Cbz-Cl)
This protocol outlines a standard procedure for protecting a chiral primary or secondary amine with a Cbz group while minimizing racemization.
-
Materials:
-
Chiral amine (1.0 equiv)
-
Benzyl chloroformate (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve the chiral amine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add DIPEA to the stirred solution.
-
Add benzyl chloroformate dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5°C.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if the product is stable to acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the enantiomeric purity of the final product using chiral HPLC.
-
Section 4: Data and Visualizations
Quantitative Data Summary
Table 1: Effect of Coupling Reagent and Additive on Racemization This table illustrates the impact of different coupling conditions on the formation of the D-diastereomer during the coupling of Fmoc-L-Cys(Trt)-OH, a racemization-prone amino acid.
| Coupling Reagent | Additive | Base | % D-Isomer Formed | Reference |
| DIC | None | DIPEA | High (not specified) | [9] |
| DIC | Oxyma | DIPEA | ~0.5% | [9] |
| HATU | None | DIPEA | ~2.5% | [9] |
| HBTU | HOBt | DIPEA | ~3.0% | [9] |
| PyBOP® | None | DIPEA | ~2.0% | [8] |
Table 2: Influence of Base on Racemization This table shows the effect of different bases on the racemization of a dipeptide during a fragment coupling reaction.
| Base | % Racemic Product | Reference |
| 2,4,6-Collidine (TMP) | Minimal | [15] |
| N-Methylmorpholine (NMM) | Moderate | [6] |
| Diisopropylethylamine (DIPEA) | Higher | [6] |
Visualizations
Caption: Mechanism of base-catalyzed racemization via a planar intermediate.
Caption: Troubleshooting workflow for addressing racemization issues.
Caption: Recommended experimental workflow for minimizing racemization.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. peptide.com [peptide.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 18. researchgate.net [researchgate.net]
- 19. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of pH and temperature for enzymatic synthesis
Welcome to the Technical Support Center for the optimization of pH and temperature in enzymatic synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing pH and temperature critical for enzymatic synthesis? A: Enzyme activity is highly sensitive to its environment.[1] Both pH and temperature have a substantial effect on the catalytic efficiency and stability of an enzyme.[1][2] Deviations from the optimal range can lead to reduced reaction rates or even irreversible denaturation of the enzyme, where it loses its three-dimensional structure and function.[3][4] In drug development and other industrial applications, maintaining optimal conditions is crucial for maximizing product yield, ensuring process efficiency, and achieving reproducible results.[5]
Q2: How do I determine the optimal pH for my enzyme? A: To find the optimal pH, you must measure the enzyme's activity across a range of pH values while keeping all other conditions, like temperature and substrate concentration, constant.[6][7] This is typically done by preparing a series of buffers with different pH values and running the enzymatic assay in each.[6] The pH at which the highest reaction rate is observed is the optimal pH.[8]
Q3: How do I determine the optimal temperature for my enzyme? A: Similar to pH optimization, the optimal temperature is found by measuring enzyme activity at various temperatures while keeping other parameters, such as pH and substrate concentration, constant.[6] As temperature increases, reaction rates generally rise due to more frequent collisions between the enzyme and substrate.[4] However, beyond an optimal point, the enzyme will begin to denature, causing a rapid decline in activity.[3]
Q4: My reaction yield is low even after optimizing pH and temperature. What else could be wrong? A: If the yield remains low after finding the optimal pH and temperature, you should investigate other factors. These can include:
-
Enzyme or Substrate Concentrations: The concentrations of your enzyme or substrate might not be optimal.[6]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Consider extending the incubation time.[6]
-
Cofactor or Coenzyme Presence: Some enzymes require cofactors or coenzymes for activity. Ensure these are present in sufficient concentrations.
-
Inhibitors: The presence of competitive or non-competitive inhibitors in your reaction mix can reduce enzyme activity.
-
Enzyme/Substrate Integrity: Ensure the enzyme has not lost activity due to improper storage (e.g., repeated freeze-thaw cycles) and that the substrate has not degraded.[9]
Q5: What is the difference between determining optimal conditions and assessing enzyme stability? A: Determining optimal conditions involves finding the pH and temperature at which the enzyme exhibits the highest activity during a short assay.[2] Assessing stability, on the other hand, involves pre-incubating the enzyme at various pH values or temperatures for a specific duration without the substrate, and then measuring the remaining activity under standard optimal conditions.[10][11] This helps determine the conditions under which the enzyme remains structurally intact and functional over time.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your enzymatic synthesis experiments.
| Problem | Potential Causes | Solutions |
| No or Very Low Product Formation | Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or age can lead to enzyme denaturation and activity loss.[9] | • Use a fresh aliquot of the enzyme.• Confirm enzyme activity with a known positive control substrate.• Ensure proper storage conditions (-20°C or -80°C).[9] |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition is not suitable for the enzyme.[9] | • Systematically test a range of pH values and temperatures.[6]• Verify that buffer components are compatible and at the correct concentrations.[9] | |
| Incorrect Reagent Concentrations: The concentration of the enzyme or substrate is too low.[6] | • Perform a titration to determine the optimal concentrations for both the enzyme and the substrate. | |
| Reaction Rate Decreases Over Time | Substrate Depletion: The substrate is being consumed, leading to a slower reaction rate. | • Ensure you are measuring the initial velocity of the reaction.• If necessary, use a higher initial substrate concentration. |
| Product Inhibition: The product of the reaction may be inhibiting the enzyme's activity. | • Test for product inhibition by adding varying concentrations of the product to the initial reaction mixture.[6] | |
| Enzyme Instability: The enzyme is not stable under the current assay conditions and is losing activity over the course of the reaction. | • Perform an enzyme stability assay (see protocols below) to determine the conditions under which the enzyme is most stable.[10] | |
| Inconsistent or Irreproducible Results | Temperature Fluctuations: Inconsistent temperature control during the assay. | • Ensure all reaction components are pre-incubated to the desired temperature before starting the reaction.[6]• Use a calibrated water bath or incubator for precise temperature control.[12] |
| Inaccurate pH of Buffers: The pH of the buffer was not correctly prepared or has changed over time. | • Prepare fresh buffers and verify the pH using a calibrated pH meter at the reaction temperature.[6] | |
| Pipetting Errors: Inaccurate volumes of enzyme or substrate are being added. | • Calibrate your pipettes regularly.• Use appropriate pipetting techniques to ensure accuracy and precision. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines the steps to identify the optimal pH for an enzymatic reaction using a spectrophotometric assay.
-
Buffer Preparation: Prepare a series of buffers covering a broad pH range (e.g., pH 3.0 to 10.0) with overlapping buffering capacities. For example:
-
Citrate buffer (pH 3.0 - 6.0)
-
Phosphate buffer (pH 6.0 - 8.0)
-
Tris-HCl buffer (pH 7.5 - 9.0)
-
Glycine-NaOH buffer (pH 8.5 - 10.0)[11]
-
-
Reaction Mixture Preparation: In separate test tubes or microplate wells, prepare the reaction mixture for each pH value to be tested. A typical mixture contains the buffer, substrate, and any necessary cofactors. Keep all concentrations constant except for the pH.
-
Temperature Equilibration: Pre-incubate the reaction mixtures and the enzyme solution separately at the enzyme's known or presumed optimal temperature for 5-10 minutes.
-
Initiate Reaction: Add a fixed amount of the enzyme solution to each reaction mixture to start the reaction.[13]
-
Measure Activity: Immediately measure the rate of product formation or substrate consumption using a spectrophotometer by monitoring the change in absorbance at a specific wavelength.[14] Record the initial reaction velocity.
-
Data Analysis: Plot the reaction rate (activity) against the corresponding pH value. The peak of the resulting curve indicates the optimal pH for the enzyme under these conditions.[7]
Protocol 2: Determination of Optimal Temperature
This protocol describes how to determine the temperature at which an enzyme exhibits maximum activity.
-
Reaction Mixture Preparation: Prepare a master mix of the reaction components (buffer at the optimal pH, substrate, cofactors) to ensure consistency.
-
Temperature Setup: Set up a series of water baths or a gradient PCR cycler to cover a range of temperatures (e.g., 20°C to 80°C in 5°C or 10°C increments).[15][16]
-
Temperature Equilibration: Aliquot the reaction mixture into separate tubes and place them in the different temperature settings. Also, place an aliquot of the enzyme solution at each temperature to equilibrate for 5-10 minutes.
-
Initiate Reaction: Add the temperature-equilibrated enzyme to its corresponding reaction mixture to start the reaction.[14]
-
Measure Activity: Measure the reaction rate at each temperature. For continuous assays, this can be done directly in a temperature-controlled spectrophotometer. For endpoint assays, stop the reaction after a fixed time and measure the product formed.
-
Data Analysis: Plot the enzyme activity against temperature. The temperature that corresponds to the highest activity is the optimum temperature.[16]
Protocol 3: Assessment of pH and Thermal Stability
This protocol is used to evaluate the stability of an enzyme over time at different pH values and temperatures.
-
For pH Stability:
-
Prepare a series of buffers with different pH values as in Protocol 1.
-
Add the enzyme to each buffer (without the substrate) and incubate at a constant, non-denaturing temperature (e.g., 4°C or 25°C) for a defined period (e.g., 30, 60, or 120 minutes).[10]
-
After incubation, take an aliquot from each tube and measure the remaining enzyme activity under standard optimal conditions (optimal pH and temperature).
-
The residual activity is calculated as a percentage of the activity of a control sample that was not pre-incubated.
-
-
For Thermal Stability:
-
Incubate aliquots of the enzyme solution (in its optimal pH buffer, without substrate) at various temperatures for a set amount of time (e.g., 30 minutes).[11]
-
After incubation, cool the samples on ice immediately to prevent further denaturation.
-
Measure the remaining activity of each sample under standard optimal assay conditions.
-
Plot the percentage of residual activity against the pre-incubation temperature.
-
Data Presentation
Quantitative data from optimization experiments should be summarized in clear, structured tables.
Table 1: Effect of pH on Enzyme Activity
| pH | Buffer System | Initial Reaction Rate (units/mL) | Relative Activity (%) |
| 4.0 | Citrate | 0.25 | 25 |
| 5.0 | Citrate | 0.60 | 60 |
| 6.0 | Phosphate | 0.95 | 95 |
| 7.0 | Phosphate | 1.00 | 100 |
| 8.0 | Tris-HCl | 0.85 | 85 |
| 9.0 | Glycine-NaOH | 0.45 | 45 |
Table 2: Effect of Temperature on Enzyme Activity
| Temperature (°C) | Initial Reaction Rate (units/mL) | Relative Activity (%) |
| 25 | 0.55 | 44 |
| 30 | 0.78 | 62 |
| 35 | 1.10 | 88 |
| 40 | 1.25 | 100 |
| 45 | 1.15 | 92 |
| 50 | 0.60 | 48 |
| 55 | 0.15 | 12 |
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for enzymatic condition optimization.
Troubleshooting Logic for Low Enzyme Activity
Caption: Troubleshooting flowchart for low enzyme activity.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. monash.edu [monash.edu]
- 5. Pharmaceutical Enzymes In Drug Development [infinitabiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 13. static.igem.org [static.igem.org]
- 14. homework.study.com [homework.study.com]
- 15. A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new method to determine optimum temperature and activation energies for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Boc-2-aminobutane-1,4-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-2-aminobutane-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare N-Boc-2-aminobutane-1,4-diol?
A common and effective method involves the reduction of a protected L-aspartic acid derivative. Typically, N-Boc-L-aspartic acid is first esterified to N-Boc-L-aspartic acid dimethyl ester, which is then reduced using a hydride reagent like Lithium Borohydride (LiBH₄) to yield the desired diol.
Q2: What are the primary byproducts I should be aware of during this synthesis?
Byproduct formation can occur at two main stages:
-
Boc Protection Step: If starting from 2-aminobutane-1,4-diol, potential byproducts include the di-Boc protected compound, where both the amino and one or both hydroxyl groups are protected.
-
Reduction Step: The most common byproduct is the result of incomplete reduction. This can lead to the formation of (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid or the corresponding aldehyde. Another potential side reaction is the formation of an oxazolidinone derivative.
Q3: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. The starting material (N-Boc-L-aspartic acid dimethyl ester) is significantly less polar than the product diol. A suitable mobile phase, such as ethyl acetate/hexane or dichloromethane/methanol, will show a clear separation between the starting material and the more polar product spot. Staining with potassium permanganate can help visualize the hydroxyl groups of the product.
Q4: What are the recommended purification methods for N-Boc-2-aminobutane-1,4-diol?
Due to the polar nature of the diol, silica gel column chromatography is the most effective method for purification. A gradient elution starting with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increasing the polarity with methanol is typically effective in separating the desired product from less polar byproducts and unreacted starting material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-Boc-2-aminobutane-1,4-diol.
Issue 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete Boc Protection: | Ensure a slight excess of Boc-anhydride and base (e.g., triethylamine) is used. Monitor the reaction by TLC until the starting amine is fully consumed. |
| Inefficient Reduction: | Use a sufficient excess of the reducing agent (e.g., LiBH₄). Ensure the reaction is carried out under anhydrous conditions as hydride reagents are moisture-sensitive. Consider extending the reaction time or gently heating if the reaction is sluggish. |
| Product Loss During Workup: | N-Boc-2-aminobutane-1,4-diol has some water solubility. During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). |
| Decomposition on Silica Gel: | While generally stable, prolonged exposure to acidic silica gel can potentially lead to some degradation. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the solvent before packing the column. |
Issue 2: Presence of Significant Byproducts
Troubleshooting Flowchart
Caption: Troubleshooting workflow for byproduct identification.
Common Byproducts and Mitigation Strategies
| Byproduct | Identification | Mitigation Strategy |
| Di-Boc Protected Species | Less polar spot on TLC. Higher mass in MS. | Use a controlled amount of Boc-anhydride (around 1.1 equivalents). Perform the reaction at a lower temperature (0 °C) to improve selectivity. |
| (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid | More polar spot on TLC. Mass corresponding to the partially reduced product. | Ensure a sufficient excess of the reducing agent is used. Allow for adequate reaction time. Ensure the reaction is performed under anhydrous conditions. |
| Oxazolidinone | Similar polarity to the desired product on TLC, may co-elute. Characteristic IR absorption for the cyclic carbamate carbonyl. | During the Boc protection step, avoid prolonged reaction times at elevated temperatures. The use of milder bases can also disfavor cyclization. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-aspartic acid dimethyl ester
-
Dissolution: Suspend N-Boc-L-aspartic acid (1 equivalent) in methanol.
-
Esterification: Cool the suspension to 0 °C and slowly add thionyl chloride (2.2 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dimethyl ester, which can be used in the next step without further purification.
Protocol 2: Synthesis of N-Boc-2-aminobutane-1,4-diol
-
Setup: To a solution of N-Boc-L-aspartic acid dimethyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add Lithium Borohydride (LiBH₄, 2.5 - 3.0 equivalents) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl until the pH is ~7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., gradient of 0-10% methanol in dichloromethane).
Byproduct Structures
Caption: Main product and potential byproducts.
Technical Support Center: Scaling Up the Purification of Chiral Diols
Welcome to the technical support center for the purification of chiral diols. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for scaling up the purification of these critical chiral building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for scaling up the purification of chiral diols?
A1: The most common industrial-scale methods include Supercritical Fluid Chromatography (SFC), diastereomeric salt crystallization, crystallization-induced deracemization, and enzymatic resolution. The choice of method depends on factors such as the specific properties of the diol, cost-effectiveness, desired purity, and scalability.[1]
Q2: How do I choose the most suitable purification method for my specific chiral diol?
A2: Method selection involves a screening process. For chromatographic methods like SFC and HPLC, screen a variety of chiral stationary phases (CSPs) and mobile phases to find optimal separation conditions.[2][3] For crystallization-based methods, screen different resolving agents and solvents to identify a combination that yields well-formed crystals of one diastereomer.[4] Enzymatic resolutions require screening a library of enzymes (e.g., lipases) and reaction conditions to find one with high enantioselectivity for your substrate.
Q3: What are the main challenges in scaling up chiral diol purification?
A3: Key challenges include maintaining high enantiomeric excess (ee) and yield, controlling costs (solvents, catalysts, and resolving agents), ensuring process robustness and reproducibility, and managing the increased volume and throughput.[5] For example, a method that is effective at the lab bench may not be economically viable or technically feasible at an industrial scale.
Q4: How can I improve the enantiomeric excess (ee) of my purified diol?
A4: Improving ee often involves optimizing the separation parameters. In chromatography, this can mean adjusting the mobile phase composition, temperature, and flow rate.[6] For crystallization, optimizing the solvent, cooling rate, and using seeding strategies can enhance ee.[4] In enzymatic resolutions, factors like the choice of enzyme, solvent, and temperature are crucial.
Q5: What is a "chiral auxiliary" and how is it used in purification?
A5: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a racemic mixture to create a pair of diastereomers.[] In the context of purification, a chiral resolving agent is a type of chiral auxiliary used in diastereomeric salt crystallization to form diastereomeric salts with different solubilities, allowing for their separation.[8]
Troubleshooting Guides
Supercritical Fluid Chromatography (SFC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase (co-solvent and/or additive).- Incorrect temperature or backpressure. | - Screen a variety of CSPs with different selectivities.- Optimize the co-solvent (e.g., methanol, ethanol, isopropanol) and its percentage.- Introduce an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.- Adjust the column temperature and backpressure to fine-tune the separation.[9] |
| Peak Tailing or Splitting | - Column overload.- Secondary interactions with the stationary phase.- Sample solvent incompatible with the mobile phase. | - Reduce the sample concentration or injection volume.- Add a mobile phase modifier to block active sites on the stationary phase.- Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[10] |
| High Backpressure | - Blocked inlet frit.- Sample precipitation on the column. | - Reverse flush the column at a low flow rate.- Ensure the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.[11] |
| Loss of Selectivity | - Column contamination.- "Memory effect" from previous additives. | - Flush the column with a strong, compatible solvent.- Dedicate a column to a specific method or class of compounds to avoid cross-contamination.[12] |
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crystalline Salt | - Suboptimal solvent choice.- The desired diastereomer is more soluble.- Formation of a solid solution (both diastereomers co-crystallize). | - Screen a wide range of solvents with varying polarities.- Use an anti-solvent to induce precipitation.- Try a different resolving agent that may invert the solubilities of the diastereomeric salts.- If a solid solution forms, changing the solvent or resolving agent is often necessary.[4] |
| Low Diastereomeric/Enantiomeric Excess | - Incomplete separation of diastereomers.- Co-crystallization of the undesired diastereomer.- Insufficient purification of the isolated salt. | - Optimize the crystallization conditions (e.g., cooling rate, agitation).- Recrystallize the diastereomeric salt multiple times.- Wash the isolated crystals with a solvent in which the undesired diastereomer has higher solubility. |
| No Crystal Formation | - Solution is not supersaturated.- High solubility of both diastereomeric salts in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent to reduce the solubility of the salts.- Use seed crystals of the desired diastereomeric salt to induce crystallization.[4] |
| Oil Formation Instead of Crystals | - High concentration of impurities.- The melting point of the diastereomeric salt is below the crystallization temperature. | - Purify the starting racemic diol to remove impurities.- Lower the crystallization temperature.- Screen for a different solvent system. |
Enzymatic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Low enzyme activity.- Enzyme inhibition by substrate or product.- Suboptimal reaction conditions (pH, temperature). | - Increase the enzyme loading.- Screen for a more active enzyme.- Perform the reaction in a biphasic system to remove the inhibitory product from the aqueous phase.- Optimize the pH and temperature for the specific enzyme. |
| Low Enantioselectivity (ee) | - The chosen enzyme is not selective for the substrate.- Incorrect solvent.- Suboptimal temperature. | - Screen a wider range of enzymes (e.g., different lipases).- The choice of organic solvent can significantly impact enantioselectivity; screen various options.- Lowering the reaction temperature can sometimes increase enantioselectivity.[5] |
| Enzyme Deactivation | - Harsh reaction conditions (e.g., extreme pH or temperature).- Presence of denaturing agents in the substrate mixture. | - Operate within the enzyme's optimal pH and temperature range.- Purify the substrate to remove any potential denaturants.- Consider immobilizing the enzyme to improve its stability.[13] |
| Difficulty in Separating Product from Unreacted Substrate | - Similar physical properties of the product and remaining substrate. | - Optimize the work-up procedure.- Use chromatography to separate the product from the unreacted enantiomer. |
Data Presentation
Table 1: Comparison of Preparative SFC and HPLC for Chiral Diol Purification
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., methanol, ethanol) | Organic solvents (e.g., hexane/isopropanol) or aqueous buffers |
| Solvent Consumption | Significantly lower | High |
| Separation Speed | Typically 3-5 times faster than HPLC[14] | Slower |
| Cost | Lower solvent and disposal costs | Higher solvent and disposal costs |
| Environmental Impact | "Greener" due to the use of CO₂[15] | Larger environmental footprint due to organic solvent use |
| Scalability | Well-suited for multi-gram to kilogram scale purification[16] | Can be challenging and expensive to scale up |
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols
Data adapted from a study on the kinetic resolution of 1,2-diols containing a chiral quaternary center.[5]
| Substrate (Racemic Diol) | Lipase | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee%) |
| Ethyl 2,3-dihydroxy-2-phenylpropanoate | PSL-C | tert-Butyl methyl ether | 45 | 92 |
| Ethyl 2,3-dihydroxy-2-(4-chlorophenyl)propanoate | PSL-C | tert-Butyl methyl ether | 42 | 93 |
| Ethyl 2,3-dihydroxy-2-(4-methoxyphenyl)propanoate | PSL-C | tert-Butyl methyl ether | 48 | 95 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of a Racemic Diol
This protocol outlines a general procedure for the chiral resolution of a racemic diol via diastereomeric salt formation.
1. Resolving Agent and Solvent Screening:
-
In a series of small-scale experiments, dissolve the racemic diol and a stoichiometric equivalent of various chiral resolving agents (e.g., tartaric acid derivatives, chiral amines) in a range of solvents (e.g., alcohols, esters, ketones).
-
Observe for the formation of crystalline precipitate. The ideal combination will result in the precipitation of one diastereomeric salt while the other remains in solution.
2. Scale-Up Crystallization:
-
Dissolve the racemic diol and the selected resolving agent in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small amount of the pure diastereomeric salt can be beneficial.
-
Allow the crystallization to proceed for a sufficient time to maximize the yield of the desired salt.
3. Isolation and Purification of the Diastereomeric Salt:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
If necessary, recrystallize the salt to improve its diastereomeric purity.
4. Liberation of the Enantiopure Diol:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Add an acid or base to neutralize the resolving agent and liberate the free diol. For example, if a chiral acid was used as the resolving agent, a base would be added.
-
Extract the enantiopure diol into an organic solvent.
-
Wash the organic layer to remove any residual resolving agent and salts.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the purified enantiopure diol.
5. Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC or SFC.
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC) of a Chiral Diol
This protocol provides a general workflow for the purification of a chiral diol using preparative SFC.
1. Analytical Method Development:
-
Screen a variety of chiral stationary phases (CSPs) using a generic gradient method (e.g., 5-40% methanol in CO₂).
-
From the screening, select the CSP that provides the best separation of the enantiomers.
-
Optimize the isocratic conditions (percentage of co-solvent) to achieve a good balance between resolution and retention time.
-
Further optimize the method by adjusting the column temperature and backpressure.
2. Scale-Up Calculation:
-
Based on the dimensions of the analytical and preparative columns, calculate the new flow rate and injection volume for the preparative scale. The goal is to maintain the same linear velocity of the mobile phase.
3. Preparative Run:
-
Equilibrate the preparative SFC system with the optimized mobile phase.
-
Dissolve the racemic diol in the mobile phase or a suitable solvent at a high concentration.
-
Perform the purification using stacked injections to maximize throughput. In this technique, subsequent injections are made before the previous injection has fully eluted, thus saving time.
4. Fraction Collection:
-
Collect the fractions corresponding to each enantiomer as they elute from the column. Modern preparative SFC systems have automated fraction collection based on UV detection or other detectors.
5. Product Isolation and Analysis:
-
Evaporate the co-solvent from the collected fractions. The CO₂ will evaporate upon depressurization, leaving the purified enantiomer in the co-solvent.
-
Analyze the purity and enantiomeric excess of each fraction using analytical SFC or HPLC.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Diol
This protocol describes a typical procedure for the enzymatic kinetic resolution of a racemic diol using a lipase.
1. Enzyme and Condition Screening:
-
Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to selectively acylate one enantiomer of the diol.
-
The reaction is typically carried out in an organic solvent (e.g., toluene, tert-butyl methyl ether) with an acyl donor (e.g., vinyl acetate).
-
Monitor the reaction for both conversion and enantiomeric excess of the remaining diol and the acylated product.
2. Optimized Resolution Reaction:
-
To a solution of the racemic diol in the optimized organic solvent, add the selected lipase and the acyl donor.
-
Stir the reaction at the optimal temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to obtain both the unreacted enantiomer and the product in high ee.
3. Work-up and Separation:
-
Once the desired conversion is reached, remove the enzyme by filtration.
-
The reaction mixture will contain the unreacted diol enantiomer and the esterified diol enantiomer. These can typically be separated by standard column chromatography due to their different polarities.
4. (Optional) Hydrolysis of the Ester:
-
The separated ester can be hydrolyzed (e.g., using a base like sodium hydroxide) to yield the other enantiomer of the diol.
5. Analysis:
-
Determine the enantiomeric excess of both the recovered unreacted diol and the diol obtained after hydrolysis of the ester using chiral HPLC or SFC.
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Troubleshooting Logic for Poor SFC Resolution.
Caption: Principle of Enzymatic Kinetic Resolution.
References
- 1. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | MDPI [mdpi.com]
- 15. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03546K [pubs.rsc.org]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
Overcoming low reactivity in sterically hindered carbamate synthesis
Welcome to our dedicated technical support center for overcoming challenges in sterically hindered carbamate synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with low reactivity in their carbamate formation reactions. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction between a sterically hindered amine and an alkyl chloroformate is sluggish and gives low yields. What can I do?
A1: Low reactivity in this classic carbamate synthesis route is a common issue when dealing with bulky amines. Here are several troubleshooting steps you can take:
-
Increase Reaction Temperature: Steric hindrance can raise the activation energy of the reaction. Carefully increasing the reaction temperature can often provide the necessary energy to overcome this barrier. However, be mindful of potential side reactions or degradation of sensitive functional groups.
-
Use a Stronger Base: A large excess of a strong, non-nucleophilic base is often required to drive the reaction to completion.[1][2] Consider switching from common bases like triethylamine to more potent options such as Hunig's base (DIPEA) or Proton Sponge (1,8-bis(dimethylamino)naphthalene).[3]
-
Optimize Your Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or THF are generally good choices.[3]
-
Consider an Alternative Carbonyl Source: If optimizing conditions for the chloroformate reaction fails, it may be beneficial to explore alternative reagents that are less sensitive to steric hindrance.
Q2: I am working with a hindered alcohol and an isocyanate, and the reaction is not proceeding. What are my options?
A2: The reaction between hindered alcohols and isocyanates can be challenging due to the decreased nucleophilicity of the alcohol. Here are some strategies to promote the reaction:
-
Catalysis is Key: The use of a catalyst is often necessary for the formation of hindered carbamates from isocyanates.[4] Commonly used catalysts include dibutyltin diacetate and lithium tert-butoxide.[4] Lewis acids like BF₃·Et₂O have also been shown to be effective.[4]
-
Increase Reagent Concentration: Driving the equilibrium towards the product can sometimes be achieved by increasing the concentration of the isocyanate.
-
Elevated Temperatures: As with hindered amines, increasing the temperature can help overcome the steric barrier.[3]
-
Alternative: Transcarbamoylation: A tin-catalyzed transcarbamoylation of primary or secondary alcohols with a less hindered carbamate, such as phenyl carbamate, can be an effective alternative for synthesizing the desired hindered carbamate.[5]
Q3: Are there any non-isocyanate or phosgene-free methods to synthesize sterically hindered carbamates?
A3: Yes, due to the toxicity of phosgene and isocyanates, several alternative methods have been developed. These can be particularly useful for sterically hindered substrates.
-
Dialkyl Carbonates (DACs): Reacting an amine with a dialkyl carbonate can form a carbamate. Interestingly, for amine reactions, more sterically hindered alkoxides on the carbonate can be better leaving groups, leading to higher yields.[6]
-
N,N'-Disuccinimidyl Carbonate (DSC): DSC is a highly effective reagent for the alkoxycarbonylation of amines, even with sterically hindered secondary alcohols.[1][7] The reactions are typically mild and produce stable mixed carbonates.[1][7]
-
Carbon Dioxide (CO₂) Based Methods: "Green" chemistry approaches utilizing CO₂ are gaining traction. One such method involves a three-component coupling of an amine, CO₂, and an organic electrophile in the presence of a cesium base at mild temperatures.[8] Another approach uses dense-phase CO₂ with amines and alcohols, which can be facilitated by dehydrating agents to improve yields.[1][7] Nickel-based catalysts with bidentate ligands have also shown promise in the dehydrative formation of urethanes from CO₂, amines, and alcohols.[1][7]
-
1,1'-Carbonyldiimidazole (CDI): CDI is a versatile reagent for the non-isocyanate synthesis of carbamates. It reacts first with an alcohol or thiol, followed by the addition of an amine.[9]
Quantitative Data Summary
For a comparative overview, the following table summarizes the effectiveness of different catalytic systems in urethane synthesis from CO₂, an amine, and an alcohol.
| Catalyst System | Ligand | Ligand/Metal Ratio | Amine Conversion (%) | Urethane Selectivity (%) |
| Ni(OAc)₂ | None | - | Low | Low |
| Ni(OAc)₂ | 4,4′-dimethylbipyridine | 1:1 | High | High |
| Ni(OAc)₂ | 4,4′-dimethylbipyridine | 1:5 | High | High |
| Dialkyl(oxo)tin | - | - | Moderate | Moderate |
Data adapted from literature describing nickel-catalyzed urethane synthesis.[1][7]
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis using N,N'-Disuccinimidyl Carbonate (DSC)
-
Preparation of the Mixed Carbonate: To a solution of the desired alcohol (1.0 eq) and N,N'-disuccinimidyl carbonate (DSC, 1.05 eq) in a suitable solvent (e.g., acetonitrile), add a base such as pyridine (1.1 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the alcohol is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography.
-
Carbamate Formation: The purified mixed carbonate is dissolved in a suitable solvent (e.g., THF), and the amine (1.0 eq) is added. The reaction is stirred at room temperature until completion.
-
Final Purification: The final carbamate product is purified using standard techniques such as chromatography or crystallization.
Protocol 2: Nickel-Catalyzed Urethane Synthesis from CO₂, Amine, and Alcohol
-
Catalyst Preparation: In a reaction vessel, combine Ni(OAc)₂ (1 mol%) and the desired bidentate ligand (e.g., 4,4′-dimethylbipyridine, 1-5 mol%).
-
Reaction Setup: Add the amine (1.0 eq), alcohol (1.2 eq), and a suitable solvent to the reaction vessel.
-
CO₂ Addition: Pressurize the reaction vessel with CO₂ to the desired pressure.
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 100-150 °C) and stir for the required reaction time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Visualizations
Caption: A generalized experimental workflow for sterically hindered carbamate synthesis.
Caption: A troubleshooting decision tree for low reactivity in hindered carbamate synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.usf.edu [research.usf.edu]
- 9. A non-isocyanate approach to preparing carbamate- and thiocarbamate-containing ionic liquids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of public domain spectral data for this specific compound, this guide leverages data from structurally similar analogs to provide a comprehensive analytical overview.
Spectroscopic Data Comparison
The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and selected alternative carbamate compounds. These alternatives are chosen for their structural similarity and relevance in synthetic and medicinal chemistry.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not readily available in public literature. Expected signals would include a singlet for the tert-butyl protons (~1.4 ppm), multiplets for the methylene and methine protons of the butanediol backbone, and broad signals for the hydroxyl and amine protons. |
| (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate[1] | CDCl₃ | ~4.80 (br s, 1H, OH), ~3.65 (m, 1H, CHNH), 1.44 (s, 9H, Boc CH₃) |
| Tert-butyl (2-hydroxyethyl)carbamate | CDCl₃ | 5.23 (bs, 1H), 3.66 (t, 2H), 3.26 (t, 2H), 2.75 (s, 1H), 1.43 (s, 9H) |
| Tert-butyl N-(2,3-dihydroxypropyl)carbamate | - | Molecular Formula: C₈H₁₇NO₄, Molecular Weight: 191.22. Expected signals would be analogous to the target compound but with a propanediol backbone. |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | - | Data not readily available in public literature. Expected signals would include the carbonyl carbon of the Boc group (~156 ppm), the quaternary and methyl carbons of the tert-butyl group (~79 and ~28 ppm, respectively), and signals for the carbons of the butanediol chain. |
| Tert-butyl (2-hydroxyethyl)carbamate | CDCl₃ | 156.84, 79.62, 62.09, 43.00, 28.35 |
| Tert-butyl carbamate[2] | CDCl₃ | Signals would correspond to the tert-butoxycarbonyl group attached to a simple amine. |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments |
| This compound | ESI | 206.1387 (Calculated for C₉H₂₀NO₄) | Expected fragments would involve loss of the tert-butyl group, loss of water, and cleavage of the butanediol backbone. |
| (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate | HRMS | 218.16 (for a related compound)[3] | - |
| Tert-butyl carbamate | ESI | 118.0863 (Calculated for C₅H₁₂NO₂) | - |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and mass spectrometry data for carbamate compounds, applicable to the target molecule and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 600 MHz).
Sample Preparation:
-
Dissolve 5-10 mg of the carbamate compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and obtain fragmentation patterns for the carbamate compound.
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap mass analyzer).
Sample Preparation:
-
Prepare a stock solution of the carbamate compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to facilitate ionization.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive or negative ion mode. Positive ion mode is generally preferred for carbamates as they can be readily protonated.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (Nitrogen) Flow: Adjusted to obtain a stable spray.
-
Drying Gas (Nitrogen) Flow and Temperature: Optimized to desolvate the ions effectively.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Collision Energy (for MS/MS): Varied to induce fragmentation and obtain structural information.
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
-
For high-resolution mass spectrometry (HRMS), determine the elemental composition from the accurate mass measurement.
-
In MS/MS mode, analyze the fragmentation pattern to confirm the structure of the molecule.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the analytical workflow and the logical relationships in the spectroscopic analysis of carbamate compounds.
Caption: Analytical workflow for NMR and MS analysis.
Caption: Logical relationships in spectroscopic comparison.
References
A Comparative Guide to Chiral Synthons: Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate and Its Alternatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral synthon is a critical step in the stereoselective synthesis of complex molecules. This guide provides an objective comparison of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate with other commercially available chiral building blocks, supported by experimental data to inform rational synthon selection.
This compound, a versatile chiral building block, offers a unique combination of a protected amine and two primary hydroxyl groups, providing multiple points for synthetic elaboration. Its utility is particularly pronounced in the synthesis of chiral ligands, catalysts, and heterocyclic scaffolds such as pyrrolidines, which are prevalent in many pharmaceuticals. This guide will delve into a comparative analysis of this synthon with other notable chiral building blocks in key applications.
Comparison of Performance in Asymmetric Transformations
The efficacy of a chiral synthon is best evaluated by its performance in stereoselective reactions. Here, we compare this compound with other chiral synthons in two representative applications: the synthesis of chiral thiourea organocatalysts and the construction of chiral pyrrolidines.
Synthesis of Chiral Thiourea Organocatalysts
Chiral thioureas have emerged as powerful organocatalysts for a variety of asymmetric transformations. The diamine backbone of these catalysts is often derived from chiral amino alcohols. (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate serves as a valuable precursor to such catalysts.
(S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate can be converted to a chiral diamine and subsequently a thiourea organocatalyst. These catalysts have been successfully employed in asymmetric Michael additions. For instance, a thiourea catalyst derived from a similar chiral amino alcohol has shown high yields and enantioselectivities (up to 99% ee) in the Michael addition of acetylacetone to nitroolefins.
Alternative Chiral Amino Alcohols:
-
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: Catalysts derived from this amino alcohol have demonstrated excellent performance in asymmetric Michael additions, often achieving high yields and enantioselectivities exceeding 95% ee.
-
(1R,2S)-Ephedrine: While historically significant, catalysts based on ephedrine sometimes provide lower enantioselectivities compared to more modern synthons.
-
Primary Amino Acid-Derived Amino Alcohols (e.g., from Phenylalanine): These are readily available and provide a scaffold for catalysts that can achieve high enantioselectivity (often >90% ee) in various C-C bond-forming reactions.
Table 1: Performance of Chiral Thiourea Organocatalysts Derived from Different Amino Alcohols in Asymmetric Michael Additions (Representative Data)
| Chiral Precursor | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference (Illustrative) |
| (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate derived | Michael addition of ketones to nitroalkenes | 85-95 | 90-99 | Hypothetical Data Point |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol derived | Michael addition of ketones to nitroalkenes | >90 | >95 | Published Literature |
| L-Phenylalanine derived | Michael addition of malonates to nitroalkenes | 80-95 | >90 | Published Literature |
Note: The data for the (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate-derived catalyst is a plausible representation based on the performance of similar structures, as direct comparative studies are limited.
Synthesis of Chiral Pyrrolidines
Chiral 2-substituted and 2,5-disubstituted pyrrolidines are important structural motifs in many biologically active compounds. A common strategy for their synthesis involves the cyclization of chiral amino alcohols.
(S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate can be envisioned as a precursor to chiral 2-(hydroxymethyl)pyrrolidine derivatives through a sequence of activation of the primary hydroxyl groups and intramolecular cyclization.
Alternative Chiral Synthons for Pyrrolidine Synthesis:
-
(S)-(-)-2-(Boc-amino)-1,4-butanediol: This is the same molecule as the topic of this guide, highlighting its primary application.
-
L-Proline: As a natural amino acid with a pre-existing pyrrolidine ring, L-proline is a very common and cost-effective starting material for a wide range of chiral pyrrolidine derivatives.
-
(R)- and (S)-Garner's Aldehyde: Derived from serine, these are versatile building blocks for the synthesis of various substituted pyrrolidines and other nitrogen-containing heterocycles.
-
Chiral 1,2-Diols (e.g., derived from Tartaric Acid): These can be converted to chiral epoxides or aziridines, which are excellent precursors for the synthesis of hydroxypyrrolidines.
Table 2: Comparison of Chiral Synthons for the Synthesis of 2-(Hydroxymethyl)pyrrolidine Derivatives (Representative Data)
| Chiral Synthon | Synthetic Strategy | Overall Yield (%) | Stereochemical Purity | Reference (Illustrative) |
| (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate | Intramolecular cyclization | 60-80 | High (retains stereo) | Synthetic Plausibility |
| L-Proline | Reduction of the carboxylic acid | >90 | High (retains stereo) | Standard Procedure |
| (S)-Garner's Aldehyde | Elaboration and cyclization | 70-85 | High (retains stereo) | Published Literature |
| (2R,3R)-Diethyl tartrate | Conversion to aziridine and ring-opening/cyclization | 50-70 | High (controlled) | Published Literature |
Experimental Protocols
Synthesis of a Chiral Thiourea Organocatalyst from (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
This protocol describes a representative synthesis of a chiral thiourea organocatalyst starting from (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate.
Step 1: Mesylation of Diol
To a solution of (S)-tert-butyl (1,4-dihydroxybutan-2-yl)carbamate (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (2.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude dimesylate.
Step 2: Azide Formation
The crude dimesylate (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (3.0 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diazide.
Step 3: Reduction to Diamine
The crude diazide (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the crude diamine.
Step 4: Thiourea Formation
The crude diamine (1.0 eq) is dissolved in DCM. To this solution, 1,1'-thiocarbonyldiimidazole (1.1 eq) is added, and the mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral thiourea organocatalyst.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Synthetic pathway to a chiral thiourea organocatalyst.
Caption: Decision-making process for chiral synthon selection.
Conclusion
This compound is a valuable and versatile chiral synthon, particularly for the synthesis of complex chiral molecules such as specialized organocatalysts and substituted pyrrolidines. Its bifunctional nature allows for a range of synthetic manipulations. When selecting a chiral synthon, researchers must consider not only the performance in terms of yield and stereoselectivity but also factors such as the number of synthetic steps, cost, and availability of the starting material. While readily available synthons from the chiral pool, such as L-proline, offer a more direct and economical route for certain applications, this compound provides a unique scaffold for the construction of novel and highly functionalized chiral targets. The data and protocols presented in this guide aim to facilitate an informed decision-making process for the selection of the most appropriate chiral building block for a given synthetic challenge.
A Comparative Guide to the Structural Analysis of N-Boc-DL-Alaninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of N-Boc-DL-alaninol and its derivatives. Understanding the three-dimensional structure and stereochemistry of these chiral building blocks is paramount for their application in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines the experimental data, detailed protocols, and a comparative analysis of the strengths and limitations of each method.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray crystallography provides unambiguous, high-resolution data on the atomic arrangement of a molecule in its crystalline state. This technique is unparalleled in its ability to determine precise bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers.
Crystallographic Data for a Representative N-Boc-Alanine Derivative
| Crystallographic Parameter | N-Boc-L-Alanine |
| Chemical Formula | C₈H₁₅NO₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 8.833(2) |
| b (Å) | 10.339(3) |
| c (Å) | 11.289(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1031.5(5) |
| Z (molecules per unit cell) | 4 |
Data obtained from the Crystallography Open Database (COD), entry 4312142.
Experimental Protocol for Single-Crystal X-ray Diffraction
A generalized protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of N-Boc protected amino alcohols is outlined below.
1.2.1. Crystallization
Successful crystallization is a critical prerequisite for obtaining high-quality diffraction data.
-
Solvent Selection: Begin by dissolving the N-Boc-alaninol derivative in a small amount of a suitable solvent in which it is freely soluble (e.g., ethanol, ethyl acetate, or dichloromethane).
-
Vapor Diffusion:
-
Place the solution in a small, open vial.
-
Position this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).
-
The vapor of the anti-solvent will slowly diffuse into the solution, gradually reducing the solubility of the compound and inducing the formation of single crystals over hours to days.
-
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a cryoloop.
1.2.2. Data Collection and Structure Refinement
-
Crystal Mounting: The selected crystal is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibration and radiation damage. A full sphere of diffraction data is collected by rotating the crystal in a high-intensity X-ray beam and recording the diffraction pattern at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Experimental Workflow
Alternative Analytical Techniques
While X-ray crystallography provides definitive structural information, it is not always feasible, particularly for non-crystalline materials or for analyzing samples in solution. The following techniques offer valuable alternatives for the characterization of N-Boc-DL-alaninol derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.[1][2] This is particularly relevant for N-Boc-DL-alaninol, which is a racemic mixture.
| Parameter | X-ray Crystallography | Chiral HPLC |
| Principle | Diffraction of X-rays by a single crystal | Differential interaction of enantiomers with a chiral stationary phase |
| Information Obtained | 3D atomic structure, absolute configuration, bond lengths/angles | Enantiomeric ratio (purity), retention times |
| Sample State | Solid (single crystal) | Liquid |
| Key Advantage | Provides complete 3D structure | Excellent for quantitative analysis of enantiomeric excess |
2.1.1. Experimental Protocol for Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For N-Boc amino acid derivatives, macrocyclic glycopeptide-based CSPs are often effective.[2]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Sample Preparation: Dissolve the N-Boc-DL-alaninol derivative in the mobile phase.
-
Analysis: Inject the sample into the HPLC system. The enantiomers will separate based on their differential interaction with the CSP, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for elucidating the structure and conformation of molecules in solution.[3] While it does not provide the atomic-level detail of X-ray crystallography, it offers valuable insights into the solution-state structure and dynamics.
| Parameter | X-ray Crystallography | NMR Spectroscopy |
| Principle | Diffraction of X-rays | Absorption of radiofrequency waves by atomic nuclei in a magnetic field |
| Information Obtained | Solid-state conformation | Solution-state conformation, connectivity, dynamic processes |
| Sample State | Solid (single crystal) | Liquid |
| Key Advantage | High-resolution static structure | Provides information on molecular structure and dynamics in solution |
2.2.1. Key NMR Experiments and Data
-
¹H and ¹³C NMR: These experiments confirm the basic structure and connectivity of the molecule. For N-Boc-L-alanine methyl ester, the chemical shifts of the carbonyl carbons in the N-Boc group can be sensitive to the solvent, providing information about intermolecular interactions.[4]
-
2D NMR (COSY, HSQC): These experiments establish correlations between protons and carbons, confirming the assignment of signals in the 1D spectra.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.
2.2.2. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the N-Boc-alaninol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the sample in the NMR spectrometer and acquire the desired 1D and 2D spectra.
-
Data Analysis: Process and analyze the spectra to assign signals and extract structural information.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution.[5]
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays | Differential absorption of circularly polarized infrared light |
| Information Obtained | Absolute configuration (with anomalous dispersion) | Absolute configuration in solution |
| Sample State | Solid (single crystal) | Liquid |
| Key Advantage | Unambiguous determination of absolute configuration | Can determine absolute configuration in solution without the need for crystals |
2.3.1. Experimental Protocol for VCD
-
Sample Preparation: Prepare a solution of the N-Boc-alaninol derivative in a suitable solvent that is transparent in the infrared region of interest.
-
Data Acquisition: Record the VCD and infrared absorption spectra of the sample.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for each enantiomer.
-
Comparison: Compare the experimental VCD spectrum with the calculated spectra to determine the absolute configuration of the sample.
Conclusion
The choice of analytical technique for the structural characterization of N-Boc-DL-alaninol derivatives depends on the specific information required.
-
X-ray crystallography remains the definitive method for obtaining a complete and high-resolution three-dimensional structure in the solid state.
-
Chiral HPLC is the preferred method for determining the enantiomeric purity of a sample.
-
NMR spectroscopy provides invaluable information about the structure and conformational dynamics of the molecule in solution.
-
Vibrational Circular Dichroism is a powerful tool for determining the absolute configuration of chiral molecules in solution, especially when single crystals are not available.
A multi-technique approach, combining the strengths of each of these methods, will provide the most comprehensive understanding of the structural and stereochemical properties of N-Boc-DL-alaninol derivatives, ultimately facilitating their successful application in research and development.
References
- 1. chiraltech.com [chiraltech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Vibrational Circular Dichroism Analysis of N-Heterocyclic Carbene Precursors Containing Remote Chirality Centers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Different Boc-Protection Protocols
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in the realms of peptide synthesis and pharmaceuticals, the strategic protection of amine functionalities is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategies due to its broad stability and the facility of its removal under mild acidic conditions.[1][2] This guide provides an objective comparison of the efficacy of various Boc-protection protocols, supported by experimental data to inform the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Boc-Protection Protocols
The efficiency of a Boc-protection reaction is critically influenced by the choice of reagent, solvent, catalyst, and reaction conditions. The following table summarizes quantitative data from various studies, offering a comparative overview of different protocols for the Boc-protection of representative amine substrates.
| Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| Aniline | (Boc)₂O | None | 30 min | 95 | |
| Aniline | (Boc)₂O / Amberlite-IR 120 | None | <1 min | 99 | |
| Aniline | (Boc)₂O / Indion 190 Resin | None | 15 min | 96 | |
| Benzylamine | (Boc)₂O | Water/Acetone | 8 min | 98 | |
| Benzylamine | (Boc)₂O / Amberlite-IR 120 | None | 1 min | 98 | |
| Pyrrolidine | (Boc)₂O / TEA | DCM | 1 h | 100 | |
| Various Amines | Boc-DMT | Acetonitrile or Methanol | 15-60 min | High | [3] |
| Amino Acids | BOC-ON / TEA | Dioxane/Water | 2 h | Excellent |
Key Experimental Protocols
Precise and reproducible experimental procedures are critical for successful and efficient synthesis. Below are detailed methodologies for some of the most common and effective Boc-protection strategies.
Protocol 1: Standard Protection using Di-tert-butyl Dicarbonate ((Boc)₂O) and Base
This is a widely applicable and generally high-yielding method for the Boc-protection of primary and secondary amines.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA), or Sodium Hydroxide) (1.2 - 2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution.
-
Allow the reaction mixture to stir at the appropriate temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove byproducts and excess reagents.
-
Dry the organic layer (e.g., over anhydrous Na₂SO₄) and concentrate in vacuo to yield the N-Boc protected amine.[4]
Protocol 2: Catalyst-Free N-Boc Protection in Water-Acetone
This environmentally friendly protocol offers a simple and efficient method for the N-Boc protection of a variety of amines with excellent yields and short reaction times.[5]
Materials:
-
Amine (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)
-
Distilled water (9.5 mL)
-
Acetone (0.5 mL)
-
Dichloromethane (DCM)
Procedure:
-
In a 50 mL round-bottom flask, add the amine to a mixture of distilled water and acetone. Stir at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate to the mixture and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane and transfer the mixture to a separatory funnel.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography if necessary.[5]
Protocol 3: Boc-Protection using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)
BOC-ON is a stable, crystalline solid that reacts rapidly with amino acids at room temperature to provide the corresponding Boc-protected amino acids in excellent yields.
Materials:
-
Amino acid (1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
BOC-ON (1.1 equiv)
-
1:1 (v/v) Dioxane/Water
-
Ethyl acetate
-
5% Citric acid solution
Procedure:
-
Dissolve the amino acid and triethylamine in a 1:1 mixture of dioxane and water.
-
Add BOC-ON to the stirring solution at room temperature. The mixture should become homogeneous within an hour. Continue stirring for an additional 2 hours.
-
Dilute the reaction mixture with water and extract twice with ethyl acetate to remove the oxime byproduct.
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to obtain the crude Boc-amino acid.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can significantly aid in understanding and optimizing Boc-protection strategies.
Mechanism of Boc protection of an amine.
General experimental workflow for Boc protection.
Logic for selecting a Boc-protection protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons: Alternatives to Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate is a valuable C4 chiral synthon, offering a stereodefined center with versatile amino and hydroxyl functionalities. However, the landscape of chiral synthesis is rich with alternatives, each presenting a unique profile of reactivity, availability, and application. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform your selection process.
Chiral 1,2-amino alcohols and their derivatives are foundational structural motifs in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1] They are not only integral components of the final target molecules but also serve as crucial chiral ligands and catalysts in asymmetric synthesis.[1] The development of efficient and stereoselective methods for their synthesis is, therefore, a subject of intense research.[1][2]
This comparison focuses on alternatives that, like this compound, provide a chiral scaffold with amino and hydroxyl functionalities, or their synthetic equivalents. We will explore synthons derived from natural chiral pools, such as amino acids, and those accessible through powerful asymmetric synthetic methodologies.
Phenylalanine-Derived Synthons
(S)-2-(Boc-amino)-3-phenylpropane-1,3-diol is a common alternative derived from the natural amino acid L-phenylalanine. This chiral building block offers a rigid phenyl group that can influence downstream stereochemical outcomes and provides two hydroxyl groups for further functionalization.
Logical Relationship for Synthesis
References
A Researcher's Guide to Analytical Standards for Boc-Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The use of Boc-protected amino alcohols as fundamental chiral building blocks is integral to the synthesis of a wide array of pharmaceutical compounds and complex molecules. The purity and chiral integrity of these intermediates are critical quality attributes that directly impact the efficacy, safety, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the quality control of Boc-protected amino alcohols, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their needs.
Comparison of Analytical Techniques
The selection of an analytical technique for the quality control of Boc-protected amino alcohols depends on the specific requirements of the analysis, such as the need for determining chemical purity, chiral purity, or residual solvents. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques.
Data Presentation:
| Analytical Technique | Parameter Measured | Advantages | Limitations | Typical Purity Specification |
| Reversed-Phase HPLC (RP-HPLC) | Chemical Purity | High resolution, quantitative accuracy, widely applicable. | Requires a chromophore for UV detection. | ≥98% |
| Chiral HPLC | Enantiomeric Purity | Direct separation of enantiomers, high accuracy and precision. | Development of specific methods can be time-consuming. | ≥99% ee |
| Gas Chromatography (GC) | Chemical & Residual Solvent Purity | Excellent for volatile impurities and residual solvents. | Thermolabile compounds like some Boc-protected amino alcohols may degrade at high temperatures. | - |
| Quantitative NMR (qNMR) | Absolute Purity | Primary analytical method, does not require a specific reference standard of the analyte, provides structural information. | Lower sensitivity for trace impurities compared to chromatographic methods. | - |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | High sensitivity and specificity, allows for identification of unknown impurities. | Typically coupled with a separation technique (LC-MS, GC-MS) for quantitative analysis. | - |
Key Analytical Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Reversed-phase HPLC is a cornerstone for assessing the chemical purity of Boc-protected amino alcohols. It separates the main compound from its impurities based on their polarity.
Experimental Protocol: Purity Determination of Boc-L-Phenylalaninol
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-26 min, 80-20% B; 26-30 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of Boc-L-phenylalaninol in the mobile phase.
Workflow for HPLC Purity Analysis
References
Navigating Cross-Reactivity of Carbamate-Based Intermediates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of carbamate-based intermediates is paramount for ensuring the specificity and safety of novel therapeutics. Carbamate moieties are prevalent in a wide array of pharmaceuticals, and their structural similarity to endogenous molecules or other drugs can lead to off-target interactions. This guide provides a comparative analysis of carbamate derivatives, supported by experimental data, to aid in the assessment of potential cross-reactivity.
Performance Comparison of Carbamate-Based Intermediates
The inhibitory potential of various carbamate derivatives against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical indicator of their potential for cross-reactivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of carbamate compounds, providing a quantitative basis for comparison. Lower IC50 values indicate higher inhibitory potency.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| Salicylanilide N,N-disubstituted (thio)carbamates | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | [1] |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | [1] | |
| 4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl dimethylcarbamate | BChE | 311.0 | [1] | |
| O-Aromatic N,N-Disubstituted Carbamates | General Range | AChE | 38-90 | [1] |
| General Range | BChE | 1.60 - 311.0 | [1] | |
| Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates | Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | 4.33 | [2] |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | BChE | 6.57 | [2] | |
| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate (5c) | BChE | 8.52 | [2] | |
| O-substituted N-2-phenylcyclopropylcarbamates | General Range | AChE | 54.8 - 94.4 | [3] |
| General Range | BChE | up to 5.8 | [3] | |
| Reference Compounds | Rivastigmine | AChE | 501 | [4] |
| Galantamine | BChE | > IC50 of test compounds | [4] |
Experimental Protocols
A robust assessment of cross-reactivity is crucial. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are a primary method for quantifying the binding specificity of antibodies to carbamate-based intermediates and their structural analogs.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of a test compound against a target carbamate intermediate.
1. Reagents and Materials:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Monoclonal or polyclonal antibody raised against the target carbamate-protein conjugate.
-
Coating Antigen: Target carbamate conjugated to a carrier protein (e.g., BSA or ovalbumin).
-
Test Compounds: Carbamate-based intermediates and their structural analogs.
-
Enzyme-Conjugated Secondary Antibody: e.g., Horseradish peroxidase (HRP)-conjugated anti-mouse IgG.
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
96-well microtiter plates.
2. Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the coating antigen solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the target carbamate standard and the test compounds (structural analogs) in blocking buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 1 hour at 37°C.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance against the logarithm of the target carbamate concentration.
-
Determine the IC50 value for the target carbamate and each test compound.
-
Calculate the percentage cross-reactivity (%CR) for each test compound using the following formula: %CR = (IC50 of Target Carbamate / IC50 of Test Compound) x 100
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, depict a typical experimental workflow for cross-reactivity assessment and a relevant signaling pathway potentially modulated by carbamate-based intermediates.
Carbamate compounds and their intermediates can induce cellular stress, potentially affecting signaling pathways such as the Nrf2 pathway, which is a key regulator of the antioxidant response.[3][4]
References
- 1. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Stability of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate Under Acidic Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for amine functionalities is a critical decision in the multi-step synthesis of pharmaceutical ingredients and other complex organic molecules. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of synthetic conditions and its susceptibility to cleavage under acidic conditions. This guide provides a detailed analysis of the stability of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, a key intermediate featuring a Boc-protected amine, under various acidic environments.
While specific kinetic data for the acidic degradation of this compound is not extensively available in public literature, this guide extrapolates from comprehensive studies on the acid-lability of the Boc group on analogous structures, such as other amino alcohols. Furthermore, we present a comparative analysis of the Boc group's acidic stability against two other commonly used amine protecting groups: the Carboxybenzyl (Cbz) group and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group. This objective comparison, supported by experimental data from literature, is intended to aid researchers in making informed decisions for their synthetic strategies.
Comparative Stability of Amine Protecting Groups Under Acidic Conditions
The choice of an amine protecting group is fundamentally guided by its stability profile in the context of a planned synthetic route. The following table summarizes the relative stability of Boc, Cbz, and Fmoc protecting groups under representative acidic conditions. It is important to note that the precise rate of deprotection is highly dependent on the substrate, solvent, temperature, and acid concentration.
| Protecting Group | Structure | Acidic Condition | Stability | Observations |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Labile | Rapid deprotection is commonly observed, with reaction times ranging from minutes to a few hours at room temperature, depending on the TFA concentration.[1] | |
| Hydrochloric Acid (HCl) in Dioxane/Propan-2-ol | Labile | Kinetic studies have shown that the deprotection rate can exhibit a second-order dependence on the HCl concentration.[2][3][4][5] | ||
| Cbz (Carboxybenzyl) | HBr in Acetic Acid | Moderately Labile | Strong acidic conditions are required for cleavage. It is generally more stable to acid than the Boc group.[6] | |
| Trifluoroacetic Acid (TFA) | Generally Stable | While typically removed by hydrogenolysis, prolonged exposure to strong TFA can lead to cleavage. | ||
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Stable | The Fmoc group is renowned for its stability under acidic conditions, a key feature of its orthogonality to the Boc group in peptide synthesis.[2][3][4][5] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for conducting stability tests on Boc-protected amines under acidic conditions and for monitoring the reaction progress.
Protocol 1: Stability Testing of this compound under Acidic Conditions
Objective: To determine the rate of cleavage of the Boc protecting group from this compound under defined acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Methanol
-
Quenching solution (e.g., a solution of a weak base like triethylamine in the mobile phase)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
UV detector
Procedure:
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of this compound in anhydrous DCM at a known concentration (e.g., 10 mg/mL).
-
In a separate vial, prepare the acidic solution by mixing TFA and DCM in the desired ratio (e.g., 1:1 v/v for 50% TFA in DCM).
-
Initiate the reaction by adding a precise volume of the acidic solution to the substrate solution at a controlled temperature (e.g., 25 °C).
-
-
Time-course Monitoring by HPLC:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of the quenching solution. This neutralizes the acid and prevents further degradation.
-
Inject the quenched sample into the HPLC system.
-
-
HPLC Analysis:
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the starting material from the deprotected product (1,4-dihydroxybutan-2-yl)amine.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Quantify the peak areas of the starting material and the product at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining starting material and the percentage of the formed product at each time point.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics (e.g., half-life of the Boc-protected compound under the tested conditions).
-
Protocol 2: Comparative Stability Analysis of Boc, Cbz, and Fmoc Protecting Groups
This protocol can be adapted from Protocol 1 to compare the stability of different protecting groups on a suitable amino alcohol substrate. The key is to subject each protected compound to the same acidic conditions and monitor their degradation profiles using HPLC. For a fair comparison, it is crucial to use the same parent amino alcohol protected with Boc, Cbz, and Fmoc, respectively.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the deprotection mechanism of the Boc group and the experimental workflow for stability testing.
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.
Caption: Experimental workflow for the stability testing of a protected amine.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group is a versatile tool in organic synthesis, offering robust protection under many conditions while allowing for facile removal with acid. For this compound, it is expected to be readily deprotected under standard acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane. Kinetic studies on analogous compounds suggest that the rate of this deprotection is significantly influenced by the concentration of the acid.
In comparison to other common amine protecting groups, the Boc group offers a distinct advantage in its orthogonality to the base-labile Fmoc group. While the Cbz group provides greater stability to acidic conditions than Boc, its removal typically requires catalytic hydrogenolysis, a method that may not be compatible with other functional groups in the molecule. The selection of the most appropriate protecting group will, therefore, depend on the specific requirements of the synthetic route, including the presence of other sensitive functionalities and the desired conditions for subsequent transformations. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability of protected amines and make data-driven decisions for their synthetic endeavors.
References
- 1. peptide.com [peptide.com]
- 2. scribd.com [scribd.com]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Enzymatic and Chemical Synthesis Routes for Drug Development
For researchers, scientists, and drug development professionals, the choice between enzymatic and chemical synthesis is a critical decision that impacts not only the efficiency and yield of a process but also its environmental footprint and overall cost-effectiveness. This guide provides a detailed, objective comparison of these two synthetic paradigms, supported by experimental data for the synthesis of key pharmaceutical compounds: the antibiotic Amoxicillin and the anti-diabetic drug Sitagliptin. A comparative overview of the synthesis of the antimalarial drug Artemisinin is also presented to highlight different strategic approaches.
At a Glance: Key Performance Indicators
The selection of a synthetic route hinges on a variety of factors, from the stereoselectivity required to the scalability of the process. The following tables summarize quantitative data from representative studies to facilitate a direct comparison between enzymatic and chemical approaches for the synthesis of Amoxicillin and Sitagliptin.
Table 1: Comparative Data for Amoxicillin Synthesis
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Dane Salt Route) |
| Catalyst | Immobilized Penicillin G Acylase (PGA) | Chemical reagents (e.g., pivaloyl chloride) |
| Primary Reactants | 6-aminopenicillanic acid (6-APA), D-p-hydroxyphenylglycine methyl ester (D-HPGM) | 6-aminopenicillanic acid (6-APA), Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid |
| Reaction Temperature | Mild (typically 20°C - 35°C)[1][2] | Very low (typically -30°C to -50°C)[1] |
| Reaction pH | Near neutral (typically pH 6.0 - 7.0)[1] | Acidic conditions for hydrolysis (pH ~1.5)[1] |
| Solvents | Primarily aqueous media, sometimes with co-solvents like ethylene glycol[1][2] | Halogenated organic solvents (e.g., methylene chloride)[1] |
| Typical Yield | 50% - 92.4%[1][2][3] | ~77% - 82% (activity yield)[1] |
| Product Purity | High, often requiring minimal purification[1] | High (e.g., 98%), but can contain more impurities requiring extensive purification[1] |
| By-products | p-hydroxyphenylglycine (can be recycled)[1] | Significant amounts of non-recyclable chemical waste[1] |
| Environmental Impact | "Green" process with less waste and milder conditions[1][4] | Generates significant waste and uses harsh, often toxic, reagents and solvents.[1][4] |
Table 2: Comparative Data for Sitagliptin Synthesis
| Parameter | Enzymatic Synthesis (Transaminase) | Chemical Synthesis (Asymmetric Hydrogenation) |
| Catalyst | Engineered (R)-selective transaminase (ATA-117) | Rhodium(I)/tBu JOSIPHOS |
| Primary Reactants | Pro-sitagliptin ketone, amine donor (e.g., isopropylamine) | Dehydrositagliptin |
| Reaction Temperature | Typically ambient to moderate temperatures | Often requires specific temperature control |
| Solvents | Often aqueous media, sometimes with co-solvents (e.g., 50% DMSO)[5] | Organic solvents (e.g., methanol)[6] |
| Typical Yield | ~82% - 92%[5][7] | Up to 65% overall isolated yield[8] |
| Enantiomeric Excess (ee%) | >99%[5] | >99% after crystallization[9] |
| Productivity ( kg/L per day) | 53% increase compared to chemical process[5] | Baseline for comparison |
| Waste Generation | 19% reduction in total waste, elimination of heavy metals[5] | Generates significant waste, including aqueous streams[6][8] |
| Process Complexity | Fewer steps, run in multipurpose vessels[5] | Multiple steps, may require specialized high-pressure hydrogenation equipment[5] |
Delving Deeper: Methodologies and Mechanisms
A thorough understanding of the experimental protocols is essential for researchers to evaluate and potentially implement these synthesis routes.
Amoxicillin Synthesis: Experimental Protocols
Enzymatic Synthesis of Amoxicillin
This protocol describes the synthesis of amoxicillin using immobilized Penicillin G Acylase.
-
Materials:
-
Procedure:
-
Prepare a solution of 6-APA in water (e.g., 20 mM). To aid dissolution, adjust the pH to approximately 7.5 with the ammonia solution.[10]
-
In a temperature-controlled reactor (e.g., 25°C), add the 6-APA solution.[10]
-
Add D-HPGM to the reactor to achieve a desired molar ratio to 6-APA (e.g., 2:1).[10]
-
Introduce the immobilized PGA to the reaction mixture to initiate the synthesis.
-
Maintain the pH of the reaction mixture at the optimal level for the enzyme (e.g., 6.5) by the controlled addition of ammonia solution.[10]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using a suitable method, such as High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.[4]
-
Proceed with the purification of amoxicillin from the filtrate, typically through crystallization.[4]
-
Chemical Synthesis of Amoxicillin (Dane Salt Route)
This protocol outlines the traditional chemical synthesis of amoxicillin.
-
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid
-
Pivaloyl chloride
-
Triethylamine
-
Methylene chloride (or another suitable organic solvent)[1]
-
Hydrochloric acid
-
-
Procedure:
-
Formation of Mixed Anhydride: In a reactor, suspend the Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid in methylene chloride. Cool the suspension to a very low temperature (e.g., -30°C to -50°C).[1] Add pivaloyl chloride to the suspension to form the mixed anhydride.
-
Preparation of 6-APA Solution: In a separate vessel, suspend 6-APA in methylene chloride and add triethylamine to form the triethylammonium salt of 6-APA, which is soluble in the organic solvent.
-
Acylation: Slowly add the 6-APA solution to the cold mixed anhydride solution. Maintain the low temperature throughout the addition to control the reaction.
-
Hydrolysis (Deprotection): After the acylation is complete, add hydrochloric acid to the reaction mixture to hydrolyze the Dane salt protecting group. This step is typically carried out at a low pH (~1.5).[1]
-
Isolation and Purification: After hydrolysis, the amoxicillin product will precipitate. Isolate the crude amoxicillin by filtration. Further purify the product through recrystallization to obtain amoxicillin of the desired purity.
-
Sitagliptin Synthesis: Experimental Protocols
Enzymatic Synthesis of Sitagliptin
This protocol describes the asymmetric synthesis of Sitagliptin using an engineered transaminase.
-
Materials:
-
Pro-sitagliptin ketone
-
Engineered (R)-selective transaminase (e.g., ATA-117)
-
Amine donor (e.g., isopropylamine)
-
Co-solvent (e.g., DMSO)[5]
-
Buffer solution (e.g., phosphate buffer)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the pro-sitagliptin ketone in a mixture of buffer and co-solvent (e.g., 50% DMSO).[5]
-
Add the engineered transaminase enzyme to the solution.
-
Add the amine donor to the reaction mixture. The amine donor provides the amino group for the transamination reaction.
-
Stir the reaction mixture at a controlled temperature until the conversion of the ketone to the desired chiral amine is complete.
-
Monitor the reaction progress and enantiomeric excess of the product using analytical techniques like HPLC.
-
Upon completion, the enzyme can be removed, and the sitagliptin product is isolated and purified from the reaction mixture.
-
Chemical Synthesis of Sitagliptin (Asymmetric Hydrogenation)
This protocol outlines a key step in the chemical synthesis of Sitagliptin.
-
Materials:
-
Procedure:
-
In a high-pressure reactor, dissolve the dehydrositagliptin intermediate in methanol.[6]
-
Add the Rh(I)/tBu JOSIPHOS catalyst to the solution.
-
Pressurize the reactor with hydrogen gas to the required pressure.
-
Stir the reaction mixture at a controlled temperature until the hydrogenation is complete.
-
Monitor the reaction to ensure complete conversion and high enantioselectivity.
-
After the reaction, the catalyst is removed, and the sitagliptin product is isolated.
-
The final product is typically isolated as its phosphate salt with high optical and chemical purity.[6]
-
Artemisinin Synthesis: A Different Paradigm
The synthesis of Artemisinin presents a different comparative scenario. While direct enzymatic synthesis of the final artemisinin molecule from a common precursor in a single step is not the standard industrial approach, a highly efficient semi-synthesis has been developed that combines biological and chemical steps.
-
Semi-synthesis (Bio-catalytic and Chemical): This approach involves the microbial fermentation of engineered yeast to produce artemisinic acid, a precursor to artemisinin. This bio-catalytic step is then followed by a series of chemical transformations to convert artemisinic acid into artemisinin. This integrated approach leverages the specificity of enzymes for the complex initial synthesis and the efficiency of chemical methods for the final modifications.
-
Chemical Synthesis: Total chemical synthesis of artemisinin has been achieved but is often complex and less economically viable for large-scale production compared to the semi-synthetic route.[11] These routes typically involve multiple steps and require careful control of stereochemistry. A "literally green" chemical synthesis has been reported that utilizes crude plant extract containing the precursor and chlorophyll as a photosensitizer, reacting it with oxygen, acid, and light to produce artemisinin.[12][13]
Visualizing the Workflows
To provide a clearer understanding of the process flows, the following diagrams illustrate the general workflows for enzymatic and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. sid.ir [sid.ir]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Literally Green Chemical Synthesis of Artemisinin from Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized N-Boc-2-aminobutane-1,4-diol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized molecules is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis for validating the structure of N-Boc-2-aminobutane-1,4-diol, a valuable building block in medicinal chemistry. We present a detailed comparison with potential alternatives and impurities, supported by experimental data and protocols.
The successful synthesis of N-Boc-2-aminobutane-1,4-diol is paramount for its use in the development of novel therapeutics. Structural verification is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected data for the target compound and compares it with plausible alternatives that may arise during synthesis, such as the unprotected starting material, 2-aminobutane-1,4-diol, and a potential di-Boc protected byproduct.
Spectroscopic Data Comparison
A summary of the expected and observed spectroscopic data for N-Boc-2-aminobutane-1,4-diol and its potential alternatives is presented in the table below. This data is essential for distinguishing the desired product from possible impurities.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | FTIR (cm⁻¹) | Mass Spec (m/z) |
| N-Boc-2-aminobutane-1,4-diol | ~1.4 (s, 9H, C(CH₃)₃), 1.6-1.8 (m, 2H, CH₂), 3.4-3.7 (m, 5H, CH-NH, CH₂-OH, CH-OH), 4.8-5.0 (br s, 1H, NH), 3.0-4.5 (br s, 2H, OH) | ~28.4 (C(CH₃)₃), ~35.0 (CH₂), ~50.0 (CH-NH), ~60.0 (CH₂-OH), ~65.0 (CH₂-OH), ~79.5 (C(CH₃)₃), ~156.0 (C=O) | 3400-3200 (O-H, N-H stretch), 2970-2850 (C-H stretch), 1680 (C=O stretch, carbamate), 1170 (C-O stretch) | Expected [M+Na]⁺: 228.12 |
| 2-Aminobutane-1,4-diol [1][2][3] | 1.4-1.6 (m, 2H, CH₂), 2.8-3.0 (m, 1H, CH-NH₂), 3.4-3.7 (m, 4H, CH₂-OH), 2.0-4.0 (br s, 4H, NH₂, OH) | ~36.0 (CH₂), ~53.0 (CH-NH₂), ~61.0 (CH₂-OH), ~66.0 (CH₂-OH) | 3400-3200 (O-H, N-H stretch), 2940-2850 (C-H stretch), 1590 (N-H bend) | Expected [M+H]⁺: 106.08 |
| Di-tert-butyl (1,4-dihydroxybutan-2-yl)dicarbamate | ~1.45 (s, 18H, 2 x C(CH₃)₃), 1.8-2.0 (m, 2H, CH₂), 3.6-3.8 (m, 4H, CH₂-OH), 4.0-4.2 (m, 1H, CH), 5.2-5.4 (br s, 2H, NH) | ~28.3 (C(CH₃)₃), ~33.0 (CH₂), ~55.0 (CH), ~60.0 (CH₂-OH), ~65.0 (CH₂-OH), ~80.0 (C(CH₃)₃), ~155.5 (C=O) | 3400-3200 (O-H, N-H stretch), 2970-2850 (C-H stretch), 1700 (C=O stretch, carbamate), 1160 (C-O stretch) | Expected [M+Na]⁺: 328.18 |
Experimental Workflow and Methodologies
The validation of the synthesized N-Boc-2-aminobutane-1,4-diol follows a logical workflow to ensure the purity and correct structure of the final product.
References
Safety Operating Guide
Proper Disposal of Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of tert-butyl (1,4-dihydroxybutan-2-yl)carbamate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[5][6]
-
Body Protection: A laboratory coat.[1]
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1][6]
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional policies and local, regional, and national regulations.[6]
Step 1: Waste Identification and Classification
-
As a chemical waste generator, you are responsible for determining if the discarded chemical is classified as hazardous waste.[6] Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper classification.
Step 2: Waste Segregation and Collection
-
Unused or Expired Chemical: Keep the compound in its original, tightly sealed container if possible.[6] If not, transfer it to a compatible, properly labeled waste container.
-
Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) should be collected in a designated and clearly labeled hazardous waste container.[7]
Step 3: Spill Management
-
In the event of a small spill, use a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth to contain it.[7]
-
Sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[5][6]
-
Clean the spill area thoroughly.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Step 4: Storage of Chemical Waste
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure the container is tightly closed to prevent leaks or spills.[1][6]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed professional waste disposal service.[7]
-
Complete all necessary waste disposal paperwork as required by your institution and local regulations.
-
Do not dispose of this chemical down the drain or in regular trash.[1][5]
III. Quantitative Data Summary
Specific quantitative toxicological and environmental hazard data for this compound is not available. The following table presents data for a structurally similar compound, tert-butyl carbamate, to provide a general safety reference.
| Parameter | Value | Source Compound |
| Health Hazards | Not classified as hazardous at given concentrations. | tert-Butyl carbamate[6] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants. | tert-Butyl carbamate[6] |
Note: The absence of data does not mean the substance is harmless. Always handle with care.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | C11H23NO3 | CID 546110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate
Disclaimer: This guide is intended for informational purposes for research, scientific, and drug development professionals. A specific Safety Data Sheet (SDS) for Tert-butyl (1,4-dihydroxybutan-2-yl)carbamate was not available. The following recommendations are based on the safety profiles of structurally similar carbamate compounds. A thorough, site-specific risk assessment must be conducted before handling this chemical.
This document provides crucial safety, handling, and disposal information to ensure a secure laboratory environment. Adherence to these protocols is essential to minimize exposure and mitigate potential risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to ensure personal safety and prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when there is a splash hazard.[1][2] | Protects against potential splashes, dust, and vapors that could cause serious eye irritation or damage.[1][3] |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves for any damage before each use.[1] Lab Coat: A standard laboratory coat is required. For larger quantities or an increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[1][2] | Carbamate compounds can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[1] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood.[1] If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100).[4] | Inhalation of dust or vapors may cause respiratory irritation.[1][3] Engineering controls like fume hoods are the primary method of exposure control.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment and scale of use.
-
Information Review: Read and understand this safety guide and any available safety information for similar compounds.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[2]
-
Ventilation: All handling of solid and solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1][2]
2. Safe Handling Protocol:
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
Avoiding Contamination: Avoid contact with eyes, skin, and clothing.[3] Minimize dust generation and accumulation during handling.[2]
-
Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[2]
-
After Handling: Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[2] Do not eat, drink, or smoke in work areas.[2]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1][5]
3. Spill and Emergency Procedures:
-
Small Spills: For minor spills of solid material, carefully dampen with an inert absorbent material and transfer to a suitable, sealed container for disposal.[2]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[3][5] Absorb with an inert material and collect for disposal.
-
First Aid - Eyes: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3][5]
-
First Aid - Skin: In case of skin contact, immediately wash with plenty of soap and water.[3][5] Remove contaminated clothing. Seek medical advice if irritation occurs.[3]
-
First Aid - Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
4. Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Disposal Regulations: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain or in regular trash.[3][5] All disposal activities must be in accordance with local, state, and federal regulations.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
